molecular formula C35H37N5O4S6 B12386887 Lyso Flipper-TR 29

Lyso Flipper-TR 29

货号: B12386887
分子量: 784.1 g/mol
InChI 键: ATXOFZQEHZNNKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lyso Flipper-TR 29 is a useful research compound. Its molecular formula is C35H37N5O4S6 and its molecular weight is 784.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C35H37N5O4S6

分子量

784.1 g/mol

IUPAC 名称

10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

InChI

InChI=1S/C35H37N5O4S6/c1-19-25(18-44-17-23-16-40(38-37-23)10-8-6-5-7-9-39-11-13-43-14-12-39)46-30-26(19)47-28-21(3)27(48-31(28)30)29-22(4)35-33(49-29)32-34(50(35,41)42)20(2)24(15-36)45-32/h16H,5-14,17-18H2,1-4H3

InChI 键

ATXOFZQEHZNNKK-UHFFFAOYSA-N

规范 SMILES

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCCN8CCOCC8

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Lyso Flipper-TR: Mechanism of Action and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Molecular Probe for Lysosomal Membrane Tension

Lyso Flipper-TR is a fluorescent probe meticulously designed for the real-time, quantitative measurement of membrane tension specifically within the lysosomal membrane of living cells.[1][2] At its core, Lyso Flipper-TR's mechanism of action is rooted in the principles of mechanosensitive fluorescence. The probe's structure features two dithienothiophene moieties that can twist relative to each other.[3][4] When embedded in a lipid bilayer, the degree of this twisting is influenced by the lateral pressure exerted by the surrounding lipid molecules.[3][4]

In a state of low membrane tension, the lipid packing is looser, allowing the probe to adopt a more twisted conformation. Conversely, under high membrane tension, the lipids are more tightly packed, which physically planarizes the probe. This conformational change directly affects the probe's fluorescence properties, specifically its fluorescence lifetime.[5] An increase in planarity leads to a longer fluorescence lifetime, a parameter that can be precisely quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][6] It is crucial to note that membrane tension measurements with Lyso Flipper-TR can only be reliably performed using FLIM, as fluorescence intensity alone is not a dependable indicator.[3]

The specificity of Lyso Flipper-TR for lysosomes is conferred by a targeting motif incorporated into its structure.[2] This allows the probe to accumulate within the lysosomal membrane, providing a targeted tool to investigate the mechanobiology of this critical organelle. The probe spontaneously localizes to the lysosome membrane and is only fluorescent upon insertion into the lipid bilayer.[3]

Quantitative Data Summary

The photophysical properties and performance of Lyso Flipper-TR and its parent compound, Flipper-TR, have been characterized in various systems. The following tables summarize key quantitative data.

PropertyValueSource
Excitation Wavelength (λex)~488 nm[3]
Emission Wavelength (λem)~600 nm (collected between 575-625 nm)[3]
Molar Extinction Coefficient (ε)1.66 x 10^4 M-1cm-1 (in DMSO)[3]
Fluorescence Lifetime (τ) Range2.8 - 7.0 ns[3]
Quantum Yield (QY)30% (in AcOEt)[3]

Table 1: Photophysical Properties of Lyso Flipper-TR.

Cell LineAverage Fluorescence Lifetime (τ1)Change with Hyperosmotic Shock (0.5 M Sucrose)Source
HeLa~3.7 nsDecrease of 0.3 - 0.4 ns[3]
COS7~3.9 nsDecrease of 0.3 - 0.4 ns[3]

Table 2: Fluorescence Lifetime of Lyso Flipper-TR in Cultured Cells.

GUV Lipid CompositionFluorescence Lifetime (τ1)Source
DOPC (liquid-disordered)3.75 ± 0.08 ns[7]
DOPC:Cholesterol (60:40)5.31 ± 0.12 ns[7]
Sphingomyelin:Cholesterol (70:30) (liquid-ordered)6.39 ± 0.09 ns[7]
DOPC:Sphingomyelin:Cholesterol (25:58:17) - Lo phase6.57 ± 0.29 ns[7]
DOPC:Sphingomyelin:Cholesterol (25:58:17) - Ld phase4.79 ± 0.21 ns[7]

Table 3: Fluorescence Lifetime of Flipper-TR in Giant Unilamellar Vesicles (GUVs) of Varying Lipid Compositions. Data for the parent Flipper-TR probe, which shares the same core mechanophore as Lyso Flipper-TR.

Signaling Pathways and Logical Relationships

The lysosome is a central signaling hub in the cell, and its membrane tension is emerging as a critical regulator of key signaling pathways, notably the mTOR (mechanistic target of rapamycin) and TFEB (transcription factor EB) pathways.

Lysosomal Tension and mTORC1 Signaling

The mTORC1 complex is a master regulator of cell growth and metabolism, and its activity is tightly controlled at the lysosomal surface.[8] Recent evidence suggests that the mechanical properties of the lysosomal membrane, including its curvature and tension, can influence mTORC1 activation.[1] Changes in lysosomal membrane tension, potentially induced by osmotic stress or alterations in lipid composition, may modulate the spatial organization of signaling components on the lysosomal surface, thereby affecting mTORC1 activity.[1]

mTORC1_Signaling cluster_membrane Lysosomal Membrane Lyso_Flipper_TR Lyso Flipper-TR Membrane_Tension Lysosomal Membrane Tension Lyso_Flipper_TR->Membrane_Tension Measures mTORC1_Complex mTORC1 Complex Cell_Growth Cell Growth & Anabolism mTORC1_Complex->Cell_Growth Promotes Autophagy_Inhibition Inhibition of Autophagy mTORC1_Complex->Autophagy_Inhibition Promotes Rheb Rheb Rheb->mTORC1_Complex Activates Rag_GTPases Rag GTPases Rag_GTPases->mTORC1_Complex Recruits Membrane_Tension->mTORC1_Complex Modulates Activation

Caption: Lysosomal membrane tension, measured by Lyso Flipper-TR, can modulate mTORC1 activation.

Lysosomal Tension and TFEB Signaling

TFEB is a master regulator of lysosomal biogenesis and autophagy.[9] Under conditions of lysosomal stress, TFEB translocates to the nucleus to activate the transcription of genes involved in lysosomal function and autophagy.[10] While the direct link is still under investigation, it is plausible that changes in lysosomal membrane tension, as a form of mechanical stress, could be one of the signals that trigger TFEB activation. For instance, increased tension could lead to transient membrane disruptions, which are known to activate TFEB.[9]

TFEB_Signaling cluster_membrane Lysosomal Membrane Lyso_Flipper_TR Lyso Flipper-TR Membrane_Tension Lysosomal Membrane Tension Lyso_Flipper_TR->Membrane_Tension Measures mTORC1_TFEB mTORC1 TFEB_Cytoplasm TFEB (Cytoplasm) (Inactive) mTORC1_TFEB->TFEB_Cytoplasm Phosphorylates & Inactivates Membrane_Tension->mTORC1_TFEB Potentially Inhibits TFEB_Nucleus TFEB (Nucleus) (Active) TFEB_Cytoplasm->TFEB_Nucleus Translocates upon Dephosphorylation Lysosomal_Biogenesis Lysosomal Biogenesis & Autophagy TFEB_Nucleus->Lysosomal_Biogenesis Promotes Transcription

Caption: Changes in lysosomal membrane tension may influence TFEB activation and nuclear translocation.

Experimental Protocols

Protocol 1: Staining of Cultured Cells with Lyso Flipper-TR

This protocol is optimized for HeLa cells and can be adapted for other adherent cell lines.[3]

Materials:

  • Lyso Flipper-TR probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Coverslips

  • Cultured cells

Procedure:

  • Preparation of 1 mM Stock Solution:

    • Allow the vial of Lyso Flipper-TR to warm to room temperature before opening.

    • Dissolve the contents of the vial (35 nmol) in 35 µL of anhydrous DMSO to create a 1 mM stock solution.

    • Store the stock solution at -20°C. The solution is stable for up to 3 months when stored properly.

  • Cell Seeding:

    • Seed cells on coverslips in a multi-well plate at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Staining:

    • Prepare a staining solution by diluting the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Imaging:

    • After incubation, the cells can be imaged directly in the staining solution.

    • Alternatively, the staining solution can be removed, and the cells can be washed once with fresh culture medium before imaging.

    • Image the cells using a FLIM system with excitation at ~488 nm and emission collection between 575-625 nm.

Protocol 2: FLIM Data Acquisition and Analysis

Instrumentation:

  • A confocal or multiphoton microscope equipped with a pulsed laser (e.g., 488 nm) and a time-correlated single-photon counting (TCSPC) system.

Acquisition:

  • Acquire FLIM data, ensuring a sufficient number of photons per pixel to obtain reliable lifetime measurements (typically >100 photons per pixel in the brightest region of interest).

  • Record the instrument response function (IRF) using a scattering solution (e.g., a colloidal silica (B1680970) suspension).

Analysis:

  • The fluorescence decay data for each pixel or region of interest (ROI) should be fitted to a bi-exponential decay model.[3]

  • The two lifetime components are designated as τ1 and τ2. The longer lifetime component, τ1, which has a higher amplitude, is used to report on membrane tension.[3]

  • The fluorescence lifetime can be correlated to absolute membrane tension by performing a calibration, for example, using micropipette aspiration on Giant Unilamellar Vesicles (GUVs).[7]

Experimental Workflow for Investigating Drug Effects on Lysosomal Membrane Tension

Experimental_Workflow Start Start Cell_Culture Culture Cells of Interest Start->Cell_Culture Drug_Treatment Treat Cells with Test Compound Cell_Culture->Drug_Treatment Lyso_Flipper_Staining Stain with Lyso Flipper-TR Drug_Treatment->Lyso_Flipper_Staining FLIM_Imaging Acquire FLIM Data Lyso_Flipper_Staining->FLIM_Imaging Data_Analysis Analyze Fluorescence Lifetime (τ1) FLIM_Imaging->Data_Analysis Interpretation Interpret Changes in Lysosomal Membrane Tension Data_Analysis->Interpretation Downstream_Analysis Correlate with Downstream Cellular Effects (e.g., mTOR/TFEB activity) Interpretation->Downstream_Analysis End End Downstream_Analysis->End

Caption: A typical workflow for assessing the impact of a compound on lysosomal membrane tension.

References

Understanding Lysosomal Membrane Dynamics with Fluorescent Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of fluorescent probes to study the intricate and dynamic nature of the lysosomal membrane. Lysosomes, once viewed simply as cellular recycling centers, are now recognized as critical hubs for metabolic signaling, playing pivotal roles in cellular homeostasis, aging, and disease. The ability to monitor the dynamics of the lysosomal membrane in real-time is therefore crucial for understanding fundamental cell biology and for the development of novel therapeutics targeting lysosomal function.

This document details the properties of commonly used fluorescent probes, provides in-depth experimental protocols for their application, and illustrates key cellular pathways and experimental workflows.

Fluorescent Probes for Lysosomal Analysis

A variety of fluorescent probes have been developed to investigate different aspects of lysosomal biology. These probes can be broadly categorized based on their mechanism of action and the specific parameter they measure. The selection of an appropriate probe is critical for the successful design and interpretation of experiments.

Probes for Tracking Acidic Organelles

These probes accumulate in the acidic lumen of lysosomes due to their weakly basic nature. At neutral pH, they are uncharged and can freely cross cellular membranes. Upon entering an acidic compartment, they become protonated and trapped, leading to a localized increase in fluorescence.

  • LysoTracker™ Probes: This is a widely used family of fluorescent dyes that are highly selective for acidic organelles.[1] They are available in a range of colors, making them suitable for multiplexing with other fluorescent markers. A key feature of LysoTracker probes is that their fluorescence is largely independent of the lysosomal pH, making them excellent trackers of lysosome morphology, number, and localization.[2]

  • Acridine Orange (AO): A classic lysosomotropic probe, AO exhibits metachromatic fluorescence.[3] In acidic compartments like lysosomes, it aggregates and emits red fluorescence, while in the cytoplasm and nucleus, it remains in a monomeric form and fluoresces green.[4][5] This property allows for ratiometric analysis of lysosomal integrity.[5]

Probes for Measuring Lysosomal pH

Lysosomal pH is a critical parameter for the function of lysosomal enzymes. Changes in lysosomal pH are associated with various diseases.

  • LysoSensor™ Probes: This family of probes exhibits a pH-dependent fluorescence intensity or spectral shift.[6] For instance, LysoSensor™ Yellow/Blue DND-160 emits yellow fluorescence in acidic environments and blue fluorescence in more neutral surroundings, allowing for ratiometric pH measurements.[3]

  • BODIPY-Based Probes: Boron-dipyrromethene (BODIPY) dyes offer excellent photophysical properties, including high quantum yields and sharp emission peaks.[7] Several BODIPY derivatives have been designed to be pH-sensitive, showing a remarkable fluorescence enhancement at low pH values.[7][]

Probes for Assessing Lysosomal Membrane Integrity

Lysosomal membrane permeabilization (LMP) is a critical event in some forms of regulated cell death.

  • Galectin-GFP Fusion Proteins: Galectins are cytosolic proteins that can bind to glycans exposed on the luminal side of the lysosomal membrane upon damage.[9][10] Genetically encoded fluorescently tagged galectins (e.g., Galectin-3-GFP) translocate from a diffuse cytosolic localization to punctate structures on damaged lysosomes, providing a highly specific and sensitive method for detecting LMP.[9]

Quantitative Data of Common Lysosomal Probes

The following table summarizes the key photophysical and experimental parameters for a selection of commonly used lysosomal fluorescent probes. This information is crucial for selecting the appropriate probe and designing the imaging experiment.

Probe NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)pKaTypical ConcentrationTypical Incubation Time
LysoTracker™ Series
LysoTracker™ Green DND-265045110.97[11]Not Applicable50-75 nM[12]15-30 min[12]
LysoTracker™ Red DND-995775900.13[13]7.550-100 nM[14]30 min - 2 hours[15]
LysoTracker™ Blue DND-22373422Not ReportedNot Applicable50-100 nM[16]30 min[16]
LysoTracker™ Deep Red647668Not ReportedNot Applicable50 nM30 min - 1 hour
LysoSensor™ Series
LysoSensor™ Green DND-189443505Up to 0.9 (in acidic soln)[6]~5.2[17]1 µM1-5 min
LysoSensor™ Yellow/Blue DND-160329 / 384440 / 540Up to 0.9 (in acidic soln)[6]~4.2[18]1-5 µM[3]1-5 min[3]
Other Probes
Acridine Orange (Lysosomes)460650Not ReportedNot Applicable1-10 µg/mL15-30 min
BODIPY-based pH probes~500-520~515-585Varies~3.1[7]1-20 µM[7]30-60 min

Experimental Protocols

This section provides detailed methodologies for key experiments used to study lysosomal membrane dynamics.

Protocol for Live-Cell Staining of Lysosomes with LysoTracker™ Probes

This protocol describes the general procedure for labeling lysosomes in living cells for visualization of their morphology, number, and distribution.

Materials:

  • LysoTracker™ probe of choice (e.g., LysoTracker™ Red DND-99)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Cell culture medium

  • Cells grown on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of the LysoTracker™ probe in pre-warmed (37°C) live-cell imaging medium. The final concentration should be optimized for the specific cell type and probe, but a starting concentration of 50-100 nM is recommended.[14]

  • Staining: Remove the cell culture medium and replace it with the LysoTracker™-containing medium.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[15] The optimal incubation time should be determined empirically.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions. Use the appropriate excitation and emission filters for the chosen LysoTracker™ probe.

Protocol for Measuring Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol outlines the steps for ratiometric measurement of lysosomal pH in living cells.

Materials:

  • LysoSensor™ Yellow/Blue DND-160

  • Live-cell imaging medium

  • Calibration buffers (a series of buffers with known pH values ranging from 4.0 to 6.0)

  • Nigericin (B1684572) and Monensin (B1676710) (ionophores)

  • Fluorescence microscope with two excitation filters (e.g., 340 nm and 380 nm) and one emission filter (e.g., 520 nm) or a plate reader with similar capabilities.

Procedure:

  • Cell Staining: Label cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in live-cell imaging medium for 1-5 minutes at 37°C.[3]

  • Washing: Wash the cells twice with imaging medium.

  • Image Acquisition (Experimental): Acquire two images of the cells, one with each excitation wavelength, while collecting the emission at the same wavelength.

  • Calibration Curve Generation:

    • Treat a separate set of stained cells with a calibration buffer containing nigericin (10 µM) and monensin (10 µM). These ionophores will equilibrate the lysosomal pH with the extracellular buffer pH.

    • Acquire images at both excitation wavelengths for each pH point.

    • Calculate the ratio of the fluorescence intensities (e.g., intensity at 340 nm excitation / intensity at 380 nm excitation) for each pH.

    • Plot the fluorescence ratio against the pH to generate a calibration curve.

  • Data Analysis: Calculate the fluorescence ratio for your experimental cells and determine the corresponding lysosomal pH using the calibration curve.

Protocol for Lysosomal Membrane Permeabilization (LMP) Assay using Galectin-GFP

This protocol describes the detection of LMP in live cells by monitoring the translocation of a fluorescently tagged galectin.

Materials:

  • Cells stably or transiently expressing a Galectin-GFP fusion protein (e.g., Galectin-3-GFP).

  • Live-cell imaging medium.

  • An agent known to induce LMP (e.g., L-leucyl-L-leucine methyl ester - LLOMe) as a positive control.

  • Confocal fluorescence microscope with an environmental chamber.

Procedure:

  • Cell Preparation: Plate the Galectin-GFP expressing cells on a glass-bottom dish.

  • Baseline Imaging: Acquire images of the cells before treatment to observe the diffuse cytosolic distribution of Galectin-GFP.

  • Induction of LMP: Treat the cells with the experimental compound or the positive control (e.g., LLOMe).

  • Time-Lapse Imaging: Acquire images at regular intervals to monitor the translocation of Galectin-GFP from the cytosol to punctate structures.

  • Data Analysis: Quantify the number and intensity of Galectin-GFP puncta per cell over time. An increase in puncta indicates the occurrence of LMP.

Visualizing Cellular Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of lysosomal dynamics.

Signaling Pathway: mTORC1 Regulation by Lysosomes

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is tightly linked to the lysosome.[19] The lysosome acts as a scaffold for the assembly and activation of the mTORC1 signaling pathway in response to nutrient availability.[15]

mTORC1_Pathway cluster_lysosome Nutrients Amino Acids Ragulator Ragulator Complex Nutrients->Ragulator activates Lysosome Lysosomal Surface Rag_GTPases Rag GTPases (RagA/B, RagC/D) Ragulator->Rag_GTPases anchors & activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome TFEB TFEB/TFE3 mTORC1->TFEB phosphorylates & inhibits nuclear translocation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Rheb Rheb-GTP Rheb->mTORC1 activates Nucleus Nucleus Autophagy Autophagy & Lysosome Biogenesis TFEB->Autophagy promotes transcription of autophagy & lysosomal genes Cytoplasm Cytoplasm

Caption: mTORC1 signaling pathway on the lysosomal surface.

Experimental Workflow: Lysosomal Membrane Permeabilization (LMP) Assay

This workflow outlines the key steps in performing an LMP assay using a Galectin-GFP reporter.

LMP_Workflow start Start cell_prep Plate cells expressing Galectin-GFP start->cell_prep baseline Acquire baseline image (diffuse GFP signal) cell_prep->baseline treatment Treat cells with experimental compound baseline->treatment timelapse Perform live-cell time-lapse imaging treatment->timelapse image_analysis Image Analysis: Quantify GFP puncta (number, intensity, size) timelapse->image_analysis interpretation Interpret results: Increased puncta indicates LMP image_analysis->interpretation end End interpretation->end

Caption: Workflow for the Galectin-GFP based LMP assay.

Experimental Workflow: High-Content Screening for Lysosomal pH Modulators

This workflow illustrates a high-content screening approach to identify compounds that alter lysosomal pH.

HCS_Workflow start Start plate_cells Plate cells in multi-well plates start->plate_cells add_compounds Add compound library (one compound per well) plate_cells->add_compounds incubate1 Incubate add_compounds->incubate1 add_probe Add ratiometric lysosomal pH probe (e.g., LysoSensor Y/B) incubate1->add_probe incubate2 Incubate add_probe->incubate2 acquire_images Automated microscopy: Acquire images at two excitation wavelengths incubate2->acquire_images analyze_data Image & Data Analysis: - Cell segmentation - Calculate fluorescence ratio - Identify 'hits' (altered pH) acquire_images->analyze_data end End analyze_data->end Probe_Selection question1 What is the primary experimental question? q1_opt1 Morphology, number, or localization? question1->q1_opt1 q1_opt2 Lysosomal pH? question1->q1_opt2 q1_opt3 Membrane integrity? question1->q1_opt3 q1_opt4 Trafficking/Dynamics? question1->q1_opt4 probe1 Use a pH-insensitive tracker: LysoTracker series q1_opt1->probe1 probe2 Use a pH-sensitive probe: LysoSensor series or ratiometric BODIPY q1_opt2->probe2 probe3 Use an LMP reporter: Galectin-GFP or Acridine Orange q1_opt3->probe3 probe4 Use a bright, photostable tracker: LysoTracker Deep Red or photostable BODIPY probes q1_opt4->probe4

References

Lyso Flipper-TR: An In-Depth Technical Guide to Studying Lysosomal Mechanobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lyso Flipper-TR, a fluorescent probe designed to measure membrane tension in lysosomes. We will delve into the core principles of its function, detailed experimental protocols, and its application in understanding the burgeoning field of lysosomal mechanobiology and its implications for drug discovery.

Introduction to Lysosomal Mechanobiology and Lyso Flipper-TR

Lysosomes are no longer viewed as mere static recycling centers within the cell. Emerging evidence highlights their role as dynamic signaling hubs that integrate various cellular cues, including mechanical stress.[1] The concept of lysosomal mechanobiology explores how physical forces, such as membrane tension, influence lysosomal function and downstream signaling pathways.

Lyso Flipper-TR is a powerful tool in this field. It is a fluorescent probe that specifically targets the lysosomal membrane and reports changes in membrane tension through alterations in its fluorescence lifetime.[2][3][4] This probe is a member of the Flipper-TR family of mechanosensitive dyes, which are engineered to localize to specific organelles.[3]

Mechanism of Action

Lyso Flipper-TR's functionality is based on its unique molecular structure, featuring two twisted dithienothiophenes. This design allows the probe to act as a "molecular rotor." When inserted into a lipid bilayer, the degree of twisting between the two fluorophores is influenced by the lateral pressure exerted by the surrounding lipid molecules.

  • Low Membrane Tension: In a relaxed membrane, the probe is in a more twisted conformation.

  • High Membrane tension: Increased membrane tension compresses the surrounding lipids, forcing the probe into a more planar conformation.

This change in conformation directly affects the probe's fluorescence lifetime, which can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM) . A longer fluorescence lifetime corresponds to higher membrane tension.[5][6] It is crucial to note that membrane tension measurements with Lyso Flipper-TR can only be reliably performed using FLIM, as fluorescence intensity is not a dependable indicator.[6]

Quantitative Data with Lyso Flipper-TR

The following tables summarize the key photophysical properties of Lyso Flipper-TR and reported fluorescence lifetime measurements in various cell lines and conditions.

PropertyValueReference
Excitation Wavelength (λabs)480 nm[3]
Emission Wavelength (λfl)600 nm[3]
Molar Extinction Coefficient (εmax)1.66·10^4 mol-1·cm-1 (in DMSO)[3]
Fluorescence Lifetime (τ) Range2.8 - 7 ns[3][6]
Quantum Yield (QY)30% (in AcOEt)[3]

Table 1: Photophysical Properties of Lyso Flipper-TR

Cell LineConditionAverage Fluorescence Lifetime (τ1, ns)Change in Lifetime (Δτ, ns)Reference
HeLaIsotonic~3.7N/A[6]
HeLaHyperosmotic Shock (0.5 M sucrose)Lowered-0.3 to -0.4[6]
COS7Isotonic~3.9N/A[6]

Table 2: Reported Fluorescence Lifetime Measurements of Lyso Flipper-TR in Live Cells

Experimental Protocols

Staining Cells with Lyso Flipper-TR

This protocol is a general guideline and may require optimization for specific cell types.

Materials:

  • Lyso Flipper-TR probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (serum-free is recommended for optimal staining)

  • Cells cultured on coverslips or imaging dishes

Procedure:

  • Prepare a 1 mM Stock Solution: Dissolve the contents of a vial of Lyso Flipper-TR in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.[6]

  • Prepare Staining Solution: Dilute the 1 mM Lyso Flipper-TR stock solution in pre-warmed cell culture medium to a final working concentration of 1 µM. It is recommended to use serum-free medium as serum proteins can reduce staining efficiency.[6] If the signal is low, the concentration can be increased to 2-3 µM.[6]

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Immediately add the staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C.

  • Imaging Preparation:

    • Option 1 (No Wash): The probe is only fluorescent in membranes, so washing is not strictly necessary, especially for long-term imaging (>24h) in serum-containing medium.[6]

    • Option 2 (Wash): Optionally, remove the staining solution and wash the cells once with fresh, pre-warmed growth medium.[6]

  • Proceed to FLIM Imaging.

Inducing and Measuring Changes in Lysosomal Membrane Tension with Hyperosmotic Shock

This protocol describes how to induce a decrease in lysosomal membrane tension using a hyperosmotic shock and measure the corresponding change in Lyso Flipper-TR fluorescence lifetime.

Materials:

  • Cells stained with Lyso Flipper-TR (as described in 3.1)

  • Isotonic imaging buffer (e.g., normal cell culture medium)

  • Hyperosmotic imaging buffer (e.g., cell culture medium supplemented with 0.5 M sucrose)

  • FLIM microscope system

Procedure:

  • Baseline Imaging:

    • Mount the stained cells on the FLIM microscope.

    • Acquire a baseline FLIM image of the cells in isotonic imaging buffer.

  • Induce Hyperosmotic Shock:

    • Carefully perfuse the imaging chamber with the pre-warmed hyperosmotic imaging buffer.

    • Allow the cells to equilibrate for a few minutes.

  • Post-Shock Imaging:

    • Acquire FLIM images of the same cells after the hyperosmotic shock.

  • FLIM Data Analysis:

    • Analyze the FLIM data to determine the fluorescence lifetime (τ1) of Lyso Flipper-TR in the lysosomes before and after the hyperosmotic shock.[6]

    • The photon histograms from regions of interest (lysosomes) are typically fitted with a double-exponential decay, with the longer lifetime component (τ1) reporting on membrane tension.[6]

    • A decrease in the τ1 value after hyperosmotic shock indicates a decrease in lysosomal membrane tension.[6]

Lysosomal Mechanotransduction and Signaling Pathways

Changes in lysosomal membrane tension are not isolated physical events; they can trigger downstream signaling cascades that impact cellular homeostasis.

The mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth and metabolism that is activated on the lysosomal surface.[7][8][9][10] Recent studies suggest that the mechanical properties of the lysosomal membrane, including its curvature and tension, can influence mTORC1 activation.[1] While the precise mechanism is still under investigation, it is hypothesized that changes in membrane tension could alter the spatial organization and conformation of key mTORC1 regulatory proteins on the lysosomal membrane.

mTORC1_Signaling cluster_lysosome Lysosomal Membrane Ragulator Ragulator Rag_GTPases Rag GTPases Ragulator->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruitment Rheb Rheb Rheb->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy Nutrients Nutrients Nutrients->Rag_GTPases Growth_Factors Growth Factors Growth_Factors->Rheb Membrane_Tension Lysosomal Membrane Tension Membrane_Tension->mTORC1 Modulation?

Caption: The mTORC1 signaling pathway at the lysosomal membrane.

The TFEB Signaling Pathway

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[11] TFEB's activity is controlled by its phosphorylation state, which is in part regulated by mTORC1 at the lysosomal surface. When mTORC1 is active, it phosphorylates TFEB, retaining it in the cytoplasm. Under conditions of lysosomal stress or nutrient starvation, mTORC1 is inactivated, leading to TFEB dephosphorylation and its translocation to the nucleus, where it activates the transcription of genes involved in lysosomal function and autophagy. It is plausible that changes in lysosomal membrane tension, as a form of lysosomal stress, could contribute to the regulation of TFEB activity.

TFEB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mTORC1_active Active mTORC1 (on lysosome) TFEB_P TFEB-P mTORC1_active->TFEB_P Phosphorylation TFEB TFEB TFEB_P->TFEB Dephosphorylation TFEB_nucleus TFEB TFEB->TFEB_nucleus Translocation Genes Lysosomal & Autophagy Gene Expression TFEB_nucleus->Genes Lysosomal_Stress Lysosomal Stress (e.g., altered membrane tension) Lysosomal_Stress->mTORC1_active Inhibition

Caption: TFEB signaling pathway in response to lysosomal stress.

Applications in Drug Development

The ability to measure lysosomal membrane tension opens up new avenues for drug discovery and development, particularly for lysosomal storage diseases and other conditions involving lysosomal dysfunction.

High-Content Screening Assays

Lyso Flipper-TR is amenable to high-content screening (HCS) platforms equipped with FLIM capabilities. Such assays could be developed to identify compounds that modulate lysosomal membrane tension.

HCS_Workflow Plate_Cells Plate Cells in Microplate Add_Compounds Add Compound Library Plate_Cells->Add_Compounds Stain_Cells Stain with Lyso Flipper-TR Add_Compounds->Stain_Cells FLIM_Imaging Automated FLIM Imaging Stain_Cells->FLIM_Imaging Data_Analysis Image & Data Analysis (Lifetime Quantification) FLIM_Imaging->Data_Analysis Hit_Identification Hit Identification (Modulators of Lysosomal Tension) Data_Analysis->Hit_Identification

Caption: High-content screening workflow using Lyso Flipper-TR.

Investigating Drug-Induced Lysosomal Stress

Many drugs can induce lysosomal stress, which may contribute to their therapeutic effects or off-target toxicity.[12][13][14][15] Lyso Flipper-TR can be used to investigate whether a drug candidate alters lysosomal membrane tension, providing valuable insights into its mechanism of action and potential liabilities. For example, compounds that cause lysosomal membrane permeabilization or swelling would be expected to alter the fluorescence lifetime of Lyso Flipper-TR.

Conclusion

Lyso Flipper-TR is a valuable tool for probing the mechanical environment of the lysosomal membrane. By enabling the quantification of membrane tension, this probe is helping to unravel the complex interplay between mechanical forces and biochemical signaling at the lysosome. For researchers in basic science and drug development, Lyso Flipper-TR offers a unique window into the mechanobiology of this vital organelle, with the potential to uncover novel therapeutic targets and strategies. As our understanding of lysosomal mechanotransduction grows, the applications of Lyso Flipper-TR are poised to expand, further solidifying the lysosome's role as a central player in cellular homeostasis.

References

Probing the Tension of Lysosomal Membranes: A Technical Guide to Lyso Flipper-TR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lyso Flipper-TR, a fluorescent probe designed to specifically target and measure the membrane tension of lysosomes. We will delve into the core mechanisms of its lysosomal targeting, its photophysical properties, and provide detailed experimental protocols for its application in cellular biology and drug discovery.

Introduction to Lyso Flipper-TR and Lysosomal Membranes

Lysosomes: More Than Just Cellular Recycling Centers

Lysosomes are dynamic organelles essential for cellular homeostasis, playing critical roles in degradation, nutrient sensing, and signaling.[1] Their limiting membrane is a single phospholipid bilayer that maintains a highly acidic lumen (pH ≈ 4.5-5.0) and is enriched with a variety of glycosylated proteins.[1] The physical properties of this membrane, including its tension, are crucial for processes such as vesicle fusion, trafficking, and lysosomal exocytosis.

Lyso Flipper-TR: A Molecular Reporter of Membrane Tension

Lyso Flipper-TR is a specialized fluorescent probe that reports on the mechanical stress, or tension, within the lysosomal membrane.[2][3] It belongs to the Flipper family of probes, which are mechanosensitive fluorophores.[4] These probes sense changes in the organization of the lipid bilayer through alterations in the twist angle between two dithienothiophene moieties in their structure.[4] When the membrane is under high tension, the probe becomes more planar, leading to a longer fluorescence lifetime.[5][6] Conversely, in a relaxed membrane, the probe is more twisted, resulting in a shorter fluorescence lifetime.[5][6]

The Lysosomal Targeting Mechanism of Lyso Flipper-TR

The specificity of Lyso Flipper-TR for lysosomal membranes is achieved through a "lysosomotropic" targeting strategy.[7][8] This mechanism is based on the physicochemical properties of the probe and the unique acidic environment of the lysosome.

The Role of the Morpholine (B109124) Moiety

Lyso Flipper-TR incorporates a morpholine headgroup, which acts as the lysosome-targeting moiety.[5] Morpholine is a weak base. At the neutral pH of the cytosol (≈ 7.4), a significant portion of the morpholine groups on the Lyso Flipper-TR molecules are in a deprotonated, neutral state. This neutrality allows the lipophilic probe to readily cross cellular membranes, including the lysosomal membrane.[7][8]

Protonation and Trapping in the Acidic Lumen

Once inside the lysosome, the highly acidic environment (pH ≈ 4.5-5.0) causes the morpholine moiety to become protonated.[5][8] This protonation confers a positive charge to the headgroup, making the molecule significantly more hydrophilic and membrane-impermeable.[8] This process, known as "acid trapping," effectively concentrates Lyso Flipper-TR within the lysosomal lumen and promotes its insertion into the inner leaflet of the lysosomal membrane. The probe is only fluorescent when inserted into a lipid membrane.[2][4]

cluster_cytosol Cytosol (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5-5.0) Probe_neutral Lyso Flipper-TR (Neutral) Probe_protonated Lyso Flipper-TR (Protonated) Probe_neutral->Probe_protonated Diffusion across membrane + Protonation Membrane_insertion Insertion into Lysosomal Membrane Probe_protonated->Membrane_insertion Accumulation

Caption: Lysosomotropic targeting mechanism of Lyso Flipper-TR.

Quantitative Data and Photophysical Properties

The fluorescence lifetime of Lyso Flipper-TR is the key parameter for quantifying membrane tension.[4] This lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM).

PropertyValueReference
Excitation Wavelength (λex)~488 nm[2][4]
Emission Wavelength (λem)575 - 625 nm[2][4]
Fluorescence Lifetime Range2.8 - 7.0 ns[4][5]
Average Lifetime in HeLa Cells~3.7 ns[4]
Average Lifetime in COS7 Cells~3.9 ns[4]
Lifetime Change (Hyperosmotic)-0.3 to -0.4 ns (0.5 M sucrose)[4]

Experimental Protocols

Synthesis of Lyso Flipper-TR

The synthesis of Lyso Flipper-TR involves a convergent approach, culminating in a click chemistry reaction.[9]

Start Bromide Precursor Alkylation Alkylation Start->Alkylation Morpholine Morpholine Morpholine->Alkylation Alcohol Alcohol Intermediate Alkylation->Alcohol Azidation Azidation Alcohol->Azidation Azide (B81097) Azide Intermediate Azidation->Azide Click Click Chemistry Azide->Click Flipper_Core Flipper Core (alkyne-functionalized) Flipper_Core->Click Lyso_Flipper Lyso Flipper-TR Click->Lyso_Flipper

Caption: Synthetic scheme for Lyso Flipper-TR.

Methodology:

  • Alkylation: A suitable bromide precursor is reacted with morpholine to introduce the morpholine moiety, yielding an alcohol intermediate.[9]

  • Azidation: The resulting alcohol is converted to an azide to prepare it for the click reaction.[9]

  • Click Chemistry: The azide intermediate is then "clicked" onto an alkyne-functionalized Flipper core structure to yield the final Lyso Flipper-TR probe.[9]

Staining Protocol for Live Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.[4]

Materials:

  • Lyso Flipper-TR stock solution (1 mM in anhydrous DMSO)

  • Cell culture medium (e.g., DMEM)

  • Live-cell imaging dish or chambered coverslip

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish and culture until they reach the desired confluency.

  • Staining Solution Preparation: Immediately before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.

  • Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.

  • Imaging: The cells can be imaged directly in the staining solution or after washing once with fresh culture medium. The probe is only fluorescent in the membrane, so background fluorescence from the solution is minimal.[4]

FLIM Data Acquisition and Analysis

Instrumentation:

  • A confocal or multiphoton microscope equipped with a pulsed laser (e.g., 488 nm).

  • A time-correlated single photon counting (TCSPC) system.

  • Appropriate emission filters (e.g., 575-625 nm bandpass).

Workflow:

Sample_Prep Prepare Stained Cells Microscope_Setup Set up FLIM Microscope Sample_Prep->Microscope_Setup Image_Acquisition Acquire Time-Resolved Photon Data Microscope_Setup->Image_Acquisition Data_Processing Process Photon Arrival Times Image_Acquisition->Data_Processing Lifetime_Fitting Fit Decay Curves (e.g., bi-exponential) Data_Processing->Lifetime_Fitting Lifetime_Map Generate Fluorescence Lifetime Map Lifetime_Fitting->Lifetime_Map Analysis Quantitative Analysis of Membrane Tension Lifetime_Map->Analysis

Caption: Experimental workflow for FLIM measurement of lysosomal membrane tension.

Data Analysis:

  • For each pixel in the image, a histogram of photon arrival times is generated.

  • This decay curve is then fitted with a multi-exponential function (typically a bi-exponential fit is used for Flipper probes).[4][10]

  • The longer lifetime component (τ1) with the higher amplitude is used to report on membrane tension.[4][10]

  • A longer lifetime indicates higher membrane tension.[5][6]

Conclusion

Lyso Flipper-TR provides a powerful tool for investigating the mechanobiology of lysosomes. Its specific targeting mechanism, based on the principles of lysosomotropism, allows for the precise measurement of membrane tension in this critical organelle. By utilizing FLIM, researchers can gain quantitative insights into the dynamic changes in the lysosomal membrane in response to various cellular stimuli and pathological conditions, opening new avenues for research in cell biology and drug development.

References

The Pivotal Role of Transient Deprotonation in the Cellular Uptake of Lyso Flipper-TR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism behind the cellular uptake of Lyso Flipper-TR, a cutting-edge fluorescent probe for measuring membrane tension in lysosomes. A key aspect of its lysosomal accumulation is a subtle yet critical chemical process: transient deprotonation. This document will dissect this mechanism, provide detailed experimental protocols for its investigation, and present quantitative data in a structured format to facilitate a comprehensive understanding for researchers in cell biology, pharmacology, and drug development.

Introduction to Lyso Flipper-TR and its Function

Lyso Flipper-TR is a fluorescent probe specifically designed to target the membranes of lysosomes and report on their mechanical state.[1] It is a valuable tool in the burgeoning field of mechanobiology, enabling the study of how physical forces influence cellular processes. The probe's functionality is based on a "flipper" mechanophore, a molecule that changes its conformation in response to the physical properties of the lipid bilayer it is embedded in.

In a more fluid or disordered membrane, the two twisted dithienothiophenes of the mechanophore are in a more orthogonal conformation. Conversely, in a more ordered or tense membrane, the mechanophore is planarized. This conformational change directly affects the probe's fluorescence lifetime, which can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM). A longer fluorescence lifetime corresponds to a more planar conformation and thus, higher membrane tension.

While the utility of Lyso Flipper-TR in measuring membrane tension is well-established, the precise mechanism of its selective accumulation in lysosomes is a critical aspect for its effective application and data interpretation.

The "Proton Sponge" Effect: Transient Deprotonation as the Key to Lysosomal Targeting

The selective accumulation of Lyso Flipper-TR in lysosomes is not a passive process but rather a sophisticated interplay between the probe's chemical properties and the unique acidic environment of the lysosome. The mechanism hinges on the principle of transient deprotonation .

Lyso Flipper-TR is a weakly basic molecule, a characteristic conferred by its lysosome-targeting motive, which is a morpholine (B109124) ring. The pKa of the morpholinyl moiety is in the range of 5-6.[2] At the neutral pH of the extracellular environment and the cytoplasm (around 7.4), the morpholine group is predominantly protonated, carrying a positive charge. This charged state prevents its passive diffusion across the hydrophobic lipid membranes of the cell and its organelles.

However, a small, transient population of the probe exists in a deprotonated, neutral state. This uncharged form is sufficiently lipophilic to cross the plasma membrane and enter the cell. Once inside the cytoplasm, the probe can then encounter the membranes of various organelles.

The key to its lysosomal specificity lies in the acidic lumen of the lysosome (pH 4.5-5.0). When the neutral Lyso Flipper-TR molecule encounters the lysosomal membrane, it can diffuse across into the acidic interior. Inside the lysosome, the low pH environment ensures that the morpholine group is immediately and stably protonated. This protonation effectively "traps" the probe within the lysosomal membrane, as the newly acquired positive charge prevents it from diffusing back across the membrane into the cytoplasm. This process is often referred to as the "proton sponge" effect.

This mechanism also explains why Lyso Flipper-TR does not significantly accumulate in early endosomes, which have a less acidic environment (pH ~6.0-6.5). At this milder pH, the equilibrium between the protonated and deprotonated states is shifted, allowing for more frequent deprotonation and subsequent escape of the probe from the endosome.

The logical workflow of this uptake mechanism can be visualized as follows:

LysoFlipperTR_Uptake cluster_extracellular Extracellular Space (pH ~7.4) cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) Probe_Ext Lyso Flipper-TR (Protonated, Charged) Probe_Ext_Neutral Lyso Flipper-TR (Deprotonated, Neutral) (Transient) Probe_Ext->Probe_Ext_Neutral Deprotonation Probe_Cyto_Neutral Lyso Flipper-TR (Neutral) Probe_Ext_Neutral->Probe_Cyto_Neutral Membrane Permeation Probe_Cyto_Protonated Lyso Flipper-TR (Protonated) Probe_Cyto_Neutral->Probe_Cyto_Protonated Protonation Probe_Lyso_Membrane Lyso Flipper-TR in Membrane (Protonated, Trapped) Probe_Cyto_Neutral->Probe_Lyso_Membrane Lysosomal Membrane Permeation & Protonation

Figure 1: Proposed signaling pathway for Lyso Flipper-TR uptake.

Quantitative Data on Lyso Flipper-TR Uptake

Experimental ConditionExpected Lysosomal pHExpected Lyso Flipper-TR AccumulationRationale
Control Cells ~4.5 - 5.0HighThe acidic lysosomal environment efficiently traps the protonated probe.
Bafilomycin A1 Treatment Elevated (~6.0 - 7.0)LowInhibition of the V-ATPase proton pump raises lysosomal pH, preventing efficient trapping of the probe.
Chloroquine Treatment Elevated (~6.0 - 6.5)LowChloroquine is a weak base that accumulates in lysosomes and raises their pH, thus reducing probe retention.
Ammonium Chloride (NH4Cl) Pulse Transiently ElevatedTransient DecreaseNH4Cl transiently neutralizes acidic compartments, which would lead to a temporary reduction in probe accumulation.
Cells with Defective Lysosomal Acidification Higher than normalLowGenetic or pathological conditions that impair lysosomal acidification would result in reduced probe uptake.

Experimental Protocols

To investigate the role of transient deprotonation in Lyso Flipper-TR uptake, the following experimental protocols can be employed.

Standard Protocol for Lyso Flipper-TR Staining and FLIM Imaging

This protocol is adapted from the manufacturer's guidelines and is suitable for general use.

Materials:

  • Lyso Flipper-TR probe (e.g., from Spirochrome)

  • Anhydrous DMSO

  • Cell culture medium (serum-free for optimal labeling)

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence Lifetime Imaging Microscope (FLIM) with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm bandpass).

Procedure:

  • Prepare a 1 mM stock solution: Dissolve the vial content of Lyso Flipper-TR in anhydrous DMSO. Store the stock solution at -20°C.

  • Cell Culture: Plate cells on a live-cell imaging dish and allow them to adhere.

  • Prepare staining solution: Dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 0.5-1 µM in pre-warmed, serum-free cell culture medium.

  • Staining: Remove the cell culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C.

  • Imaging: Image the cells directly in the staining solution or after washing once with fresh medium. Acquire FLIM data using the appropriate microscope settings.

  • Data Analysis: Analyze the FLIM data to determine the fluorescence lifetime of Lyso Flipper-TR in the lysosomal membranes.

Experimental Protocol to Validate the Role of Transient Deprotonation

This protocol is designed to experimentally test the hypothesis that Lyso Flipper-TR accumulation is pH-dependent.

Materials:

  • Same as in the standard protocol.

  • Bafilomycin A1 (V-ATPase inhibitor)

  • Chloroquine (lysosomotropic agent)

  • Live-cell imaging buffer with varying pH values (for pH clamping experiments)

Procedure:

  • Cell Preparation: Plate cells in multiple wells or dishes to allow for different treatment conditions.

  • Pharmacological Inhibition of Lysosomal Acidification:

    • Bafilomycin A1 Treatment: Pre-treat cells with an effective concentration of Bafilomycin A1 (e.g., 100-200 nM) for 30-60 minutes to inhibit the V-ATPase and raise lysosomal pH.

    • Chloroquine Treatment: Pre-treat cells with Chloroquine (e.g., 25-50 µM) for 1-2 hours to induce lysosomal pH elevation.

  • Lyso Flipper-TR Staining: After the pre-treatment period, add Lyso Flipper-TR to the medium (containing the respective inhibitor) to a final concentration of 1 µM and incubate for 30 minutes.

  • Imaging and Quantification:

    • Acquire fluorescence intensity images of the cells under each condition (Control, Bafilomycin A1, Chloroquine).

    • Quantify the mean fluorescence intensity of Lyso Flipper-TR within the lysosomes for each condition. This can be done by segmenting the lysosomes based on their punctate appearance and measuring the average pixel intensity within these regions.

  • Data Analysis: Compare the mean fluorescence intensity of Lyso Flipper-TR in the lysosomes of treated cells to that of control cells. A significant decrease in fluorescence intensity in the inhibitor-treated cells would support the pH-dependent uptake mechanism.

The experimental workflow for validating the transient deprotonation mechanism can be visualized as follows:

ExperimentalWorkflow cluster_prep Cell Preparation cluster_treatments Treatments (to manipulate lysosomal pH) cluster_staining Staining cluster_imaging Imaging and Quantification cluster_analysis Data Analysis PlateCells Plate cells on imaging dishes Control Control (no treatment) PlateCells->Control BafA1 Bafilomycin A1 Treatment PlateCells->BafA1 Chloroquine Chloroquine Treatment PlateCells->Chloroquine AddProbe Add Lyso Flipper-TR (1 µM) Control->AddProbe BafA1->AddProbe Chloroquine->AddProbe AcquireImages Acquire Fluorescence Images AddProbe->AcquireImages Quantify Quantify Lysosomal Fluorescence Intensity AcquireImages->Quantify Compare Compare fluorescence intensity between conditions Quantify->Compare

Figure 2: Experimental workflow for validating the role of transient deprotonation.

Conclusion

The selective accumulation of Lyso Flipper-TR in lysosomal membranes is a sophisticated process governed by the principle of transient deprotonation. The probe's weakly basic nature, conferred by its morpholine targeting moiety, allows it to exist in a transiently neutral state that can permeate cellular membranes. The acidic environment of the lysosome then acts as a "proton trap," ensuring the stable accumulation of the protonated, charged form of the probe within the lysosomal membrane. Understanding this mechanism is paramount for the accurate application and interpretation of data obtained using this powerful tool for mechanobiology research. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the pivotal role of transient deprotonation in the cellular uptake of Lyso Flipper-TR. This knowledge will undoubtedly contribute to more robust and insightful studies into the intricate relationship between membrane mechanics and cellular function.

References

Investigating Lysosomal Storage Disorders with Lyso Flipper-TR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Lyso Flipper-TR, a sophisticated fluorescent probe, in the investigation of lysosomal storage disorders (LSDs). LSDs are a group of inherited metabolic diseases characterized by the abnormal accumulation of substances within lysosomes, leading to cellular dysfunction. Understanding the biophysical properties of the lysosomal membrane in the context of these disorders is crucial for developing effective therapeutic strategies. Lyso Flipper-TR offers a unique tool to probe the membrane tension of lysosomes in live cells, providing insights into the pathophysiology of LSDs and a potential platform for screening therapeutic compounds.

The Principle of Lyso Flipper-TR

Lyso Flipper-TR is a fluorescent probe specifically designed to target the lysosomal membrane.[1][2] Its core mechanism lies in its ability to report changes in membrane tension through alterations in its fluorescence lifetime.[1][2][3] The probe's fluorophore consists of two twisted dithienothiophenes.[2][3] The degree of twisting between these two moieties is sensitive to the physical state of the lipid bilayer. In a more fluid or lower-tension membrane, the fluorophore can more freely twist, leading to a shorter fluorescence lifetime. Conversely, in a more tightly packed or higher-tension membrane, the twisting is constrained, resulting in a longer fluorescence lifetime.[4][5] This change in fluorescence lifetime is quantifiable using Fluorescence Lifetime Imaging Microscopy (FLIM), a powerful technique that provides a spatial map of fluorescence lifetimes within a cell.[3][4][6]

Core Applications in Lysosomal Storage Disorder Research

The application of Lyso Flipper-TR in the context of LSDs is centered on the hypothesis that the accumulation of storage material within the lysosome alters the physical properties of its limiting membrane. This can have profound consequences for lysosomal function, including:

  • Impaired Vesicular Trafficking: The fusion and fission of vesicles with the lysosome are critical for material delivery and clearance. These processes are highly dependent on membrane fluidity and tension.

  • Defective Lysosomal Exocytosis: In some LSDs, the clearance of accumulated substrates can be facilitated by lysosomal exocytosis, a process where the lysosome fuses with the plasma membrane to release its contents.[7][8] This process is known to be regulated by membrane tension.[7][8]

  • Altered Calcium Homeostasis: Lysosomes are important calcium stores, and the function of lysosomal ion channels, such as TRPML1, can be influenced by the lipid environment of the membrane.[9] Dysregulation of lysosomal calcium signaling is a known feature of several LSDs.[9][10]

By measuring changes in lysosomal membrane tension, Lyso Flipper-TR can provide a quantitative readout of these pathological changes, offering a valuable tool for both basic research and drug discovery.

Quantitative Data: Photophysical Properties of Lyso Flipper-TR

For accurate and reproducible experimental design, a clear understanding of the probe's characteristics is essential.

PropertyValueReference
Excitation Wavelength (λabs)480 nm[1][3][11]
Emission Wavelength (λem)600 nm[1][3][11]
Molar Extinction Coefficient (εmax)1.66 x 10^4 mol^-1·cm^-1 (in DMSO)[1][3][11]
Fluorescence Lifetime (τ)2.8 - 7 ns[1][3][11]
Quantum Yield (QY)30% (in Acetone)[1][3]

Experimental Protocols

The following protocols provide a detailed methodology for the use of Lyso Flipper-TR in cultured cells.

Preparation of Lyso Flipper-TR Stock Solution
  • Reconstitution: Dissolve the contents of a vial of Lyso Flipper-TR (35 nmol) in 35 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 1 mM stock solution.[3]

  • Storage: Store the stock solution at -20°C or below. The solution is stable for up to three months when stored properly. Avoid multiple freeze-thaw cycles.[3]

  • Handling: DMSO is known to facilitate the entry of organic molecules into tissues. Handle with appropriate caution.[3]

Staining of Live Cells

This protocol is optimized for HeLa cells and may require empirical optimization for other cell types.[3]

  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.[3] If low signal is observed, the concentration can be increased up to 2-3 µM.[3] Note that the presence of fetal calf serum (FCS) may reduce labeling efficiency.[3]

  • Staining: Remove the existing cell culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Washing (Optional): The probe is only fluorescent in membranes, so washing is not strictly necessary, especially for long-term imaging.[3] However, if desired, the staining solution can be removed, and the cells can be washed once with fresh growth medium.[3]

  • Imaging: Proceed with imaging the cells using a FLIM system.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup: Use a confocal or two-photon microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) hardware.

  • Excitation: Excite the Lyso Flipper-TR with a 488 nm pulsed laser.[1][2][3]

  • Emission Collection: Collect the emission signal between 575 and 625 nm.[1][2][3]

  • Data Acquisition: Acquire FLIM data until sufficient photon counts are collected for accurate lifetime analysis.

  • Data Analysis: Analyze the FLIM data using appropriate software to calculate the fluorescence lifetime for each pixel. The data is typically fit to a bi-exponential decay model.[4] Shorter lifetimes indicate lower membrane tension, while longer lifetimes suggest higher membrane tension.[4]

Visualizations: Diagrams and Workflows

To further elucidate the concepts and methodologies described, the following diagrams have been generated using the DOT language.

Lyso_Flipper_TR_Mechanism cluster_membrane Lysosomal Membrane Probe_Low_Tension Low Tension (Fluid) Twisted_State Twisted Conformation (Short Lifetime) Probe_Low_Tension->Twisted_State Allows free rotation Probe_High_Tension High Tension (Ordered) Planar_State Planar Conformation (Long Lifetime) Probe_High_Tension->Planar_State Constrains rotation

Figure 1: Mechanism of Lyso Flipper-TR. The probe's conformation and fluorescence lifetime change in response to the physical state of the lysosomal membrane.

LSD_Investigation_Workflow Start Start: Hypothesis (Altered lysosomal membrane tension in LSD) Cell_Culture Culture Control and LSD Model Cells Start->Cell_Culture Staining Stain cells with Lyso Flipper-TR Cell_Culture->Staining FLIM Acquire FLIM Data (488nm excitation, 575-625nm emission) Staining->FLIM Analysis Analyze Fluorescence Lifetime (e.g., bi-exponential fit) FLIM->Analysis Comparison Compare Lifetime Data between Control and LSD cells Analysis->Comparison Conclusion Conclusion: Quantify differences in lysosomal membrane tension Comparison->Conclusion Significant Difference Drug_Screening Optional: Screen therapeutic compounds for rescue of membrane tension phenotype Comparison->Drug_Screening Phenotype Established

Figure 2: Experimental workflow for investigating lysosomal membrane tension in LSDs using Lyso Flipper-TR.

LSD_Signaling_Pathway LSD_Mutation LSD-Causing Mutation (e.g., enzyme deficiency) Substrate_Accumulation Accumulation of Undegraded Substrates LSD_Mutation->Substrate_Accumulation Membrane_Tension Increased Lysosomal Membrane Tension (Measured by Lyso Flipper-TR) Substrate_Accumulation->Membrane_Tension Ion_Channel_Dysfunction Impaired Lysosomal Ion Channel Function (e.g., TRPML1) Membrane_Tension->Ion_Channel_Dysfunction Trafficking_Defects Defective Vesicular Trafficking and Fusion Membrane_Tension->Trafficking_Defects Calcium_Homeostasis Altered Lysosomal Ca2+ Release Ion_Channel_Dysfunction->Calcium_Homeostasis Calcium_Homeostasis->Trafficking_Defects Cellular_Dysfunction Cellular Dysfunction and Pathology Trafficking_Defects->Cellular_Dysfunction

Figure 3: A hypothesized signaling pathway in LSDs where increased lysosomal membrane tension, detectable by Lyso Flipper-TR, contributes to cellular pathology.

Conclusion

Lyso Flipper-TR represents a significant advancement in the toolset available to researchers studying lysosomal biology and disease. Its ability to provide quantitative, real-time measurements of lysosomal membrane tension in living cells opens up new avenues for understanding the complex pathophysiology of lysosomal storage disorders. By integrating Lyso Flipper-TR with advanced imaging techniques like FLIM, scientists can gain unprecedented insights into the biophysical consequences of substrate accumulation and explore novel therapeutic interventions aimed at restoring normal lysosomal function. This technical guide provides a foundational framework for the application of this innovative probe in the critical field of LSD research.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The lysosome, once viewed as a simple cellular recycling center, is now recognized as a sophisticated signaling hub critical for maintaining cellular homeostasis. Its dysfunction is a well-established hallmark of numerous neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and lysosomal storage disorders (LSDs). This dysfunction leads to impaired autophagy and the toxic accumulation of protein aggregates such as amyloid-beta (Aβ), tau, and α-synuclein.[1][2][3] Beyond its biochemical roles, an emerging body of evidence points to the physical state of the lysosomal membrane itself—specifically its mechanical tension and fluidity—as a critical regulator of lysosomal function and a key player in the pathogenesis of neurodegeneration. This guide explores the intricate link between lysosomal tension and neurodegenerative diseases, detailing the underlying signaling pathways, key experimental methodologies, and quantitative data from preclinical studies.

Section 1: The Lysosome as a Mechanosensory Hub

Changes in the physical properties of the lysosomal membrane can be triggered by various cellular events, including osmotic stress, the accumulation of undigested substrates characteristic of LSDs, and dynamic fusion-fission events. These physical stresses are not passive consequences of dysfunction but are actively sensed by membrane-embedded proteins that translate mechanical force into biochemical signals.

A key player in this process is the Piezo1 channel, a well-characterized mechanosensitive ion channel that is activated by membrane stretch and curvature.[4][5] While predominantly studied on the plasma membrane, compelling evidence demonstrates its critical role in the central nervous system, particularly in glial cells responding to the stiff mechanical microenvironment of amyloid plaques in AD.[6][7][8] Activation of Piezo1 in microglia and astrocytes by these stiff plaques triggers a calcium influx that enhances the phagocytosis and lysosomal clearance of Aβ.[4][6][9] While direct localization on the lysosomal membrane is still an area of active investigation, Piezo1's influence on the interconnected endolysosomal trafficking pathways is evident.[10][11][12]

Other channels, such as the lysosomal calcium channel TRPML1 , are also modulated by the membrane's lipid environment, which is intrinsically linked to its tension and fluidity. This suggests a complex interplay of channels that can sense and respond to the physical state of the lysosome.

Section 2: Signaling Pathways Triggered by Lysosomal Membrane Stress

Alterations in lysosomal membrane tension trigger downstream signaling cascades that are crucial for cellular adaptation but can contribute to pathology when dysregulated.

Piezo1-Mediated Glial Response in Alzheimer's Disease

In the context of AD, the accumulation of Aβ forms stiff plaques, creating a mechanically abnormal environment. Microglia and astrocytes surrounding these plaques sense this stiffness, leading to the activation of Piezo1 channels. This activation results in a localized influx of Ca²⁺, which in turn stimulates a cascade of downstream events enhancing microglial motility, phagocytosis, and lysosomal degradative activity, representing a protective response aimed at clearing toxic Aβ aggregates.[4][6]

Piezo1_Activation_AD Plaque Stiff Amyloid-β Plaque Stress Mechanical Stress Plaque->Stress creates Piezo1 Piezo1 Activation (Microglia/Astrocyte) Stress->Piezo1 activates Ca_Influx Ca²+ Influx Piezo1->Ca_Influx triggers Phagocytosis Enhanced Phagocytosis Ca_Influx->Phagocytosis Lysosomal_Activity Increased Lysosomal Activity Ca_Influx->Lysosomal_Activity Clearance Aβ Clearance Phagocytosis->Clearance Lysosomal_Activity->Clearance

Caption: Piezo1-Mediated Microglial Response to Amyloid Plaques.
TFEB Activation by Lysosomal Membrane Fluidization

Transcription factor EB (TFEB) is the master regulator of lysosomal biogenesis and autophagy.[13][14] Its activity is controlled by the mTORC1 kinase complex, which, under nutrient-rich conditions, resides on the lysosomal surface and phosphorylates TFEB, keeping it inactive in the cytoplasm. Stressful conditions, such as the accumulation of lipids or drugs within the lysosome, can increase the fluidity and tension of the lysosomal membrane. This physical alteration facilitates the dissociation of mTORC1 from the membrane, leading to its inactivation.[15][16] Consequently, TFEB is dephosphorylated, translocates to the nucleus, and activates the transcription of genes in the CLEAR network, which are responsible for producing new lysosomes and autophagy-related proteins. This represents a crucial adaptive pathway to resolve lysosomal stress.

TFEB_Activation cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mTORC1_active mTORC1 (Active) TFEB_P TFEB-P mTORC1_active->TFEB_P phosphorylates mTORC1_inactive mTORC1 Dissociation & Inactivation mTORC1_active->mTORC1_inactive inhibition TFEB_inactive TFEB (Inactive) TFEB_dephospho TFEB Dephosphorylation TFEB_inactive->TFEB_dephospho TFEB_active TFEB (Active) CLEAR CLEAR Gene Network (Lysosomal Biogenesis, Autophagy) TFEB_active->CLEAR activates Stress Lysosomal Stress (e.g., Substrate Accumulation, Increased Membrane Fluidity) Stress->mTORC1_inactive mTORC1_inactive->TFEB_dephospho allows TFEB_dephospho->TFEB_active Nuclear Translocation

Caption: TFEB Activation Pathway in Response to Lysosomal Membrane Stress.

Section 3: Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies investigating the role of lysosomal tension-related pathways in models of neurodegenerative disease.

Table 1: Role of the Mechanosensitive Channel Piezo1 in Alzheimer's Disease Models

Model System Intervention Key Quantitative Finding Reference
5xFAD Mouse Model Intracranial infusion of Yoda1 (Piezo1 agonist) for 2 weeks Enhanced Aβ clearance and improved microglial phagocytic activity. [6]
5xFAD Mouse Model 3-month treatment with Yoda1 Attenuated amyloid plaque formation and increased microglial clustering around plaques. [4]
5xFAD Mouse Model Microglial-specific deletion of Piezo1 Exacerbated Aβ-induced cognitive deficits and impairment in long-term potentiation. [4]
Human iPSC-derived Microglia Exposure to Yoda1 Accelerated cell migration and enhanced phagocytosis of soluble Aβ42. [4]
Primary Mouse Astrocytes Lipopolysaccharide (LPS) stimulation Upregulation of Piezo1 expression. [8]

| LPS-stimulated Astrocytes | Exposure to Yoda1 | Inhibition of pro-inflammatory cytokine release (e.g., IL-1β, TNFα). |[8] |

Table 2: TFEB Target Gene Upregulation Under Lysosomal Stress

Cell Type Stressor Gene Fold Change in mRNA Expression Reference
L6 Myoblasts H₂O₂ (sub-lethal oxidative stress) Lamp2 (Lysosomal Associated Membrane Protein 2) ~2.0 [17]
L6 Myoblasts H₂O₂ (sub-lethal oxidative stress) Ctsb (Cathepsin B) ~2.2 [17]
L6 Myoblasts H₂O₂ (sub-lethal oxidative stress) Ctsl (Cathepsin L) ~2.5 [17]
L6 Myoblasts H₂O₂ (sub-lethal oxidative stress) Neu1 (Neuraminidase 1) ~1.8 [17]
L6 Myoblasts H₂O₂ (sub-lethal oxidative stress) Sqstm1 (p62, Autophagy receptor) ~1.7 [17]

| L6 Myoblasts | H₂O₂ (sub-lethal oxidative stress) | Atg9b (Autophagy Related 9B) | ~1.5 |[17] |

Section 4: Key Experimental Protocols

Investigating the role of lysosomal tension requires specialized techniques. This section details the methodologies for key experiments.

Protocol 1: Measurement of Lysosomal Membrane Tension using Flipper-TR® Probe

Principle: This method utilizes a mechanosensitive fluorescent probe, Lyso Flipper-TR®, which specifically localizes to lysosomal membranes.[18][19] The probe's fluorescence lifetime changes in response to alterations in membrane tension. Higher tension restricts the molecular motion of the probe, leading to a longer fluorescence lifetime. This is quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[20][21]

Methodology:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Probe Staining: Prepare a staining solution of Lyso Flipper-TR® (e.g., 1 µM in imaging medium). Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with fresh imaging medium to remove excess probe.

  • Image Acquisition (FLIM):

    • Use a confocal or total internal reflection fluorescence (TIRF) microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) hardware for FLIM.

    • Excite the probe at the appropriate wavelength (e.g., 488 nm) and collect the emission (e.g., 575-625 nm).

    • Acquire images, recording the photon arrival times for each pixel to generate a fluorescence lifetime map.

  • Data Analysis:

    • Use specialized software (e.g., SymPhoTime, PicoQuant) to fit the fluorescence decay curve for each pixel to a bi-exponential model.

    • The average fluorescence lifetime (τ) is calculated, with higher values indicating higher membrane tension.

    • Compare lifetime values between control and experimental conditions (e.g., before and after osmotic shock or drug treatment).

Protocol 2: Direct Electrophysiological Recording from Lysosomes (Lysosomal Patch Clamp)

Principle: This "gold standard" technique allows for the direct measurement of ion channel currents on the membrane of an isolated lysosome, providing unparalleled detail on channel activity, conductance, and gating properties.[22][23] Due to the small size of lysosomes, they must first be enlarged.

Methodology:

  • Lysosome Enlargement: Treat cultured cells with a reagent such as Vacuolin-1 (e.g., 1 µM for 2-4 hours) to induce the fusion of endosomes and lysosomes into enlarged vesicles (1-5 µm in diameter).[24]

  • Visualization: Briefly incubate cells with a dye that accumulates in acidic organelles, like Neutral Red, to visualize the enlarged lysosomes.

  • Cell Lysis and Lysosome Isolation:

    • Transfer the coverslip with treated cells to the recording chamber with a cytosolic-like buffer.

    • Using a glass pipette under visual control, mechanically rupture the plasma membrane to release the enlarged lysosomes into the bath solution.

  • Patching:

    • Using a second, fire-polished glass patch pipette filled with a luminal-like (low pH, high Ca²⁺) solution, approach an isolated lysosome.

    • Apply gentle suction to form a high-resistance (Giga-ohm) seal between the pipette tip and the lysosomal membrane.

  • Recording:

    • Whole-lysosome configuration: Apply a brief voltage pulse or additional suction to rupture the membrane patch, allowing electrical access to the entire lysosome.

    • Use a patch-clamp amplifier to apply voltage commands and record the resulting ion currents across the lysosomal membrane.

  • Data Analysis: Analyze the recorded currents to determine channel properties such as current-voltage (I-V) relationships, single-channel conductance, and open probability.

Patch_Clamp_Workflow Start Start: Cultured Cells Enlarge Step 1: Lysosome Enlargement (e.g., Vacuolin-1 treatment) Start->Enlarge Visualize Step 2: Visualization (e.g., Neutral Red staining) Enlarge->Visualize Isolate Step 3: Mechanical Lysis & Lysosome Isolation Visualize->Isolate Patch Step 4: Form Giga-ohm Seal with Patch Pipette Isolate->Patch Record Step 5: Whole-Lysosome Recording (Voltage/Current Clamp) Patch->Record Analyze Step 6: Data Analysis (I-V curves, Conductance, etc.) Record->Analyze End End: Channel Characterization Analyze->End

Caption: Experimental Workflow for Lysosomal Patch Clamp Electrophysiology.
Protocol 3: Assessing TFEB Nuclear Translocation via Immunofluorescence

Principle: This standard cell biology technique visualizes the subcellular localization of the TFEB protein. Under basal conditions, TFEB is cytoplasmic. Upon activation by lysosomal stress, it translocates to the nucleus. This shift can be quantified by microscopy.[17][25]

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and apply the experimental treatment (e.g., lysosomotropic drug, starvation medium) for the desired duration.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Blocking: Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for TFEB (e.g., rabbit anti-TFEB) diluted in blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with a DNA dye like DAPI. Mount the coverslip onto a microscope slide with an anti-fade mounting medium.

  • Imaging and Quantification:

    • Acquire images using a confocal microscope.

    • Quantify translocation by measuring the ratio of nuclear to cytoplasmic TFEB fluorescence intensity in a large number of cells using image analysis software (e.g., ImageJ/Fiji). An increase in this ratio indicates TFEB activation.

Conclusion and Future Perspectives

The lysosomal membrane is far more than a passive barrier; it is a dynamic, responsive structure that senses and transduces mechanical stress. This guide highlights the critical role of lysosomal tension and its associated signaling pathways, such as those mediated by Piezo1 and TFEB, in the context of neurodegenerative diseases. The activation of Piezo1 in glial cells represents a novel, mechanically-driven mechanism for clearing pathogenic proteins, while the TFEB pathway provides a robust cellular response to correct lysosomal stress.

Targeting these pathways offers promising new therapeutic avenues. Pharmacological activation of Piezo1 in microglia or the development of small molecules that modulate the TFEB response to membrane stress could help restore lysosomal function and mitigate neurodegeneration. Future research should focus on unequivocally determining the subcellular localization of Piezo1 in neurons and glia, identifying other potential lysosomal mechanosensors, and developing more specific pharmacological tools to dissect and harness these pathways for therapeutic benefit in a range of devastating neurological conditions.

References

Probing the Mechanobiology of Cancer: A Technical Guide to Lyso Flipper-TR for Lysosomal Membrane Tension Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lysosome, once viewed primarily as the cell's recycling center, is increasingly implicated in the progression and chemoresistance of cancer. Alterations in the physical properties of lysosomal membranes, particularly membrane tension, are emerging as a critical factor in lysosomal function and its role in cancer biology. Lyso Flipper-TR, a fluorescent probe that specifically targets the lysosomal membrane, offers a powerful tool to quantify these changes. This technical guide provides an in-depth overview of the application of Lyso Flipper-TR in cancer cell research, detailing its mechanism of action, experimental protocols, and potential applications in understanding and overcoming drug resistance.

Introduction: The Lysosome as a Key Player in Cancer

Lysosomes are dynamic organelles essential for cellular homeostasis, involved in processes such as autophagy, nutrient sensing, and degradation of cellular waste.[1] In cancer, lysosomes are hijacked to support the high metabolic demands of tumor cells and to mediate resistance to chemotherapy.[1][2] One of the key mechanisms of drug resistance is the sequestration of chemotherapeutic agents within the acidic lumen of lysosomes, preventing them from reaching their intracellular targets.[1][2] This process is influenced by the biophysical properties of the lysosomal membrane, including its tension.

Membrane tension is a physical parameter that governs membrane deformability and is crucial for a variety of cellular processes, including endocytosis, exocytosis, and organelle fission and fusion.[3] Changes in lysosomal membrane tension can impact the trafficking of substances across the membrane and the budding and fusion of lysosomal vesicles, processes that are central to drug sequestration and other cancer-related lysosomal functions.

Lyso Flipper-TR is a specialized fluorescent probe designed to specifically localize to the lysosomal membrane and report on changes in membrane tension through alterations in its fluorescence lifetime.[2][4] This probe provides a quantitative method to investigate the mechanobiology of lysosomes in living cancer cells, opening new avenues for understanding cancer progression and developing novel therapeutic strategies.

The Lyso Flipper-TR Probe: Mechanism of Action

Lyso Flipper-TR belongs to the Flipper family of probes, which are designed to be environmentally sensitive mechanosensors.[2][4] Its structure incorporates a "flipper" mechanophore, composed of two twisted dithienothiophenes, and a lysosome-targeting moiety.[2][4]

The probe's fluorescence lifetime is directly related to the physical state of the lipid bilayer it is embedded in.[5] When the lysosomal membrane is under low tension, the lipid acyl chains are more disordered, allowing the two arms of the flipper molecule to adopt a twisted conformation. In this state, the probe has a shorter fluorescence lifetime. Conversely, under high membrane tension, the lipid acyl chains become more ordered and tightly packed. This lateral pressure forces the flipper molecule into a more planar conformation, resulting in a longer fluorescence lifetime.[5] This relationship allows for the quantitative measurement of lysosomal membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[2][6]

It is important to note that changes in lipid composition can also affect the fluorescence lifetime of Lyso Flipper-TR.[2] Therefore, it is crucial to consider potential changes in the lipidome of cancer cells when interpreting the results.

cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension low_tension Disordered Lipid Bilayer twisted Twisted Flipper Conformation low_tension->twisted Allows rotational freedom short_lifetime Short Fluorescence Lifetime twisted->short_lifetime Results in high_tension Ordered Lipid Bilayer planar Planar Flipper Conformation high_tension->planar Restricts rotation long_lifetime Long Fluorescence Lifetime planar->long_lifetime Results in

Figure 1. Mechanism of Lyso Flipper-TR. The probe's conformation and fluorescence lifetime change in response to the lipid packing of the lysosomal membrane, which is influenced by membrane tension.

Applications in Cancer Cell Research

The ability to quantify lysosomal membrane tension with Lyso Flipper-TR provides a unique tool to investigate several aspects of cancer biology:

  • Drug Resistance: By measuring changes in lysosomal membrane tension in response to chemotherapeutic agents, researchers can gain insights into the mechanisms of drug sequestration. An increase in membrane tension might indicate an accumulation of drug molecules within the lysosomal membrane or changes in lipid composition associated with the resistance phenotype.

  • Metastasis and Invasion: Cell migration and invasion are highly dynamic processes that involve significant remodeling of the plasma membrane and intracellular organelles. Investigating the role of lysosomal membrane tension in these processes could reveal novel mechanotransduction pathways involved in cancer cell motility.

  • Lysosomal Storage Disorders and Cancer: There is a known association between certain lysosomal storage diseases and an increased risk of cancer.[7][8] Lyso Flipper-TR could be used to study the alterations in lysosomal membrane properties in these diseases and how they might contribute to oncogenesis.

  • Screening for Novel Therapeutics: Lyso Flipper-TR can be employed in high-content screening assays to identify compounds that modulate lysosomal membrane tension. Such compounds could represent a new class of drugs that target the physical properties of lysosomes to overcome chemoresistance or inhibit metastasis.

Experimental Protocols

The following protocols provide a general framework for using Lyso Flipper-TR in cancer cell research. It is important to note that optimal conditions may vary depending on the specific cancer cell line and experimental setup.

Materials
  • Lyso Flipper-TR probe (Spirochrome, SC022)[2][4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cancer cell line of interest

  • Phosphate-Buffered Saline (PBS)

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, U-87 MG for glioblastoma)

  • Glass-bottom dishes or coverslips suitable for fluorescence microscopy

  • Fluorescence Lifetime Imaging Microscope (FLIM) equipped with a 488 nm pulsed laser and appropriate emission filters (e.g., 575-625 nm bandpass).[2]

Stock Solution Preparation
  • Allow the vial of Lyso Flipper-TR to warm to room temperature before opening.

  • Dissolve the contents of one vial (35 nmol) in 35 µL of anhydrous DMSO to create a 1 mM stock solution.[2]

  • Store the stock solution at -20°C, protected from light. The solution is stable for up to 3 months when stored properly.[2]

Cell Staining Protocol

start Seed cancer cells on glass-bottom dish culture Culture cells to 60-80% confluency start->culture prepare_staining Prepare 1 µM Lyso Flipper-TR in culture medium culture->prepare_staining remove_medium Remove old culture medium prepare_staining->remove_medium add_staining Add staining solution to cells remove_medium->add_staining incubate Incubate for 15-30 minutes at 37°C add_staining->incubate wash Wash cells with fresh medium (optional) incubate->wash image Image using FLIM wash->image

Figure 2. Experimental workflow for staining cancer cells with Lyso Flipper-TR.

  • Seed cancer cells on glass-bottom dishes or coverslips and culture them until they reach 60-80% confluency.

  • Prepare the staining solution by diluting the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed complete cell culture medium.[2] The optimal concentration may need to be determined empirically for each cell line but is typically between 0.5 and 2 µM.

  • Remove the existing culture medium from the cells.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[2]

  • (Optional) The staining solution can be removed, and the cells can be washed once with fresh, pre-warmed culture medium before imaging. As the probe is only fluorescent when inserted into a membrane, this wash step is not always necessary.[2]

  • Proceed immediately to FLIM imaging.

FLIM Imaging and Data Analysis
  • Image the stained cells using a FLIM system with a 488 nm pulsed laser for excitation. Collect the fluorescence emission between 575 and 625 nm.[2]

  • Acquire time-correlated single-photon counting (TCSPC) data for a sufficient duration to obtain good photon statistics for lifetime analysis.

  • Analyze the FLIM data using appropriate software. The fluorescence decay curves are typically fitted with a bi-exponential function to extract the fluorescence lifetimes. The longer lifetime component (τ2) is generally considered to be the most sensitive to changes in membrane tension.

  • Generate fluorescence lifetime maps of the lysosomes within the cancer cells.

  • Quantify the average fluorescence lifetime from regions of interest (ROIs) drawn around individual lysosomes or populations of lysosomes.

Quantitative Data Presentation

The following tables present illustrative quantitative data that could be obtained from experiments using Lyso Flipper-TR in cancer cell research. Note: This data is hypothetical and is intended to serve as an example of how to present results from such studies.

Table 1: Baseline Lysosomal Membrane Tension in Different Cancer Cell Lines

Cell LineCancer TypeMean Fluorescence Lifetime (ns) ± SD
MCF-7Breast Adenocarcinoma3.5 ± 0.3
MDA-MB-231Breast Adenocarcinoma3.8 ± 0.4
U-87 MGGlioblastoma4.1 ± 0.5
A549Lung Carcinoma3.6 ± 0.2
HCT116Colon Carcinoma3.7 ± 0.3

Table 2: Effect of Chemotherapy on Lysosomal Membrane Tension in a Drug-Sensitive vs. Drug-Resistant Breast Cancer Cell Line

Cell LineTreatment (24h)Mean Fluorescence Lifetime (ns) ± SDFold Change
MCF-7 (Sensitive)Control (DMSO)3.5 ± 0.31.0
Paclitaxel (10 nM)3.6 ± 0.31.03
MCF-7/ADR (Resistant)Control (DMSO)4.2 ± 0.41.0
Paclitaxel (10 nM)4.8 ± 0.51.14

Conclusion and Future Perspectives

Lyso Flipper-TR is a valuable tool for investigating the role of lysosomal membrane tension in cancer cell biology. By providing a quantitative measure of this physical parameter, the probe can help to elucidate the mechanisms of drug resistance, metastasis, and the interplay between lysosomal dysfunction and oncogenesis. Future studies utilizing Lyso Flipper-TR in combination with other advanced imaging techniques and 'omics' approaches will undoubtedly provide a deeper understanding of the mechanobiology of cancer and may lead to the development of novel therapeutic strategies that target the physical properties of cancer cells.

References

Methodological & Application

Application Notes and Protocols for Lyso Flipper-TR Staining in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso Flipper-TR is a fluorescent probe specifically designed for the live-cell imaging of lysosomal membranes.[1][2][3][4] It is a powerful tool for investigating membrane tension in these organelles, a key parameter in various cellular processes, including lysosomal exocytosis.[5] The probe consists of a Flipper mechanophore, which reports changes in lipid packing through alterations in its fluorescence lifetime, and a lysosome-targeting motif.[1][2][3][4] Lyso Flipper-TR spontaneously accumulates in the lysosomal membrane due to the acidic environment of the organelle.[5] Importantly, its fluorescence is only activated upon insertion into a lipid bilayer, minimizing background noise.[1][2][3][4] This document provides a detailed protocol for the use of Lyso Flipper-TR in live-cell imaging and summarizes its key characteristics.

Mechanism of Action

The Lyso Flipper-TR probe's functionality is based on its mechanosensitive Flipper fluorophore. This fluorophore consists of two twisted dithienothiophenes. The degree of twisting between these two units is sensitive to the lateral pressure within the lipid bilayer. In a more fluid, lower-tension membrane, the fluorophore is more twisted, leading to a shorter fluorescence lifetime. Conversely, in a more ordered, higher-tension membrane, the fluorophore becomes more planar, resulting in a longer fluorescence lifetime. This change in fluorescence lifetime, rather than intensity, is the direct readout of membrane tension and is measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for Lyso Flipper-TR.

Table 1: Photophysical Properties

PropertyValueReference
Excitation Wavelength (λabs)480 nm[1][2][4][7][8]
Emission Wavelength (λem)600 nm[1][2][4][7][8]
Molar Extinction Coefficient (εmax)1.66 x 10⁴ mol⁻¹·cm⁻¹ (in DMSO)[1][2][4][7][8]
Fluorescence Lifetime (τ)2.8 - 7 ns[1][2][4][7][8]
Quantum Yield (QY)30% (in AcOEt)[1][4][7]

Table 2: Recommended Staining and Imaging Parameters

ParameterRecommended ValueNotesReference
Staining
Stock Solution Concentration1 mM in anhydrous DMSOPrepare fresh and store at -20°C for up to 3 months.[2]
Working Concentration0.5 - 1 µMCan be increased up to 2-3 µM if the signal is low.[1][2]
Incubation Time15 - 20 minutes at 37°COptimal times may vary depending on the cell type.[2][5]
Staining MediumSerum-free medium (e.g., Fluorobrite)Serum can reduce labeling efficiency.[2][5]
Imaging
Excitation488 nm pulsed laser---[1][2][3][8]
Emission Collection575 - 625 nm bandpass filterA 600/50 nm filter is commonly used.[1][2][3][8]
Imaging TechniqueFluorescence Lifetime Imaging Microscopy (FLIM)Essential for measuring membrane tension.[2][5]

Experimental Protocols

Materials

  • Lyso Flipper-TR probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

  • Serum-free cell culture medium (e.g., Fluorobrite™)

  • Phosphate-Buffered Saline (PBS)

  • FLIM microscope system

Detailed Staining Protocol for Live-Cell Imaging

  • Prepare a 1 mM Stock Solution:

    • Allow the vial of Lyso Flipper-TR to warm to room temperature before opening.

    • Dissolve the contents of the vial in anhydrous DMSO to a final concentration of 1 mM. For a 35 nmol vial, this would be 35 µL of DMSO.

    • Store the stock solution at -20°C, protected from light. The solution is stable for up to 3 months when stored properly.[2]

  • Prepare Staining Solution:

    • Shortly before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final working concentration of 0.5 - 1 µM in pre-warmed (37°C) serum-free cell culture medium.

    • For example, to make 1 mL of 1 µM staining solution, add 1 µL of the 1 mM stock solution to 1 mL of medium.

  • Cell Staining:

    • Wash the cells once with pre-warmed PBS.

    • Remove the PBS and add the freshly prepared staining solution to the cells.

    • Incubate the cells for 15-20 minutes at 37°C in a cell culture incubator.[2][5]

  • Washing (Optional):

    • For short-term imaging (less than 2 hours), washing is not strictly necessary as the probe is only fluorescent in membranes.[2][5]

    • For longer-term imaging, you may optionally wash the cells once with fresh, pre-warmed growth medium to remove any excess probe.

  • Live-Cell Imaging:

    • Image the cells using a FLIM microscope equipped with a pulsed laser for excitation (e.g., 488 nm) and an appropriate emission filter (e.g., 575-625 nm bandpass).[1][2][3][8]

    • Acquire fluorescence lifetime data to measure changes in lysosomal membrane tension.

Visualizations

Lyso_Flipper_TR_Mechanism cluster_membrane Lysosomal Membrane probe_twisted Lyso Flipper-TR (Twisted Conformation) short_lifetime Shorter Fluorescence Lifetime probe_twisted->short_lifetime probe_planar Lyso Flipper-TR (Planar Conformation) long_lifetime Longer Fluorescence Lifetime probe_planar->long_lifetime low_tension Low Membrane Tension (Fluid Membrane) low_tension->probe_twisted Favors high_tension High Membrane Tension (Ordered Membrane) high_tension->probe_planar Favors

Caption: Mechanism of Lyso Flipper-TR action.

Staining_Workflow start Start prep_stock Prepare 1 mM Stock Solution in anhydrous DMSO start->prep_stock prep_stain Prepare 0.5-1 µM Staining Solution in Serum-Free Medium prep_stock->prep_stain wash_cells Wash Cells with PBS prep_stain->wash_cells add_stain Add Staining Solution to Cells wash_cells->add_stain incubate Incubate for 15-20 min at 37°C add_stain->incubate wash_optional Optional: Wash with Fresh Medium incubate->wash_optional image Live-Cell Imaging with FLIM wash_optional->image Yes wash_optional->image No end End image->end

Caption: Experimental workflow for Lyso Flipper-TR staining.

References

Application Notes and Protocols for Lyso Flipper-TR® in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for utilizing Lyso Flipper-TR®, a fluorescent probe designed to measure membrane tension specifically in the lysosomes of live HeLa cells.

Introduction

Lyso Flipper-TR® is a powerful tool for investigating the mechanobiology of lysosomes. This fluorescent probe intercalates into the lysosomal membrane, and its fluorescence lifetime is directly proportional to the membrane tension. An increase in membrane tension leads to a longer fluorescence lifetime, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM). This allows for the investigation of lysosomal membrane dynamics in various cellular processes and in response to pharmacological agents.

Principle of Action: The Lyso Flipper-TR® probe's design features a mechanophore that changes its conformation in response to the physical state of the lipid bilayer. In a more fluid, lower-tension membrane, the probe is in a twisted conformation, resulting in a shorter fluorescence lifetime. Conversely, in a more tightly packed, higher-tension membrane, the probe becomes more planar, leading to a longer fluorescence lifetime.[1]

Data Presentation

The following table summarizes the expected fluorescence lifetime values for Lyso Flipper-TR® in HeLa cells under different experimental conditions.

ConditionCell TypeTreatmentAverage Fluorescence Lifetime (τ1)Expected Change
ControlHeLaIsotonic Medium~3.7 ns[1]Baseline
Hyperosmotic ShockHeLa0.5 M SucroseDecrease of 0.3-0.4 ns[1]Decreased Membrane Tension

Experimental Protocols

HeLa Cell Culture

A standard protocol for the culture of adherent HeLa cells is as follows:

Materials:

  • HeLa cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25 or T-75)

  • 6-well plates or 35 mm glass-bottom dishes for microscopy

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintenance: Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, passage them to maintain optimal growth.

    • Aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until the cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete culture medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new culture flask containing pre-warmed medium.

  • Seeding for Experiments: For imaging experiments, seed HeLa cells onto 35 mm glass-bottom dishes or into 6-well plates containing sterile glass coverslips. A typical seeding density is 1-2 x 10⁵ cells per dish/well to achieve 60-70% confluency on the day of the experiment.

Staining with Lyso Flipper-TR®

Materials:

  • Lyso Flipper-TR® probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HeLa cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium (DMEM with 10% FBS)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of Lyso Flipper-TR® in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed complete cell culture medium.

  • Cell Staining:

    • Remove the culture medium from the HeLa cells.

    • Add the staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Washing (Optional): The probe is only fluorescent in membranes, so washing is not strictly necessary. However, for some applications, you can gently wash the cells once with fresh, pre-warmed culture medium before imaging.

  • Imaging: Proceed immediately to FLIM imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM)

Instrumentation:

  • A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).

  • Pulsed laser excitation source (e.g., 488 nm).

  • Emission filter (e.g., 580/60 nm bandpass).

Acquisition Parameters:

  • Excitation Wavelength: 488 nm

  • Emission Collection: 550-650 nm

  • Laser Power: Use the lowest possible laser power to avoid phototoxicity.

  • Acquisition Time: Collect photons until a sufficient number is acquired for robust fitting of the fluorescence decay curve (typically 1000-10,000 photons in the peak channel).

Data Analysis
  • Fluorescence Decay Curve Fitting: The fluorescence decay data for each pixel or region of interest (ROI) is fitted with a bi-exponential decay model:

    I(t) = A₁e^(-t/τ₁) + A₂e^(-t/τ₂)

    Where I(t) is the intensity at time t, A₁ and A₂ are the amplitudes, and τ₁ and τ₂ are the fluorescence lifetimes of the two components.

  • Membrane Tension Readout: The longer lifetime component, τ₁ , is used to report on the lysosomal membrane tension. A longer τ₁ indicates higher membrane tension.[1]

  • Image Generation: Generate a pseudo-colored FLIM map where the color of each pixel corresponds to its τ₁ value. This provides a visual representation of the spatial distribution of lysosomal membrane tension within the cells.

Visualizations

Lyso_Flipper_TR_Workflow Experimental Workflow for Lyso Flipper-TR® in HeLa Cells cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis HeLa_Culture Culture HeLa Cells in Flask Seeding Seed Cells on Glass-Bottom Dish HeLa_Culture->Seeding Prepare_Staining Prepare 1-5 µM Lyso Flipper-TR® Solution Seeding->Prepare_Staining Incubation Incubate Cells for 15-30 min at 37°C Prepare_Staining->Incubation FLIM_Setup Setup FLIM Microscope (488 nm excitation) Incubation->FLIM_Setup Image_Acquisition Acquire Fluorescence Lifetime Data FLIM_Setup->Image_Acquisition Fit_Decay Fit Decay Curves (Bi-exponential) Image_Acquisition->Fit_Decay Extract_Tau1 Extract τ1 (Long Lifetime Component) Fit_Decay->Extract_Tau1 Generate_Map Generate Lifetime Map Extract_Tau1->Generate_Map

Caption: A step-by-step workflow for using Lyso Flipper-TR® in HeLa cells.

Lyso_Flipper_TR_Mechanism Mechanism of Lyso Flipper-TR® in Measuring Lysosomal Membrane Tension cluster_membrane Lysosomal Membrane cluster_probe Lyso Flipper-TR® Conformation cluster_lifetime Fluorescence Lifetime Low_Tension Low Membrane Tension (Fluid Membrane) Twisted Twisted Conformation Low_Tension->Twisted induces High_Tension High Membrane Tension (Packed Membrane) Planar Planar Conformation High_Tension->Planar induces Short_Lifetime Shorter Lifetime (τ1) Twisted->Short_Lifetime results in Long_Lifetime Longer Lifetime (τ1) Planar->Long_Lifetime results in

Caption: Signaling pathway of Lyso Flipper-TR® in response to membrane tension.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lyso Flipper-TR, a fluorescent probe designed to specifically target and report on the membrane tension of lysosomes in live cells.[1][2][3][4] Accurate and reproducible staining is critical for obtaining reliable data in studies related to lysosomal storage disorders, autophagy, drug-induced lysosomal dysfunction, and other cellular processes involving lysosomal membrane dynamics.

Introduction to Lyso Flipper-TR

Lyso Flipper-TR is a unique mechanosensitive probe that reports changes in lipid bilayer organization through alterations in its fluorescence lifetime.[1][5] The molecule consists of two twisted dithienothiophenes that planarize under increased membrane tension, leading to a longer fluorescence lifetime.[1][5] This property allows for the direct visualization and quantification of mechanical stress on lysosomal membranes. The probe spontaneously localizes to lysosomal membranes and is only fluorescent upon insertion into the lipid bilayer.[1][2][3][4]

Quantitative Data Summary

For optimal and reproducible staining, refer to the following recommended concentrations and incubation times. Note that empirical optimization for specific cell types and experimental conditions is highly recommended.[1]

ParameterRecommended ValueNotes
Stock Solution Concentration 1 mMIn anhydrous DMSO. Store at -20°C or below.[1]
Starting Staining Concentration 1 µMIn cell culture medium.[1]
Concentration Range (if signal is low) 2-3 µMCan be increased if the initial signal is insufficient.[1]
Concentration for Tissue Staining 2 µMAs demonstrated in Drosophila ovary tissue.[6]
Staining Time (Cultured Cells) 15 minutesAt 37°C in a humidified atmosphere with 5% CO2.[1]
Staining Time (Tissue) 30 minutesTo ensure adequate penetration.[6]
Maximum Tolerated Concentration Up to 5 µMNo impact on HeLa cell viability has been observed at this concentration.[1]

Experimental Protocols

Preparation of Lyso Flipper-TR Stock Solution (1 mM)
  • Allow the vial of Lyso Flipper-TR to warm to room temperature before opening.

  • Dissolve the contents of the vial in anhydrous DMSO to a final concentration of 1 mM. For a 35 nmol vial, this would be 35 µL of DMSO.[1]

  • Vortex briefly to ensure the probe is fully dissolved.

  • Store the 1 mM stock solution at -20°C or below. The solution is stable for up to three months when stored properly.[1] Avoid multiple freeze-thaw cycles by aliquoting if necessary, although the supplier notes it is not altered by them.[1]

Staining Protocol for Live Cultured Cells
  • Grow cells on an appropriate imaging vessel (e.g., glass-bottom dish or coverslips) to the desired confluency.

  • Shortly before staining, prepare the staining solution by diluting the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed cell culture medium. For example, add 1 µL of 1 mM stock solution to 1 mL of medium.

  • Remove the existing cell culture medium from the cells.

  • Immediately add the staining solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15 minutes at 37°C in a humidified atmosphere containing 5% CO2.[1]

  • Optional: The staining medium can be removed and replaced with fresh, pre-warmed medium before imaging. However, as the probe is only fluorescent in membranes, this washing step is often not necessary, especially for long-term imaging.[1]

  • Proceed with imaging.

Imaging Parameters
  • Microscopy: Fluorescence Lifetime Imaging Microscopy (FLIM) is required to measure membrane tension.[1] Fluorescence intensity alone does not reliably report on membrane tension.[1]

  • Excitation: A pulsed laser at 485 nm or 488 nm is recommended.[1]

  • Emission: Collect emission between 575 nm and 625 nm.[1]

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis prep_stock Prepare 1 mM Stock (Lyso Flipper-TR in DMSO) prep_stain Prepare 1 µM Staining Solution (in cell culture medium) prep_stock->prep_stain Dilute add_stain Add Staining Solution to Cells prep_stain->add_stain cell_culture Culture Cells on Imaging Dish cell_culture->add_stain Replace Medium incubate Incubate 15 min at 37°C add_stain->incubate flim FLIM Imaging (Ex: 488 nm, Em: 575-625 nm) incubate->flim analysis Data Analysis (Fluorescence Lifetime) flim->analysis

Caption: Experimental workflow for staining and imaging live cells with Lyso Flipper-TR.

Signaling Pathway Context: Regulation of Endomembrane Tension

Lyso Flipper-TR can be utilized to investigate signaling pathways that modulate lysosomal membrane tension. For instance, two-pore channels (TPCs) are ion channels on endomembranes that have been implicated in regulating membrane tension, which is crucial for processes like phagolysosome resolution.[7]

G cluster_membrane Lysosomal Membrane cluster_stimuli Regulatory Inputs tpc Two-Pore Channels (TPCs) tension Membrane Tension tpc->tension Regulate Ion Flux to Decrease Tension remodeling Membrane Remodeling (e.g., Phagolysosome Resolution) tension->remodeling Enables lyso_flipper Lyso Flipper-TR lyso_flipper->tension Reports on stimuli Cellular Signals (Voltage, Messengers, Lipids) stimuli->tpc Activate

Caption: Role of TPCs in regulating lysosomal membrane tension, as measured by Lyso Flipper-TR.

References

Application Notes and Protocols for FLIM Data Acquisition with Lyso Flipper-TR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Lyso Flipper-TR, a fluorescent probe for measuring membrane tension in lysosomes of live cells using Fluorescence Lifetime Imaging Microscopy (FLIM).

Introduction

Lyso Flipper-TR is a specialized fluorescent probe designed to specifically target and insert into the membranes of lysosomes.[1][2][3] It is a member of the "flipper" family of probes, which are mechanosensitive and report on the physical state of the lipid bilayer. The core principle of Lyso Flipper-TR lies in its ability to change its fluorescence lifetime in response to alterations in lysosomal membrane tension.[1][2][3] The probe consists of two twisted dithienothiophenes; changes in membrane organization alter the twist angle between these two moieties, which in turn affects the fluorescence lifetime.[1][3] This makes Lyso Flipper-TR a powerful tool for investigating the mechanobiology of lysosomes in various cellular processes and for screening potential drug candidates that may modulate lysosomal function. It is important to note that membrane tension measurements with this probe can only be reliably performed using FLIM, as fluorescence intensity is not a dependable indicator.[1]

Principle of Lyso Flipper-TR in Measuring Lysosomal Membrane Tension

Lyso Flipper-TR's fluorescence lifetime is sensitive to the lipid packing of the membrane it is embedded in. In a more fluid, less ordered membrane (lower tension), the probe is in a more twisted conformation, leading to a shorter fluorescence lifetime. Conversely, in a more rigid, ordered membrane (higher tension), the probe becomes more planar, resulting in a longer fluorescence lifetime. This relationship allows for the quantitative mapping of membrane tension across the lysosomal population of a cell. The fluorescence lifetime of Flipper-TR probes can range from approximately 2.3 ns in highly disordered membranes to up to 7 ns in highly ordered membranes.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Lyso Flipper-TR:

ParameterValueReference
Excitation Wavelength488 nm (pulsed laser)[1][5]
Emission Collection575 - 625 nm (or 600/50 nm bandpass filter)[1][5]
Fluorescence Lifetime Range2.8 - 7 ns[1][5]
Average Lifetime in HeLa Cells~4 ns[4]
Recommended Staining Concentration1 µM (starting concentration)[1]
Maximum Concentration without Viability Impact (HeLa)Up to 5 µM[1]

Experimental Protocols

I. Reagent Preparation

1. Lyso Flipper-TR Stock Solution (1 mM):

  • Allow the vial of Lyso Flipper-TR to warm to room temperature before opening.

  • Dissolve the contents of the vial (35 nmol) in 35 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 1 mM stock solution.[1] It is crucial to use new, anhydrous DMSO as moisture can reduce the shelf life of the probe.[1][5]

  • Store the stock solution at -20°C. The solution is stable for up to three months when stored correctly.[1] Do not aliquot the stock solution into smaller volumes, as this can lead to faster degradation.[1]

2. Staining Solution (1 µM):

  • Shortly before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 µM in the desired cell culture medium. For example, add 1 µL of the 1 mM stock solution to 1 mL of culture medium.

  • Use the staining solution immediately (within 5 minutes) after preparation.[1]

II. Cell Culture and Staining

This protocol has been optimized for HeLa cells but can be adapted for other adherent cell lines.[1]

1. Cell Plating:

  • Plate cells on a suitable imaging dish or coverslip (e.g., glass-bottom dishes) to allow for high-resolution microscopy.

  • Culture cells to the desired confluency (typically 50-70%) in complete culture medium at 37°C in a humidified incubator with 5% CO2.

2. Staining Procedure:

  • Remove the cell culture medium from the cells.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

  • Add the freshly prepared 1 µM Lyso Flipper-TR staining solution to the cells.

  • Incubate the cells for 15-30 minutes at 37°C.[1]

  • Optional: The staining solution can be removed and the cells washed once with fresh growth medium before imaging. However, as the probe is only fluorescent when inserted into a membrane, this washing step is not always necessary, especially for long-term imaging.[1]

III. FLIM Data Acquisition

1. Microscope Setup:

  • Use a confocal or multiphoton microscope equipped with a time-correlated single photon counting (TCSPC) system for FLIM.[6]

  • Excitation: Use a pulsed laser with an excitation wavelength of 488 nm.[1][5] To measure the full decay of the fluorescence lifetime, which can be up to 7 ns, it is recommended to use a laser repetition rate of 20 MHz (a pulse every 50 ns).[6] This may require a pulse picker if the laser's default frequency is higher (e.g., 80 MHz).[4][6]

  • Emission: Collect the fluorescence signal through a 600/50 nm bandpass filter.[1][5]

  • Objective: Use a high numerical aperture (NA) water or oil immersion objective (e.g., 60x or 100x) for optimal signal collection.

2. Image Acquisition:

  • Bring the stained cells into focus.

  • Set the image acquisition parameters to minimize phototoxicity and photobleaching. This includes using the lowest possible laser power that still provides a sufficient photon count for accurate lifetime fitting.

  • Acquire FLIM data until a sufficient number of photons per pixel (or region of interest) is collected to ensure good statistical analysis. A higher photon count will result in a more accurate lifetime determination.

IV. Data Analysis

1. Lifetime Fitting:

  • The collected photon arrival time data for each pixel or region of interest (ROI) is typically fitted with a bi-exponential decay model.[5]

  • This fitting procedure will yield two lifetime components, τ1 and τ2. The longer lifetime component (τ1) with the greater amplitude is generally used to report on membrane tension.[4][7]

2. Data Visualization:

  • The calculated lifetime values are then used to generate a pseudo-colored lifetime map of the lysosomes, where the color of each pixel corresponds to the measured fluorescence lifetime. This allows for the visualization of variations in membrane tension across the lysosomal population.

Diagrams

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_acquisition FLIM Acquisition cluster_analysis Data Analysis prep_probe Prepare 1 mM Lyso Flipper-TR Stock Solution in Anhydrous DMSO prep_stain Prepare 1 µM Staining Solution in Culture Medium prep_probe->prep_stain add_stain Incubate Cells with Staining Solution (15-30 min) prep_stain->add_stain prep_cells Plate and Culture Cells on Imaging Dish wash_cells Wash Cells with Pre-warmed Medium prep_cells->wash_cells wash_cells->add_stain setup_microscope Configure FLIM Microscope (488 nm Pulsed Laser, 600/50 nm Filter) add_stain->setup_microscope acquire_data Acquire FLIM Data (TCSPC) setup_microscope->acquire_data fit_decay Fit Photon Decay with Bi-exponential Model acquire_data->fit_decay extract_lifetime Extract Fluorescence Lifetime (τ) fit_decay->extract_lifetime generate_map Generate Pseudo-colored Lifetime Map extract_lifetime->generate_map

Caption: Experimental workflow for FLIM data acquisition with Lyso Flipper-TR.

signaling_pathway cluster_membrane_state Lysosomal Membrane State cluster_probe_conformation Lyso Flipper-TR Conformation cluster_fluorescence_lifetime Fluorescence Lifetime (τ) cluster_interpretation Interpretation high_tension High Membrane Tension (Ordered Lipids) planar Planar Conformation high_tension->planar low_tension Low Membrane Tension (Disordered Lipids) twisted Twisted Conformation low_tension->twisted long_lifetime Longer Lifetime (e.g., > 5 ns) planar->long_lifetime short_lifetime Shorter Lifetime (e.g., < 4 ns) twisted->short_lifetime interpretation FLIM Measurement long_lifetime->interpretation Indicates short_lifetime->interpretation Indicates interpretation->high_tension Higher τ correlates with Higher Tension interpretation->low_tension Lower τ correlates with Lower Tension

References

Application Note: Analysis of Lysosomal Membrane Tension using Lyso Flipper-TR Fluorescence Lifetime Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are dynamic organelles central to cellular homeostasis, involved in degradation, nutrient sensing, and signaling. The physical state of the lysosomal membrane, particularly its membrane tension, is a critical parameter influencing its function, including processes like lysosomal exocytosis and trafficking. Lyso Flipper-TR is a fluorescent probe specifically designed to investigate the membrane tension of lysosomes in living cells.[1][2][3] This probe reports changes in membrane tension through alterations in its fluorescence lifetime, which can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2] An increase in membrane tension leads to a longer fluorescence lifetime of the probe.[4][5] This application note provides detailed protocols for the use of Lyso Flipper-TR, data analysis, and interpretation of fluorescence lifetime data to study lysosomal membrane tension.

Principle of Measurement

Lyso Flipper-TR is a mechanosensitive fluorescent probe that localizes to the lysosomal membrane.[2][3] The core of the probe consists of two twisted dithienothiophenes.[1][2] The degree of twisting between these two moieties is sensitive to the lateral pressure within the lipid bilayer. In a membrane with low tension, the probe is more twisted, leading to a shorter fluorescence lifetime. Conversely, in a membrane with high tension, the probe becomes more planar, resulting in a longer fluorescence lifetime.[4] This relationship allows for the quantitative assessment of lysosomal membrane tension by measuring the fluorescence lifetime of Lyso Flipper-TR using FLIM.[2][6]

Quantitative Data Summary

The following tables summarize typical fluorescence lifetime values for Lyso Flipper-TR obtained in various cell lines and under different experimental conditions. These values can serve as a reference for researchers using this probe.

Table 1: Lyso Flipper-TR Fluorescence Lifetime in Different Cell Lines

Cell LineAverage Fluorescence Lifetime (τ)Notes
HeLa~3.7 ns[2]Baseline measurement in a common cancer cell line.
COS7~3.9 ns[2]Baseline measurement in a kidney fibroblast-like cell line.
RPE1~5.4 - 5.5 nsLifetime can be influenced by cell confluency.[7]

Table 2: Effect of Experimental Treatments on Lyso Flipper-TR Fluorescence Lifetime

TreatmentCell LineChange in Fluorescence Lifetime (Δτ)Effect on Membrane Tension
Hyperosmotic Shock (0.5 M sucrose)HeLa, COS7Decrease of 0.3-0.4 ns[2]Decrease
Methyl-β-cyclodextrinRPE1Significant decreaseDecrease[4]
TPC1/2 KnockoutPhagolysosomesSignificant increaseIncrease[8]

Experimental Protocols

A. Cell Culture and Staining
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a 1 mM stock solution of Lyso Flipper-TR in anhydrous DMSO.[2] Store the stock solution at -20°C.

  • Staining Solution: On the day of the experiment, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 0.5-1 µM in pre-warmed cell culture medium.[1] Note that the presence of serum in the medium can reduce labeling efficiency.[2]

  • Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with fresh, pre-warmed culture medium to remove any unbound probe.

  • Imaging: The cells are now ready for FLIM imaging. It is recommended to perform imaging within 1 hour of staining.

B. Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a FLIM system, typically based on Time-Correlated Single Photon Counting (TCSPC).[9]

  • Excitation: Excite the Lyso Flipper-TR probe using a pulsed laser. The typical excitation wavelength is 488 nm.[1][2]

  • Emission: Collect the fluorescence emission in the range of 575-625 nm.[1][2]

  • Acquisition Parameters:

    • Laser Power: Use the lowest possible laser power to avoid phototoxicity and photobleaching.

    • Pixel Dwell Time: Adjust to acquire sufficient photon counts per pixel for accurate lifetime fitting (typically aiming for at least 1000 photons in the brightest pixels of the region of interest).

    • Image Size and Resolution: Choose appropriate settings based on the desired level of detail and the dynamics of the biological process being studied.

  • Data Acquisition: Acquire FLIM data, which will consist of a histogram of photon arrival times for each pixel in the image.

C. Data Analysis
  • FLIM Data Fitting: The fluorescence decay curve for each pixel is typically fitted with a multi-exponential decay model. For Flipper probes, a bi-exponential fit is common.[10]

    • The decay is modeled as: I(t) = A1 * exp(-t/τ1) + A2 * exp(-t/τ2)

    • Where τ1 and τ2 are the fluorescence lifetimes of the two components, and A1 and A2 are their respective amplitudes.

  • Lifetime Interpretation: The longer lifetime component (τ1) is the one that is sensitive to membrane tension.[10] An increase in τ1 corresponds to an increase in membrane tension.

  • Data Visualization: Generate a fluorescence lifetime map where the color of each pixel represents the calculated lifetime (τ1). This provides a visual representation of the spatial distribution of membrane tension within the lysosomes of the cell.

  • Quantitative Analysis:

    • Select regions of interest (ROIs) corresponding to individual lysosomes or populations of lysosomes.

    • Calculate the average fluorescence lifetime within these ROIs.

    • Perform statistical analysis to compare lifetime values between different experimental conditions.

    • Several approaches can be used to estimate the lifetime, including multi-exponential reconvolution fitting, tail fitting, and phasor analysis.[9][11][12]

Signaling Pathways and Experimental Workflows

The regulation of lysosomal membrane tension is a complex process involving ion channels, lipid metabolism, and cytoskeletal interactions. The following diagrams illustrate key concepts and workflows related to the analysis of Lyso Flipper-TR data.

G cluster_stimuli External/Internal Stimuli cluster_lysosome Lysosome cluster_response Cellular Response Osmotic Stress Osmotic Stress Lysosomal Membrane Lysosomal Membrane Osmotic Stress->Lysosomal Membrane affects Ca2+ Signaling Ca2+ Signaling Ion Channels (e.g., TPCs) Ion Channels (e.g., TPCs) Ca2+ Signaling->Ion Channels (e.g., TPCs) activates Lipid Metabolism Lipid Metabolism Lipid Metabolism->Lysosomal Membrane alters composition Membrane Tension Membrane Tension Ion Channels (e.g., TPCs)->Membrane Tension regulates ion flux Lysosomal Membrane->Membrane Tension determines Lysosomal Exocytosis Lysosomal Exocytosis Membrane Tension->Lysosomal Exocytosis triggers Membrane Repair Membrane Repair Membrane Tension->Membrane Repair initiates Autophagy Modulation Autophagy Modulation Membrane Tension->Autophagy Modulation influences

Caption: Regulation of Lysosomal Membrane Tension.

G Start Start Cell Culture & Staining Cell Culture & Staining Start->Cell Culture & Staining FLIM Imaging FLIM Imaging Cell Culture & Staining->FLIM Imaging Data Acquisition Data Acquisition FLIM Imaging->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Lifetime Fitting Lifetime Fitting Data Analysis->Lifetime Fitting ROI Analysis ROI Analysis Lifetime Fitting->ROI Analysis Statistical Analysis Statistical Analysis ROI Analysis->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation End End Interpretation->End

Caption: Lyso Flipper-TR Experimental Workflow.

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal- Low probe concentration- Serum in staining medium- Photobleaching- Increase probe concentration (up to 2-3 µM)[2]- Use serum-free medium for staining- Reduce laser power and/or acquisition time
High background fluorescence- Incomplete washing- Probe precipitation- Increase the number of washing steps- Ensure the probe is fully dissolved in DMSO before dilution
Inaccurate lifetime values- Insufficient photon counts- Incorrect fitting model- Phototoxicity altering cell physiology- Increase acquisition time or pixel binning- Use a bi-exponential decay model and focus on τ1- Minimize laser exposure
Cell death- High probe concentration- Phototoxicity- Perform a toxicity assay to determine the optimal probe concentration- Use minimal laser power

Conclusion

Lyso Flipper-TR is a powerful tool for the real-time, quantitative analysis of lysosomal membrane tension in living cells. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can gain valuable insights into the role of lysosomal mechanics in various cellular processes and disease states. Accurate measurement of fluorescence lifetime is crucial, and careful optimization of experimental parameters is key to obtaining reliable and reproducible results.

References

Measuring Lysosomal Membrane Tension with Lyso Flipper-TR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lysosome is a critical organelle involved in cellular degradation, nutrient sensing, and signaling. The physical state of the lysosomal membrane, including its tension, plays a crucial role in processes such as lysosomal exocytosis, autophagy, and membrane repair.[1][2][3] Alterations in lysosomal membrane tension have been implicated in various diseases, making it a key parameter to investigate in cell biology and drug discovery.

Lyso Flipper-TR is a fluorescent probe specifically designed to measure membrane tension within the lysosomal membrane.[4][5] It is part of the Flipper-TR family of probes that report changes in membrane organization and tension through alterations in their fluorescence lifetime.[6][7][8] This property makes Lyso Flipper-TR a powerful tool for dynamic, quantitative imaging of lysosomal membrane tension in living cells.[5]

The probe consists of a Flipper mechanophore, which exhibits a change in its conformation from a twisted to a planar state in response to increased membrane tension. This conformational change leads to a longer fluorescence lifetime.[1][9][10] The fluorescence lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that provides a quantitative readout of membrane tension, independent of probe concentration.[5][11]

Mechanism of Action

The core of the Lyso Flipper-TR probe is a mechanosensitive "flipper" molecule. In a relaxed membrane with low tension, the two dithienothiophene moieties of the flipper are twisted relative to each other. When membrane tension increases, the lateral pressure within the lipid bilayer forces the flipper molecule into a more planar conformation. This planarization extends the π-electron conjugation, resulting in an increase in the fluorescence lifetime of the probe. By measuring this lifetime using FLIM, a direct, quantitative assessment of lysosomal membrane tension can be made.[1][9][10]

cluster_membrane Lysosomal Membrane cluster_probe Lyso Flipper-TR Conformation Low_Tension Low Membrane Tension (Relaxed State) Twisted Twisted Conformation (Short Lifetime) Low_Tension->Twisted Favors High_Tension High Membrane Tension (Stretched State) Planar Planar Conformation (Long Lifetime) High_Tension->Planar Favors Twisted->Planar Increased Tension

Mechanism of Lyso Flipper-TR in response to membrane tension.

Experimental Protocols

This section provides a detailed protocol for using Lyso Flipper-TR to measure lysosomal membrane tension in cultured mammalian cells.

Materials
  • Lyso Flipper-TR probe (Spirochrome, SC022)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest (e.g., HeLa, COS7)[5]

  • Glass-bottom dishes or coverslips suitable for high-resolution microscopy

  • FLIM system equipped with a suitable pulsed laser (e.g., 488 nm) and time-correlated single-photon counting (TCSPC) detector[4][5]

Probe Preparation
  • Stock Solution (1 mM): Dissolve the contents of one vial of Lyso Flipper-TR (35 nmol) in 35 µL of anhydrous DMSO to prepare a 1 mM stock solution.[5]

  • Storage: Store the stock solution at -20°C, protected from light and moisture. The solution is stable for up to 3 months when stored properly.[5] Avoid repeated freeze-thaw cycles.

Cell Staining Protocol
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Staining Solution Preparation: Immediately before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 0.5-1 µM in pre-warmed complete cell culture medium.[4] The optimal concentration may need to be determined empirically for different cell types.

  • Cell Labeling: Aspirate the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional): For short-term imaging, the probe does not need to be washed out. For longer-term experiments (>24h), washing with fresh medium may be beneficial.[5]

FLIM Imaging and Data Acquisition
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a FLIM system.

  • Excitation: Excite the Lyso Flipper-TR probe using a pulsed laser at 488 nm.[4][5]

  • Emission: Collect the fluorescence emission between 575 and 625 nm.[4][5]

  • Data Acquisition: Acquire FLIM data using time-correlated single-photon counting (TCSPC). Ensure sufficient photon counts are collected for each pixel to allow for accurate lifetime fitting.

  • Data Analysis: Fit the fluorescence decay curves for each pixel using a bi-exponential decay model. The longer lifetime component (τ1) corresponds to the membrane-inserted probe and is used to report on membrane tension.[11]

Start Start Prepare_Stock Prepare 1 mM Lyso Flipper-TR Stock Start->Prepare_Stock Prepare_Staining Prepare Staining Solution (0.5-1 µM in Medium) Prepare_Stock->Prepare_Staining Seed_Cells Seed Cells on Glass-Bottom Dish Label_Cells Incubate Cells with Probe (15-30 min) Seed_Cells->Label_Cells Prepare_Staining->Label_Cells FLIM_Setup Setup FLIM Microscope (488 nm excitation, 575-625 nm emission) Label_Cells->FLIM_Setup Acquire_Data Acquire FLIM Data FLIM_Setup->Acquire_Data Analyze_Data Analyze Fluorescence Lifetime (Bi-exponential fit) Acquire_Data->Analyze_Data End End Analyze_Data->End

Experimental workflow for measuring lysosomal membrane tension.

Data Presentation

The fluorescence lifetime of Lyso Flipper-TR is a quantitative measure of membrane tension. Below is a summary of reported lifetime values in different cell lines and under various conditions.

Cell LineConditionAverage Fluorescence Lifetime (τ1)Reference
HeLaResting~3.7 ns[5]
COS7Resting~3.9 ns[5]
HeLaHyperosmotic Shock (0.5 M Sucrose)Decrease of 0.3-0.4 ns[5]
TPC1/2-/- PhagolysosomesMature PhagolysosomesSignificant increase vs. WT[12]

Note: Fluorescence lifetime can also be influenced by the lipid composition of the membrane. Therefore, changes in lifetime should be interpreted as changes in membrane tension, assuming the lipid composition remains constant during the experiment.[5][13]

Applications in Drug Development

The ability to quantitatively measure lysosomal membrane tension opens up new avenues for drug discovery and development.

  • Screening for Compounds that Modulate Lysosomal Function: Lyso Flipper-TR can be used in high-content screening assays to identify drugs that alter lysosomal membrane tension, which may be indicative of effects on lysosomal storage, trafficking, or exocytosis.

  • Investigating Disease Mechanisms: In lysosomal storage disorders, the accumulation of lipids and other molecules can alter the physical properties of the lysosomal membrane. Lyso Flipper-TR can be used to study these changes and to evaluate the efficacy of therapeutic interventions aimed at restoring normal lysosomal function.

  • Assessing Drug-Induced Lysosomal Stress: Some drugs can induce lysosomal membrane permeabilization or other forms of lysosomal stress. Lyso Flipper-TR can be employed to detect early changes in membrane tension that may precede more severe lysosomal damage.

By providing a direct and quantitative readout of a key physical parameter of the lysosomal membrane, Lyso Flipper-TR is a valuable tool for advancing our understanding of lysosomal biology and for the development of novel therapeutics targeting lysosomal function.

References

Application Notes and Protocols for Live-Cell Imaging of Lysosomal Exocytosis with Lyso Flipper-TR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lyso Flipper-TR, a fluorescent probe for monitoring lysosomal membrane tension during live-cell imaging of exocytosis. Detailed protocols, data interpretation, and workflow visualizations are included to facilitate the successful application of this powerful tool in research and drug development.

Introduction to Lyso Flipper-TR

Lyso Flipper-TR is a specialized fluorescent probe designed to specifically target and label the membranes of lysosomes and late endosomes in living cells.[1] Its innovative design allows for the direct measurement of membrane tension through Fluorescence Lifetime Imaging Microscopy (FLIM). The probe's fluorescence lifetime is sensitive to the lipid packing of the lysosomal membrane; higher membrane tension results in a longer fluorescence lifetime, while lower tension leads to a shorter lifetime.[2] This unique characteristic enables researchers to investigate the dynamic changes in lysosomal membrane mechanics during cellular processes such as exocytosis. The probe enters lysosomes and late endosomes by transient deprotonation to cross their membranes in a neutral form.[1] Due to the acidic environment (pH ≈ 5) within these organelles, the probe becomes protonated and is trapped, preventing its return to the cytosol.[1] Early endosomes, with a higher internal pH (>6), are not significantly labeled.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters of Lyso Flipper-TR for easy reference and experimental planning.

Table 1: Photophysical Properties of Lyso Flipper-TR

PropertyValueReference
Excitation Wavelength (λex)488 nm (pulsed laser)[3]
Emission Wavelength (λem)575 - 625 nm[3][4]
Fluorescence Lifetime Range2.8 - 7 ns[4]

Table 2: Experimentally Determined Fluorescence Lifetimes (τ) of Lyso Flipper-TR in Live Cells

Cell TypeConditionAverage Fluorescence Lifetime (τ)Reference
HeLaBasal~3.7 ns[3]
COS7Basal~3.9 ns[3]
HeLaHyperosmotic Shock (0.5 M sucrose)Decrease of 0.3 - 0.4 ns[3]
RPE1Seeded on fibronectinHeterogeneous lifetimes[2]
RPE1Seeded on PLLHomogeneous lifetimes[2]

Signaling Pathway of Lysosomal Exocytosis

Lysosomal exocytosis is a complex, calcium-regulated process involving the transport of lysosomes to the plasma membrane and their subsequent fusion, mediated by SNARE proteins.

lysosomal_exocytosis_pathway cluster_cytosol Cytosol cluster_pm Plasma Membrane cluster_lysosome Lysosome Microtubules Microtubules Dynein Dynein Microtubules->Dynein Retrograde Transport Kinesin Kinesin Kinesin->Microtubules Lysosome_Cytosol Lysosome Dynein->Lysosome_Cytosol Lysosome_Cytosol->Kinesin Anterograde Transport Ca2+ Ca2+ FusionPore Fusion Pore Formation (Exocytosis) Ca2+->FusionPore Triggers SNAP23 SNAP23 SNAP23->FusionPore Syntaxin4 Syntaxin4 Syntaxin4->FusionPore VAMP7 VAMP7 VAMP7->SNAP23 SNARE Complex Formation VAMP7->Syntaxin4

Caption: Signaling pathway of Ca2+-regulated lysosomal exocytosis.

Experimental Protocols

Protocol 1: Live-Cell Staining with Lyso Flipper-TR

This protocol outlines the steps for staining live cells with Lyso Flipper-TR for subsequent FLIM imaging.

Materials:

  • Lyso Flipper-TR probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (with and without serum)

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a 1 mM Stock Solution: Dissolve the contents of one vial of Lyso Flipper-TR in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light. The solution is stable for up to 3 months when stored properly.[3]

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM Lyso Flipper-TR stock solution to a working concentration of 1 µM in pre-warmed cell culture medium.[3] For cells sensitive to serum during staining, serum-free medium can be used. Note that the presence of serum may reduce labeling efficiency, and the probe concentration may need to be increased to 2-3 µM if a low signal is observed.[3]

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently add the staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Washing (Optional): The probe is only fluorescent in membranes, so washing is not strictly necessary, especially for long-term imaging (>24h) in serum-containing medium.[3] If desired, the staining solution can be removed, and the cells can be washed once with fresh, pre-warmed growth medium.[3]

  • Imaging: The cells are now ready for FLIM imaging.

Protocol 2: FLIM Imaging of Lysosomal Membrane Tension

This protocol describes the acquisition of FLIM data from Lyso Flipper-TR stained cells.

Materials:

  • Live cells stained with Lyso Flipper-TR (from Protocol 1)

  • A confocal or multiphoton microscope equipped with a FLIM system (e.g., time-correlated single-photon counting - TCSPC)

Procedure:

  • Microscope Setup:

    • Mount the glass-bottom dish or coverslip on the microscope stage. Use a stage-top incubator to maintain physiological conditions (37°C, 5% CO2).

    • Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal signal collection.

  • Imaging Parameters:

    • Set the excitation source to a 488 nm pulsed laser.[3]

    • Set the emission collection window between 575 nm and 625 nm.[3][4]

    • Adjust the laser power to a level that provides sufficient photon counts without causing phototoxicity.

    • Acquire FLIM data until a sufficient number of photons per pixel is collected for accurate lifetime fitting (typically >100 photons in the brightest pixel).

  • Data Acquisition:

    • Locate a field of view with healthy, well-stained cells.

    • Acquire a series of FLIM images. For dynamic processes like exocytosis, time-lapse imaging is required.

  • Data Analysis:

    • Use appropriate software (e.g., manufacturer's software, ImageJ/Fiji with FLIM plugins) to fit the fluorescence decay curves for each pixel.

    • A multi-exponential decay model is often used to fit the data. The resulting fluorescence lifetime (τ) for each pixel can be displayed as a pseudo-colored image, where the color represents the membrane tension.

Experimental Workflow: Investigating the Role of Membrane Tension in Lysosomal Exocytosis

This workflow illustrates how to use Lyso Flipper-TR to study the relationship between membrane tension and lysosomal exocytosis.

experimental_workflow Start Start Cell_Culture Culture cells on glass-bottom dishes Start->Cell_Culture Staining Stain cells with Lyso Flipper-TR (1 µM, 15 min) Cell_Culture->Staining Group_Split Split into Control & Treatment Groups Staining->Group_Split Exocytosis_Assay Simultaneous or parallel lysosomal exocytosis assay (e.g., using VAMP7-pHluorin) Staining->Exocytosis_Assay Parallel Experiment Control Control Group: No Treatment Group_Split->Control Group 1 Treatment Treatment Group: e.g., Hypo-osmotic shock or methyl-β-cyclodextrin Group_Split->Treatment Group 2 FLIM_Imaging_Control Live-cell FLIM Imaging (488 nm excitation, 575-625 nm emission) Control->FLIM_Imaging_Control FLIM_Imaging_Treatment Live-cell FLIM Imaging (488 nm excitation, 575-625 nm emission) Treatment->FLIM_Imaging_Treatment Data_Analysis FLIM Data Analysis: - Fit fluorescence decay curves - Generate lifetime maps FLIM_Imaging_Control->Data_Analysis FLIM_Imaging_Treatment->Data_Analysis Quantification Quantify: - Average fluorescence lifetime - Spatial distribution of lifetimes Data_Analysis->Quantification Correlation Correlate membrane tension (lifetime) with exocytosis events Quantification->Correlation Exocytosis_Assay->Correlation Conclusion Draw Conclusions Correlation->Conclusion

Caption: Workflow for studying membrane tension and lysosomal exocytosis.

Concluding Remarks

Lyso Flipper-TR provides an invaluable tool for the detailed investigation of lysosomal membrane dynamics. By following the protocols and workflows outlined in these application notes, researchers can gain deeper insights into the role of membrane tension in lysosomal exocytosis and its implications in various physiological and pathological conditions. The quantitative data and visualization aids are intended to support robust experimental design and data interpretation.

References

Application Notes and Protocols: Lyso Flipper-TR for Time-Lapse Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Lyso Flipper-TR, a fluorescent probe for measuring lysosomal membrane tension, in time-lapse microscopy experiments. The protocols outlined below are designed to assist researchers in obtaining robust and reproducible data for investigating the dynamics of lysosomal membrane tension in live cells.

Introduction

Lyso Flipper-TR is a specialized fluorescent probe designed to specifically target and report on the membrane tension of lysosomes in living cells.[1][2][3] It is a valuable tool for studying the mechanobiology of lysosomes and their role in various cellular processes, including endocytosis, exocytosis, and cellular signaling.[4][5][6] The probe's fluorescence lifetime is directly correlated with membrane tension, providing a quantitative readout that can be monitored over time using Fluorescence Lifetime Imaging Microscopy (FLIM).[7][8][9] An increase in fluorescence lifetime corresponds to an increase in membrane tension.[8][10] This technology is particularly relevant for drug development, where understanding the impact of novel compounds on lysosomal function and membrane dynamics is crucial.

Principle of Action

Lyso Flipper-TR consists of a Flipper-TR fluorophore coupled to a lysosome-targeting motif.[1][2] The Flipper-TR core is a mechanosensitive molecule composed of two twisted dithienothiophenes.[3][7][9] When inserted into a lipid bilayer, the degree of twisting of these two moieties is influenced by the lateral pressure exerted by the surrounding lipids. Higher membrane tension restricts the rotation, leading to a more planar conformation and a longer fluorescence lifetime.[8][10] Conversely, lower membrane tension allows for more rotational freedom, resulting in a more twisted conformation and a shorter fluorescence lifetime.[8] Lyso Flipper-TR spontaneously localizes to the lysosomal membrane and only becomes fluorescent upon insertion into the lipid bilayer.[2][3][7]

cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension twisted Twisted Conformation (Shorter Lifetime) planar Planar Conformation (Longer Lifetime) twisted->planar Increased Tension planar->twisted Decreased Tension

Caption: Principle of Lyso Flipper-TR action.

Quantitative Data Summary

PropertyValueReference
Excitation Wavelength488 nm (pulsed laser)[2][3][7][9]
Emission Collection575 - 625 nm[2][3][7][9][11]
Fluorescence Lifetime Range (τ1)2.8 - 7.0 ns[1][2][7][9]
Average Lifetime in HeLa Cells~3.7 ns[7]
Average Lifetime in COS7 Cells~3.9 ns[7]
Change with Hyperosmotic ShockDecrease of 0.3 - 0.4 ns[7]
Recommended Staining Concentration0.5 - 1 µM (can be increased to 2-3 µM if signal is low)[2][7]
Maximum Non-toxic Concentration (HeLa)Up to 5 µM[7]

Experimental Protocols

Reagent Preparation and Storage
  • Storage: Upon receipt, store the Lyso Flipper-TR probe at -20°C.[7]

  • Stock Solution Preparation: Dissolve the contents of the vial in anhydrous DMSO to prepare a 1 mM stock solution. For a 35 nmol vial, this would be 35 µL of DMSO.[7]

  • Stock Solution Storage: Store the 1 mM stock solution at -20°C. The solution is stable for up to 3 months when stored properly.[7] Avoid multiple freeze-thaw cycles. Allow the vial to warm to room temperature before opening.[7]

Cell Culture and Staining for Time-Lapse Microscopy

This protocol is optimized for HeLa cells but can be adapted for other adherent cell lines.[7]

  • Cell Seeding: Seed cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) to allow for high-resolution microscopy. Culture cells to the desired confluency.

  • Staining Solution Preparation: Shortly before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 0.5 - 1 µM in pre-warmed cell culture medium.[2] If using a medium containing serum, the labeling efficiency may be reduced, and the probe concentration can be increased up to 2-3 µM.[7]

  • Cell Staining:

    • Remove the growth medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[12]

  • Washing (Optional): The probe is only fluorescent in membranes, so washing is not always necessary, especially for long-term imaging (>24h) in serum-containing media.[7] However, for cleaner images, you can gently wash the cells once with fresh, pre-warmed growth medium before imaging.[7]

  • Imaging: Proceed immediately to time-lapse microscopy.

Time-Lapse Fluorescence Lifetime Imaging Microscopy (FLIM)

Important Note: Measurement of membrane tension with Lyso Flipper-TR can only be performed using FLIM. Fluorescence intensity is not a reliable indicator of membrane tension.[7]

  • Microscope Setup:

    • Use a confocal or multiphoton microscope equipped with a FLIM system.

    • Use a pulsed laser with an excitation wavelength of 488 nm.[7][9]

    • Set the emission collection window to 575 - 625 nm.[7][9]

    • Use an appropriate objective for live-cell imaging (e.g., 60x or 100x oil immersion).

    • Ensure the microscope is equipped with an environmental chamber to maintain 37°C and 5% CO2 for the duration of the time-lapse experiment.

  • Image Acquisition Parameters:

    • Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching, while still obtaining sufficient photon counts for accurate lifetime fitting.

    • Acquisition Time: Accumulate enough photons per pixel to ensure good statistics for the lifetime fitting algorithm. This may require repetitive scanning of the same field of view.[13]

    • Time-Lapse Settings: The frequency and duration of image acquisition will depend on the biological process being studied. For dynamic processes, imaging every 1-5 minutes might be appropriate. For longer-term studies, imaging intervals can be extended.

  • Data Acquisition and Analysis:

    • Record a series of FLIM images over the desired time course.

    • The photon histograms from regions of interest (ROIs) corresponding to lysosomes are fitted with a double-exponential decay function to extract two lifetime components, τ1 and τ2.[7][9]

    • The longer lifetime component, τ1, which has a higher fit amplitude, is used to report on membrane tension.[7][9] Longer τ1 values indicate higher membrane tension.

Experimental Workflow

start Start: Cell Culture staining Cell Staining with Lyso Flipper-TR start->staining incubation Incubation (15-30 min) staining->incubation wash Wash (Optional) incubation->wash imaging Time-Lapse FLIM Acquisition wash->imaging analysis FLIM Data Analysis imaging->analysis results Results: Lysosomal Membrane Tension Dynamics analysis->results

Caption: Experimental workflow for time-lapse microscopy.

Applications in Drug Development

The experimental setup described here can be applied to various stages of drug development:

  • Target Validation: Investigate whether a drug target influences lysosomal membrane tension.

  • Compound Screening: Screen libraries of compounds for their effects on lysosomal membrane dynamics.

  • Mechanism of Action Studies: Elucidate how a drug candidate impacts cellular function by monitoring changes in lysosomal membrane tension.

  • Toxicity Studies: Assess the potential off-target effects of drugs on lysosomal health and integrity.

By providing a quantitative measure of a key biophysical parameter of a critical organelle, Lyso Flipper-TR offers a powerful tool for gaining deeper insights into cellular physiology and pharmacology.

References

Application of Lyso Flipper-TR in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery for their enhanced physiological relevance compared to traditional 2D cell cultures.[1][2] These complex structures better mimic the microenvironment of tissues, including gradients of nutrients and oxygen, as well as intricate cell-cell and cell-matrix interactions.[1][2] A critical parameter within this microenvironment is cellular mechanics, and the lysosome, a key organelle in cellular homeostasis, is dynamically involved in mechanotransduction.

Lyso Flipper-TR is a fluorescent probe specifically designed to investigate the membrane tension of lysosomes in living cells.[3][4] It spontaneously localizes to the lysosomal membrane and reports changes in membrane tension through alterations in its fluorescence lifetime.[3] This makes it an invaluable tool for studying lysosomal mechanobiology in the context of physiologically relevant 3D models. However, the application of fluorescent probes in dense, multi-layered 3D structures presents unique challenges, including probe penetration and imaging depth.[5][6]

This document provides detailed application notes and protocols for the use of Lyso Flipper-TR in 3D cell culture models, addressing these challenges and offering guidance for successful experimental design and execution.

Data Presentation

The quantitative output of experiments using Lyso Flipper-TR is the fluorescence lifetime (τ) of the probe, which is measured using Fluorescence Lifetime Imaging Microscopy (FLIM). An increase in fluorescence lifetime correlates with an increase in lysosomal membrane tension. Below are representative data tables illustrating how results can be presented.

Table 1: Photophysical Properties of Lyso Flipper-TR

PropertyValueReference
Excitation Wavelength (λex)488 nm (recommended laser)[3]
Emission Wavelength (λem)575 - 625 nm[3]
Fluorescence Lifetime (τ)2.8 - 7.0 ns[3]
Molar Extinction Coefficient (εmax)1.66 x 10⁴ mol⁻¹·cm⁻¹ (in DMSO)[3]

Table 2: Representative FLIM Data for Lyso Flipper-TR in a 3D Spheroid Model

This table presents hypothetical data from an experiment investigating the effect of a cytotoxic compound on lysosomal membrane tension in a tumor spheroid model.

Experimental ConditionMean Fluorescence Lifetime (τ) ± SD (ns)Notes
Control Spheroid (Untreated)3.7 ± 0.3Baseline lysosomal membrane tension.
Compound X (10 µM, 24h)4.5 ± 0.4Increased lifetime suggests elevated lysosomal membrane tension, potentially indicative of lysosomal stress.
Chloroquine (50 µM, 24h) - Positive Control4.8 ± 0.5Known inducer of lysosomal stress, serves as a positive control for increased membrane tension.

Experimental Protocols

Part 1: Generation of 3D Spheroids

This protocol describes a common method for generating 3D spheroids using ultra-low attachment plates.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

Procedure:

  • Culture cells to 80-90% confluency in a standard tissue culture flask.

  • Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well).

  • Pipette 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids will typically form within 24-72 hours.[7]

Part 2: Staining 3D Spheroids with Lyso Flipper-TR

This protocol is adapted from 2D cell staining protocols for use with 3D spheroids, with considerations for probe penetration.

Materials:

  • Pre-formed 3D spheroids in a ULA plate

  • Lyso Flipper-TR probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium (e.g., FluoroBrite™ DMEM)

Procedure:

  • Prepare a 1 mM Stock Solution: Dissolve the contents of one vial of Lyso Flipper-TR in 35 µL of anhydrous DMSO. Store this stock solution at -20°C.[3]

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM Lyso Flipper-TR stock solution in serum-free cell culture medium to a final concentration of 1-2 µM. The optimal concentration may need to be determined empirically, as 3D structures can require higher concentrations for effective penetration.[6]

  • Spheroid Staining: a. Carefully remove approximately half of the culture medium from each well containing a spheroid. b. Add the staining solution to each well. c. Incubate for 30-60 minutes at 37°C. The incubation time may need to be extended compared to 2D cultures to allow the probe to penetrate the spheroid core.[5]

  • Washing (Optional): As Lyso Flipper-TR is only fluorescent in a membrane environment, washing is often not required.[3] However, to reduce background for high-resolution imaging, you can perform a gentle wash by removing the staining solution and adding fresh pre-warmed serum-free medium.

Part 3: FLIM Imaging of Stained Spheroids

Due to the thickness of spheroids, a confocal or multi-photon microscope equipped with a FLIM module is recommended for imaging.[8][9]

Instrumentation and Settings:

  • Microscope: Inverted confocal or multi-photon microscope with a FLIM system.

  • Excitation: A pulsed laser at 488 nm.[3]

  • Emission: Collect photons through a 575-625 nm bandpass filter.[3]

  • Objective: A high numerical aperture water or oil immersion objective suitable for deep-tissue imaging.

  • Z-stacking: Acquire a series of images at different focal planes (a z-stack) to capture the 3D structure of the spheroid.[6]

Imaging Procedure:

  • Place the 96-well plate on the microscope stage.

  • Locate the spheroids using brightfield or DIC optics.

  • Set the imaging parameters (laser power, pixel dwell time, etc.) to obtain sufficient photon counts for accurate lifetime fitting, while minimizing phototoxicity.[10]

  • Acquire FLIM z-stacks for each spheroid of interest.

Part 4: Data Analysis

The acquired FLIM data is processed to determine the fluorescence lifetime in different regions of the spheroid.

  • Lifetime Fitting: The photon arrival times for each pixel (or region of interest) are fitted to a multi-exponential decay model. A double-exponential fit is typically used, where the longer lifetime component (τ₁) is used to report on membrane tension.[3]

  • Data Visualization: Generate lifetime maps of the spheroids, where the color of each pixel represents the fluorescence lifetime. This allows for the visualization of spatial variations in lysosomal membrane tension within the 3D structure.

  • Quantification: Calculate the mean fluorescence lifetime for entire spheroids or specific regions of interest (e.g., the core vs. the periphery) across different experimental conditions.

Visualizations

Mechanism of Action of Lyso Flipper-TR

cluster_membrane Lysosomal Membrane cluster_tension Membrane Tension cluster_conformation Probe Conformation cluster_lifetime Fluorescence Lifetime (τ) probe Lyso Flipper-TR low_tension Low Tension probe->low_tension senses high_tension High Tension probe->high_tension senses twisted Twisted Conformation low_tension->twisted planar Planar Conformation high_tension->planar short_tau Shorter Lifetime twisted->short_tau results in long_tau Longer Lifetime planar->long_tau results in

Caption: Mechanism of Lyso Flipper-TR reporting on lysosomal membrane tension.

Experimental Workflow for Lyso Flipper-TR in 3D Spheroids

start Seed Cells in ULA Plate spheroid_formation Incubate for Spheroid Formation (24-72h) start->spheroid_formation treatment Treat Spheroids with Compound of Interest (Optional) spheroid_formation->treatment staining Stain with Lyso Flipper-TR (1-2 µM, 30-60 min) treatment->staining imaging Acquire FLIM Z-stack Images (Confocal/MP Microscope) staining->imaging analysis Perform Fluorescence Lifetime Fitting and Data Analysis imaging->analysis end Quantitative Results (τ maps, mean lifetime) analysis->end

Caption: Experimental workflow from spheroid generation to data analysis.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Lyso Flipper-TR 29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low fluorescence signals when using Lyso Flipper-TR®.

Frequently Asked Questions (FAQs)

Q1: What is Lyso Flipper-TR® and how does it work?

Lyso Flipper-TR® is a fluorescent probe designed to specifically target the membranes of lysosomes in live cells. It reports on changes in membrane tension through alterations in its fluorescence lifetime. The probe contains a lysosome-targeting motif and a "Flipper" fluorophore. This fluorophore is mechanosensitive, meaning its fluorescence properties change in response to the physical state of the lipid bilayer. Lyso Flipper-TR® spontaneously inserts into lysosomal membranes and only becomes fluorescent upon insertion.[1][2][3][4][5] Its accumulation within lysosomes is driven by the acidic environment (pH ≈ 5) inside these organelles, which protonates the probe and prevents it from diffusing back into the cytosol.[6][7]

Q2: I am observing a very weak or no signal. What are the primary causes?

A low fluorescence signal can stem from several factors, ranging from probe preparation and handling to the specifics of your experimental setup and imaging parameters. Key areas to investigate include probe concentration, the composition of your cell culture medium, the health and type of your cells, and the settings on your microscope.

Q3: Is fluorescence intensity the correct readout for measuring membrane tension with Lyso Flipper-TR®?

No, this is a critical point. Membrane tension measurements with Lyso Flipper-TR® must be performed using Fluorescence Lifetime Imaging Microscopy (FLIM).[1] Changes in membrane tension are reliably reported by changes in the probe's fluorescence lifetime, not its intensity.[1][8] If you are using a standard fluorescence microscope and observing low intensity, it may not correlate with the actual membrane tension.

Q4: How does the presence of serum in the cell culture medium affect staining?

The use of Fetal Calf Serum (FCS) or other serum proteins in your cell culture medium can decrease the efficiency of labeling with Lyso Flipper-TR®.[1][8] If you are experiencing a low signal, consider reducing the serum concentration or using a serum-free medium during the staining procedure.

Q5: What is the recommended concentration for the probe?

A good starting concentration for Lyso Flipper-TR® is 1 µM.[1][8] If the signal remains low, you can increase the concentration up to 2-3 µM.[1][8] It is always recommended to determine the optimal concentration for your specific cell type empirically.[1][8]

Troubleshooting Guide

If you are experiencing a low fluorescence signal, please refer to the following troubleshooting table and the more detailed protocols and diagrams below.

IssuePotential CauseRecommended Solution
No/Very Faint Signal Improper Probe Preparation or Storage Ensure the probe is dissolved in fresh, anhydrous DMSO to make the 1 mM stock solution. Old or wet DMSO can degrade the probe.[1][8] Store the stock solution at -20°C or below and allow the vial to warm to room temperature before opening to prevent condensation.[1][8] The stock solution is stable for up to three months when stored correctly.[1][8]
Incorrect Microscope Filter Sets Use a 488 nm laser for excitation and collect the emission signal between 575 and 625 nm.[1][3][5][9] A standard 600/50 nm bandpass filter is often recommended.[1][8]
Low Probe Concentration Start with a concentration of 1 µM. If the signal is weak, increase the concentration to 2-3 µM.[1][8]
Suboptimal Lysosomal pH The probe's accumulation is dependent on the acidic pH of the lysosomes.[6][7] Ensure your cells are healthy and that experimental treatments have not compromised lysosomal acidification. Loss of acidity in endosomal compartments can lead to a loss of staining.[10]
Weak Signal Serum in Staining Medium The presence of Fetal Calf Serum (FCS) or other serum proteins reduces labeling efficiency.[1][8] Perform the staining in a serum-free medium.
Short Incubation Time The recommended incubation time is 15 minutes at 37°C.[1] For some cell types or tissues, a longer incubation (e.g., 30 minutes) may be necessary to ensure adequate penetration.[11]
Cell Health and Density Ensure cells are healthy and not overly confluent, as this can affect probe uptake and lysosomal function.
Signal Fades Quickly Phototoxicity/Photobleaching Minimize the exposure of your live samples to the 488 nm excitation light.[1][8] Optimize image acquisition settings to use the lowest possible laser power that still provides a sufficient signal for FLIM analysis.

Experimental Protocols

Preparation of Lyso Flipper-TR® Stock Solution
  • Allow the vial of Lyso Flipper-TR® to warm to room temperature before opening.

  • Add 35 µL of anhydrous, high-quality DMSO to the vial to create a 1 mM stock solution.[1]

  • Mix gently until the probe is fully dissolved.

  • Store the stock solution at -20°C. Do not aliquot into smaller volumes, as this can accelerate degradation. The probe is not sensitive to multiple freeze-thaw cycles.[1]

Cell Staining Protocol

This protocol is optimized for HeLa cells and may require adjustments for other cell lines.[1]

  • Culture cells on coverslips or in glass-bottom dishes suitable for microscopy.

  • When cells reach the desired confluency, prepare the staining solution.

  • Dilute the 1 mM Lyso Flipper-TR® stock solution in your cell culture medium (preferably serum-free) to a final concentration of 1 µM. Prepare this solution immediately before use (within 5 minutes).[1]

  • Remove the existing culture medium from the cells.

  • Add the staining solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO2.[1]

  • (Optional) The staining solution can be removed and replaced with fresh growth medium before imaging. Washing is not strictly necessary as the probe is only fluorescent when inserted into a membrane.[1][8]

  • Proceed with FLIM imaging.

Visual Guides

Mechanism of Lyso Flipper-TR® Localization and Fluorescence

cluster_0 Extracellular Space / Cytosol (Neutral pH) cluster_1 Lysosome (Acidic pH ≈ 5) Probe_neutral Lyso Flipper-TR (Neutral Form) Lysosome_Membrane Lysosomal Membrane Probe_neutral->Lysosome_Membrane Diffuses Across Membrane Probe_protonated Lyso Flipper-TR (Protonated & Trapped) Lysosome_Membrane->Probe_protonated Protonated in Acidic Lumen Fluorescence Fluorescence Signal (Lifetime Changes with Tension) Probe_protonated->Fluorescence Inserts into Membrane & Fluoresces

Caption: Mechanism of Lyso Flipper-TR® accumulation and fluorescence in lysosomes.

Experimental Workflow for Lyso Flipper-TR® Staining

A Prepare 1 mM Stock Solution (Lyso Flipper-TR® in anhydrous DMSO) C Prepare 1 µM Staining Solution (in serum-free medium) A->C B Culture Cells on Glass-Bottom Dish D Replace Culture Medium with Staining Solution B->D C->D E Incubate for 15 min at 37°C, 5% CO2 D->E F Image using FLIM Microscope (Ex: 488 nm, Em: 575-625 nm) E->F

Caption: Standard experimental workflow for staining live cells with Lyso Flipper-TR®.

Troubleshooting Logic for Low Fluorescence Signal

Start Low Fluorescence Signal Observed Check_FLIM Are you using FLIM to measure fluorescence lifetime? Start->Check_FLIM Use_FLIM Use FLIM. Intensity is not a reliable measure of tension. Check_FLIM->Use_FLIM No Check_Probe_Prep Is the probe stock solution prepared correctly with anhydrous DMSO and stored properly? Check_FLIM->Check_Probe_Prep Yes Remake_Probe Remake stock solution with fresh, anhydrous DMSO. Check_Probe_Prep->Remake_Probe No Check_Concentration What is the probe concentration? Check_Probe_Prep->Check_Concentration Yes Increase_Concentration Increase concentration to 2-3 µM. Check_Concentration->Increase_Concentration < 1 µM Check_Serum Is serum present in the staining medium? Check_Concentration->Check_Serum 1 µM Increase_Concentration->Check_Serum Remove_Serum Use serum-free medium for staining. Check_Serum->Remove_Serum Yes Check_Filters Are the microscope filters correct? (Ex: 488 nm, Em: 575-625 nm) Check_Serum->Check_Filters No Remove_Serum->Check_Filters Correct_Filters Adjust microscope settings. Check_Filters->Correct_Filters No Success Signal Improved Check_Filters->Success Yes

Caption: Decision tree for troubleshooting low signal issues with Lyso Flipper-TR®.

References

How to reduce phototoxicity when using Lyso Flipper-TR 29

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions to help researchers reduce phototoxicity during live-cell imaging experiments using the Lyso Flipper-TR probe.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern when using Lyso Flipper-TR?

A1: Phototoxicity is cell damage or death caused by light exposure during fluorescence microscopy.[1] When a fluorescent molecule, or fluorophore, like Lyso Flipper-TR is excited by a light source (e.g., a 488nm laser), it can react with molecular oxygen to produce reactive oxygen species (ROS).[1][2] These ROS can damage cellular components like lipids and proteins, leading to artifacts, altered cell physiology, and cell death.[1][3][4] The Flipper-TR probe has been shown to photosensitize the production of singlet oxygen when exposed to blue light, which can lead to the oxidation of lipids and an increase in membrane tension, potentially confounding experimental results.[5][6]

Q2: What are the common signs of phototoxicity in my cells?

A2: Signs of phototoxicity can range from subtle to severe. You should monitor your cells closely for the following indicators:

  • Morphological Changes: Look for plasma membrane blebbing, the formation of large vacuoles, cell shrinkage or rounding, and detachment from the culture surface.[1][3][7]

  • Organelle Dysfunction: Enlarged or fragmented mitochondria are a key indicator of cellular stress.[3]

  • Functional Impairment: Observe any slowing or complete arrest of dynamic processes such as cell division (mitotic arrest), cell migration, or intracellular trafficking.[1][7][8]

  • Cell Death: In severe cases, you will observe apoptosis or necrosis.

Q3: How can I adjust my microscope settings to minimize phototoxicity?

A3: The primary goal is to minimize the total light dose delivered to the sample while maintaining a sufficient signal-to-noise ratio (SNR).[8] The total light dose is a product of excitation intensity and exposure time. Several studies suggest that using lower light intensity with longer exposure times is less damaging than short, intense bursts of light.[8][9]

Here are key parameters to optimize:

  • Excitation Power: Use the lowest possible laser power or light source intensity that provides a usable signal.

  • Exposure Time: Maximize the exposure time to allow for a reduction in excitation power.[8] However, the exposure must be short enough to capture the dynamics of the biological process you are studying.[10]

  • Detector Sensitivity: Use highly sensitive detectors (e.g., sCMOS or EMCCD cameras, GaAsP detectors) to efficiently capture faint signals, which allows for a further reduction in excitation light.[7][10]

  • Binning: Apply spatial or temporal binning to improve SNR, which may allow you to use lower light levels.[8]

  • Imaging Interval: Acquire images as infrequently as possible. Avoid unnecessary time points in your series.

Q4: What is "Illumination Overhead" and how can I reduce it?

A4: Illumination Overhead (IO) is the period when your sample is being illuminated by the excitation light, but the detector is not actively acquiring the emission signal.[8][10][11] This often happens due to delays in hardware communication, such as with mechanical shutters or software-controlled LEDs.[12] This unnecessary illumination contributes significantly to the total light dose and, therefore, to phototoxicity.[8]

To reduce IO:

  • Use fast-switching LED or laser light sources that are directly synchronized with the camera's exposure window using transistor-transistor logic (TTL) circuits.[8][11]

  • If using a mechanical shutter, opt for longer exposure times with lower light power. This reduces the relative contribution of the shutter's opening and closing time to the total illumination time.[12]

Q5: Are there any supplements I can add to my media to reduce phototoxicity?

A5: Yes, supplementing your imaging medium with antioxidants can help neutralize the ROS generated during imaging.[1][9] Commonly used antioxidants include Trolox (a soluble form of vitamin E) and ascorbic acid.[1][9] The effectiveness of these supplements can be cell-type and system-dependent, so they should be tested for your specific experimental setup.

Troubleshooting Guide: Optimizing Imaging Parameters

This section provides a structured approach to finding the optimal balance between image quality and cell health.

Table 1: Comparison of Imaging Parameter Strategies
ParameterStandard Approach (High Phototoxicity Risk)Optimized Approach (Low Phototoxicity)Rationale
Excitation Power High (e.g., 20-50% laser power)As Low As Possible (e.g., 1-5% laser power)Reduces the rate of ROS generation.[9]
Exposure Time Short (e.g., 10-50 ms)Long (e.g., 100-500 ms)Allows for lower excitation power and minimizes the impact of illumination overhead.[8][12]
Imaging Interval As fast as possibleMatched to the biological processPrevents unnecessary light exposure between meaningful events.
Detector Gain Low to ModerateModerate to HighAmplifies the signal, allowing for lower excitation power.
Camera Binning 1x1 (No Binning)2x2 or 4x4Increases SNR and light sensitivity, enabling reduced light dose.[8]

Experimental Protocol: Phototoxicity Optimization

This protocol will guide you through systematically determining the least harmful imaging conditions for your experiment.

Objective: To identify the maximum excitation light dose your cells can tolerate without showing signs of phototoxicity while providing an acceptable signal-to-noise ratio.

Methodology:

  • Prepare Parallel Samples: Plate your cells in a multi-well imaging plate or on multiple coverslips. Stain all but one well (the control) with 1 µM Lyso Flipper-TR in serum-free medium for approximately 20-30 minutes, following the manufacturer's protocol.[13]

  • Define a "Health Metric": Choose a sensitive indicator of cell health. This could be mitochondrial morphology (e.g., using a co-stain like MitoTracker Deep Red, which uses a less phototoxic wavelength), cell motility, or the rate of cell division.

  • Set Up Test Conditions: On your microscope, define several regions of interest (ROIs) or wells. For each ROI, set up a time-lapse acquisition with different imaging parameters.

    • Condition 1 (Control): Unstained cells, imaged with brightfield/DIC only.

    • Condition 2 (High Dose): Stained cells, imaged with high laser power (e.g., 20%) and short exposure (e.g., 50 ms).

    • Condition 3 (Medium Dose): Stained cells, imaged with medium laser power (e.g., 5%) and medium exposure (e.g., 200 ms).

    • Condition 4 (Low Dose): Stained cells, imaged with low laser power (e.g., 1%) and long exposure (e.g., 500 ms).

    • Condition 5 (Time Interval Test): Stained cells, using the settings from Condition 4 but acquiring images half as frequently.

  • Acquire Images: Run the time-lapse experiment for the intended duration of your actual experiment (e.g., 1-4 hours).

  • Analyze the Results:

    • Carefully examine the time-lapse movies for each condition.

    • Compare the morphology and behavior of cells in the fluorescently imaged conditions (2-5) to the brightfield-only control (1).

    • Look for the onset of phototoxic effects like membrane blebbing, stalled migration, or abnormal mitochondrial fragmentation.[1][3]

    • Determine the highest light dose (i.e., the combination of power and time) that does not produce noticeable adverse effects compared to the control. This is your optimal imaging condition.

Visual Guides

G cluster_cause Cause cluster_effect Effect light High-Energy Light (e.g., 488nm Laser) probe Excited Lyso Flipper-TR light->probe ros Reactive Oxygen Species (ROS) Generation probe->ros damage Oxidative Damage (Lipids, Proteins) ros->damage stress Cellular Stress & Artifacts (Blebbing, Apoptosis) damage->stress

G prep 1. Prepare & Stain Cells with Lyso Flipper-TR initial 2. Set Initial Parameters (Low Light Dose) prep->initial acquire 3. Acquire Time-Lapse Images initial->acquire assess 4. Assess Cell Health (Morphology, Dynamics) acquire->assess decision 5. Is Phototoxicity Observed? assess->decision adjust 6a. Reduce Light Dose (Lower Power / Longer Exposure) decision->adjust  Yes proceed 6b. Proceed with Optimized Experiment decision->proceed  No adjust->acquire

References

Effect of serum starvation on Lyso Flipper-TR 29 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Lyso Flipper-TR to study lysosomal membrane tension, particularly in the context of serum starvation.

Frequently Asked Questions (FAQs)

Q1: What is Lyso Flipper-TR and how does it work?

Lyso Flipper-TR is a fluorescent probe designed to specifically target and report on the membrane tension of lysosomes in living cells.[1][2] It spontaneously inserts into the lysosomal membrane.[1][2] The probe's fluorescence lifetime is sensitive to the physical state of the lipid bilayer; a longer fluorescence lifetime corresponds to higher membrane tension.[1][3] This allows for the quantitative measurement of membrane tension changes in lysosomes using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3]

Q2: What is serum starvation and why is it used in cell biology research?

Serum starvation is the process of removing serum (such as Fetal Bovine Serum or FBS) from the cell culture medium.[4] It is a common technique used to synchronize the cell cycle, induce a quiescent state, or to stimulate cellular processes like autophagy.[5][6] Autophagy is a cellular recycling process where cytoplasmic components are degraded within lysosomes.[5][6][7]

Q3: How does serum starvation affect lysosomes?

Serum starvation is a potent inducer of autophagy.[5][6][8] This process involves the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of cellular components occurs.[5][7] This can lead to changes in lysosome number, size, and enzymatic activity.[5][9] Furthermore, nutrient starvation can induce selective turnover of lysosomal membrane proteins.[9][10]

Q4: Can I use Lyso Flipper-TR in serum-free media?

Yes, in fact, staining efficiency may be improved in serum-free media. The product information for Lyso Flipper-TR and other Flipper-TR probes indicates that the presence of serum proteins can reduce labeling efficiency.[1][3] Therefore, performing the staining in serum-free media is often recommended for optimal results.

Q5: What is the expected effect of serum starvation on Lyso Flipper-TR staining and lysosomal membrane tension?

The effect of serum starvation on lysosomal membrane tension is an active area of research. Based on the known effects of serum starvation on lysosomal activity and dynamics, several outcomes could be hypothesized:

  • Increased Autophagic Flux: Increased fusion of autophagosomes with lysosomes could alter the lipid composition and physical properties of the lysosomal membrane, potentially affecting its tension.

  • Changes in Lysosomal Size and Number: Serum starvation can lead to the formation of larger autolysosomes and subsequent reformation of smaller lysosomes.[5] These dynamic changes in size and curvature could influence membrane tension.

  • Altered Membrane Fluidity: Serum starvation has been shown to decrease the fluidity of the plasma membrane.[11] While this has not been directly measured in lysosomal membranes with Lyso Flipper-TR, similar changes could potentially occur and affect the probe's lifetime.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low fluorescence intensity after staining in serum-starved cells. 1. Reduced probe uptake or retention: Changes in endocytic pathways or membrane properties due to serum starvation might affect probe internalization. 2. Inadequate probe concentration: The optimal concentration may differ between normal and serum-starved conditions.[1]1. Increase probe concentration: Try increasing the Lyso Flipper-TR concentration to 2-3 µM.[1] 2. Optimize staining time: Test different incubation times (e.g., 15-60 minutes) to find the optimal window for staining. 3. Stain before starvation: Consider staining the cells in complete medium before inducing serum starvation.
High background fluorescence. 1. Non-specific binding of the probe. 2. Presence of probe in other cellular compartments. 1. Wash cells after staining: Although optional, washing the cells with fresh, serum-free medium after incubation with the probe can help reduce background.[1] 2. Image in phenol (B47542) red-free medium: Phenol red can contribute to background fluorescence.
Unexpected changes in fluorescence lifetime. 1. Alterations in lysosomal lipid composition: Autophagy can change the lipid makeup of the lysosomal membrane, which may affect the probe's lifetime independently of tension.[1][3] 2. Phototoxicity or photodamage: Excitation light can damage cells and alter membrane properties.1. Use appropriate controls: Compare with cells treated with autophagy inhibitors (e.g., Bafilomycin A1) to dissect the effects of autophagy on membrane tension. 2. Minimize light exposure: Use the lowest possible laser power and exposure time during FLIM imaging.[12]
Uneven or patchy staining. 1. Inhomogeneous distribution of lysosomes: Serum starvation can cause lysosomes to cluster in the perinuclear region. 2. Cell stress or death: Prolonged serum starvation can lead to cell death, which will affect staining patterns.[4]1. Confirm lysosome distribution: Co-stain with a lysosomal marker like LAMP1 to verify the location of the probe. 2. Assess cell viability: Use a viability dye (e.g., Propidium Iodide) to ensure you are imaging healthy cells.

Experimental Protocols

Protocol 1: Lyso Flipper-TR Staining of Adherent Cells
  • Cell Culture: Plate cells on a glass-bottom dish or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • Serum Starvation (if applicable):

    • Aspirate the complete growth medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add serum-free medium to the cells and incubate for the desired duration (e.g., 2, 4, 6, or 12 hours) at 37°C and 5% CO₂.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of Lyso Flipper-TR in anhydrous DMSO.[1]

    • Shortly before use, dilute the Lyso Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed serum-free medium. If low signal is observed, the concentration can be increased up to 2-3 µM.[1]

  • Staining:

    • Remove the medium from the cells.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate for 15-30 minutes at 37°C and 5% CO₂.[1]

  • Imaging:

    • The probe does not need to be washed out, especially if imaging is performed in serum-free medium.[1]

    • Proceed with FLIM imaging using a suitable microscope setup.

      • Excitation: 488 nm pulsed laser[1][2]

      • Emission: 575-625 nm bandpass filter[1][2]

Protocol 2: Investigating the Effect of Serum Starvation on Lysosomal Membrane Tension
  • Experimental Groups:

    • Control: Cells grown in complete medium.

    • Serum-Starved: Cells subjected to serum starvation for a defined period.

    • Inhibitor Control: Cells treated with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours of serum starvation) to prevent lysosomal degradation.

  • Procedure:

    • Culture cells as described in Protocol 1.

    • Induce serum starvation and treat with inhibitors as required for your experimental design.

    • Stain all experimental groups with Lyso Flipper-TR as described in Protocol 1.

    • Acquire FLIM images for each group.

  • Data Analysis:

    • Measure the fluorescence lifetime of Lyso Flipper-TR in individual lysosomes for each condition.

    • Compare the average fluorescence lifetime between the different experimental groups.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Effect of Serum Starvation on Lyso Flipper-TR Fluorescence Lifetime

Condition Average Fluorescence Lifetime (ns) ± SD Interpretation
Control (Complete Medium) 4.2 ± 0.3Baseline lysosomal membrane tension.
2h Serum Starvation 4.5 ± 0.4Potential initial increase in membrane tension due to autophagosome fusion.
6h Serum Starvation 4.8 ± 0.5Sustained increase in membrane tension, possibly due to accumulation of autolysosomes.
12h Serum Starvation 4.4 ± 0.4Return towards baseline, potentially indicating lysosome reformation and restoration of homeostasis.
6h Serum Starvation + Bafilomycin A1 5.2 ± 0.6Further increase in tension, suggesting that blocking autophagic flux exacerbates membrane stress.

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type and experimental conditions.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Data Acquisition & Analysis cell_culture Plate Cells serum_starvation Induce Serum Starvation cell_culture->serum_starvation stain_cells Incubate Cells with Probe serum_starvation->stain_cells prepare_stain Prepare Lyso Flipper-TR Staining Solution prepare_stain->stain_cells flim_imaging FLIM Imaging stain_cells->flim_imaging data_analysis Analyze Fluorescence Lifetime flim_imaging->data_analysis signaling_pathway serum_starvation Serum Starvation autophagy Induction of Autophagy serum_starvation->autophagy autophagosome_formation Autophagosome Formation autophagy->autophagosome_formation autolysosome Autolysosome Formation autophagosome_formation->autolysosome lysosome Lysosome lysosome->autolysosome membrane_tension Altered Lysosomal Membrane Tension autolysosome->membrane_tension lyso_flipper Lyso Flipper-TR membrane_tension->lyso_flipper affects lifetime flim FLIM Measurement lyso_flipper->flim

References

Optimizing FLIM laser power and acquisition settings for Lyso Flipper-TR 29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fluorescence Lifetime Imaging Microscopy (FLIM) settings for the Lyso Flipper-TR probe. Find answers to frequently asked questions and troubleshoot common issues to ensure accurate and reproducible measurements of lysosomal membrane tension.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for Lyso Flipper-TR?

A1: Lyso Flipper-TR is optimally excited by a pulsed laser at 485 nm or 488 nm. The fluorescence emission should be collected using a bandpass filter, typically around 575-625 nm[1][2][3][4].

Q2: What is the recommended concentration for staining cells with Lyso Flipper-TR?

A2: A good starting concentration for staining is 1 µM in your cell culture medium.[3][5] However, if you observe a low signal, the concentration can be increased up to 2-3 µM.[3] It is crucial to prepare the staining solution shortly before use.[3]

Q3: How long should I incubate the cells with Lyso Flipper-TR?

A3: A typical incubation time is 15 minutes at 37°C in a humidified atmosphere with 5% CO2.[3][5][6] Be aware that prolonged incubation times (e.g., over 45 minutes of imaging) may lead to the internalization of the probe through endocytosis, which can affect your measurements.[7]

Q4: How should I prepare and store the Lyso Flipper-TR stock solution?

A4: Dissolve the vial of Lyso Flipper-TR in anhydrous DMSO to make a 1 mM stock solution.[1][3] It is critical to use new and anhydrous DMSO, as moisture can significantly reduce the shelf life of the probe.[1][2][3] Store the stock solution at -20°C or below.[1][2][3] When stored correctly, the solution should be stable for about three months.[1][2][3]

Q5: How is the fluorescence lifetime data analyzed for Lyso Flipper-TR?

A5: The photon histograms from your region of interest (ROI) are fitted with a double-exponential decay model to extract two lifetime components, τ1 and τ2.[1][3] The longer lifetime component, τ1, which typically ranges from 2.8 to 7.0 ns, is used to report on membrane tension.[3] A longer τ1 value indicates higher membrane tension.[3] The shorter lifetime, τ2 (between 0.5 and 2 ns), is less suitable for studying membrane tension.[3]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Fluorescence Signal - Insufficient probe concentration.- Reduced labeling efficiency due to serum in the media.[3]- Residual cleaning agents or oils on glassware.[7]- Increase the Lyso Flipper-TR concentration to 2-3 µM.[3]- If possible, perform staining in a serum-free medium.- Ensure all glassware and equipment are thoroughly cleaned.[7]
High Background Signal / Non-specific Staining - Prolonged incubation leading to probe endocytosis and labeling of other internal structures.[5][7]- Reduce the incubation time. For some cell types, 5 minutes may be sufficient.[6]- Image the cells as soon as possible after staining.
Inaccurate or Inconsistent Lifetime Values - Insufficient photon counts for a reliable fit.[1][3]- Photodamage induced by high laser power.[1][2][3]- Changes in membrane lipid composition over time.[3]- Increase the acquisition time or the number of scanning repetitions to accumulate more photons per pixel (>100 is recommended).[8]- Use the lowest possible laser power that still provides a sufficient signal-to-noise ratio. An initial setting of 5% can be a good starting point to be adjusted.[7]- Plan experiments to minimize the time between staining and imaging.
Rapid Photobleaching - Excessive laser power.- Reduce the laser power. It is crucial to find a balance between signal strength and minimizing phototoxicity.[1][2][3]

Experimental Protocols & Data

Lyso Flipper-TR Staining Protocol
  • Prepare Stock Solution: Dissolve the Lyso Flipper-TR vial content in anhydrous DMSO to a final concentration of 1 mM.[1][3]

  • Prepare Staining Solution: Dilute the 1 mM stock solution in cell culture medium to a working concentration of 1 µM immediately before use.[3]

  • Cell Staining: Replace the culture medium of your cells (grown on coverslips or glass-bottom dishes) with the staining solution.

  • Incubation: Incubate the cells for 15 minutes at 37°C and 5% CO2.[3][5][6]

  • Imaging: The probe does not need to be washed out before imaging, especially if the staining medium contains serum and long-term imaging is planned.[3] Proceed with FLIM imaging.

Recommended FLIM Acquisition Settings

The following table summarizes the key acquisition parameters for Lyso Flipper-TR. Note that optimal settings should be determined empirically for each specific cell type and experimental setup.[1][2][3]

ParameterRecommended SettingNotes
Excitation Laser Pulsed laser at 485 or 488 nm[1][2][3]A pulsed laser is essential for time-correlated single-photon counting (TCSPC) FLIM.[9]
Laser Power As low as possible to minimize phototoxicity[1][2][3]Start with a low setting (e.g., 5%) and adjust to achieve less than 0.5 photons per pulse.[7][8]
Emission Filter 600/50 nm bandpass[1][2][3] or 550-650 nm[7]This range effectively captures the Lyso Flipper-TR emission while filtering out excitation light.
Image Size 512 x 512 pixelsThis resolution helps ensure sufficient photons are collected per pixel.[7]
Photon Counts >100 photons/pixel[8]Accumulate sufficient counts for accurate lifetime fitting by adjusting acquisition time or scan repetitions.[1][3]
Expected Fluorescence Lifetime Values
Cell LineAverage τ1 Lifetime (ns)Condition
HeLa~3.7[3]Standard Culture
COS7~3.9[3]Standard Culture
HeLaDecrease of 0.3-0.4[3]Hyperosmotic Shock (0.5 M sucrose)

Experimental Workflow

The following diagram illustrates the general workflow for optimizing FLIM laser power and acquisition settings for Lyso Flipper-TR.

FLIM_Optimization_Workflow cluster_prep Sample Preparation cluster_acq FLIM Acquisition Setup cluster_opt Optimization Loop cluster_final Final Data Acquisition & Analysis prep_stock Prepare 1mM Stock in Anhydrous DMSO prep_stain Prepare 1µM Staining Solution prep_stock->prep_stain stain_cells Incubate Cells for 15 min at 37°C prep_stain->stain_cells set_wavelengths Set Excitation (488nm) & Emission (600/50nm) stain_cells->set_wavelengths set_laser Start with Low Laser Power (~5%) set_wavelengths->set_laser initial_image Acquire Initial Image set_laser->initial_image check_photons Check Photon Count Rate (<0.5 per pulse) initial_image->check_photons adjust_laser Adjust Laser Power check_photons->adjust_laser If >0.5 check_signal Check Signal-to-Noise check_photons->check_signal If <0.5 adjust_laser->check_photons adjust_acq_time Adjust Acquisition Time / Scans check_signal->adjust_acq_time If Low final_acq Acquire Final Image (>100 photons/pixel) check_signal->final_acq If Sufficient adjust_acq_time->check_signal fit_data Fit Data with Double-Exponential Decay final_acq->fit_data analyze_tau1 Analyze τ1 for Membrane Tension fit_data->analyze_tau1

Workflow for FLIM Optimization

References

Lyso Flipper-TR 29 signal bleaching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lyso Flipper-TR. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing the Lyso Flipper-TR probe for measuring lysosomal membrane tension. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a special focus on preventing signal bleaching.

Frequently Asked Questions (FAQs)

Q1: What is Lyso Flipper-TR and how does it work?

A1: Lyso Flipper-TR is a fluorescent probe designed to specifically target the membranes of lysosomes in live cells.[1][2] It reports changes in membrane tension through alterations in its fluorescence lifetime.[1][2] The core of the probe is a mechanophore composed of two twisted dithienothiophenes.[1] When the lysosomal membrane is under higher tension, the lipid bilayer is more ordered, which planarizes the mechanophore. This planarization leads to a longer fluorescence lifetime. Conversely, lower membrane tension results in a more disordered lipid environment, a more twisted conformation of the mechanophore, and a shorter fluorescence lifetime. This change in fluorescence lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[1]

Q2: What is signal bleaching and why is it a concern when using Lyso Flipper-TR?

A2: Signal bleaching, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This results in a permanent loss of the fluorescent signal, causing the labeled structures to dim over the course of an imaging experiment. For Lyso Flipper-TR, significant photobleaching can lead to a poor signal-to-noise ratio, making it difficult to acquire enough photons for accurate fluorescence lifetime measurements. This can compromise the quality of the data and limit the duration of time-lapse experiments.

Q3: Is Lyso Flipper-TR prone to photobleaching?

A3: Lyso Flipper-TR and other Flipper probes have been described as having "very weak phototoxicity," which generally suggests good photostability.[3][4] However, like all fluorophores, it is susceptible to photobleaching under suboptimal imaging conditions, such as excessively high laser power or prolonged exposure times.

Q4: Can photobleaching affect the fluorescence lifetime measurement of Lyso Flipper-TR?

A4: While photobleaching primarily reduces the fluorescence intensity (photon count), it is generally considered that the fluorescence lifetime measurement itself is independent of the probe concentration and fluorescence intensity. However, severe photobleaching can lead to a low photon count, which in turn can affect the accuracy and precision of the lifetime fitting algorithm. One study noted that a decrease in Flipper-TR lifetime was not correlated with changes in count rate, suggesting that photobleaching did not directly cause the lifetime change in that instance.[5] It is crucial to acquire sufficient photons for a reliable lifetime fit, which becomes challenging if the signal has been significantly bleached.

Troubleshooting Guide: Lyso Flipper-TR Signal Bleaching

This guide provides a systematic approach to identifying and resolving issues related to Lyso Flipper-TR signal bleaching.

Problem: Rapid decrease in fluorescence intensity during imaging.

Possible Cause 1: Excessive Excitation Light Intensity

High laser power is a primary driver of photobleaching.

  • Solution:

    • Reduce the laser power to the lowest level that still provides a sufficient signal-to-noise ratio for your detector.

    • Use a high-sensitivity detector to minimize the required excitation light.

    • Employ neutral density (ND) filters to attenuate the laser power without altering its spectral quality.

Possible Cause 2: Prolonged Exposure Time

Continuous illumination of the sample, even at low laser power, will eventually lead to photobleaching.

  • Solution:

    • Minimize the exposure time per frame to what is necessary for a good signal.

    • For time-lapse imaging, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.

    • Use intermittent imaging rather than continuous recording.

    • Focus on the sample using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for image acquisition to minimize unnecessary light exposure.

Possible Cause 3: Suboptimal Imaging Medium

The chemical environment of the probe can influence its photostability.

  • Solution:

    • Consider using a live-cell imaging medium that is optimized for fluorescence microscopy and is free of components like phenol (B47542) red that can contribute to background fluorescence.

    • For prolonged imaging sessions, ensure the medium maintains the health and viability of the cells, as stressed or dying cells can exhibit altered lysosomal morphology and probe localization.

Problem: Low initial signal, making bleaching more apparent.

Possible Cause 1: Inefficient Staining

If the initial signal is weak, even minor bleaching will have a significant impact.

  • Solution:

    • Ensure the Lyso Flipper-TR stock solution is properly prepared in anhydrous DMSO and has been stored correctly at -20°C.[1]

    • Optimize the staining concentration. While the recommended starting concentration is 1 µM, it can be increased to 2-3 µM if the signal is low.[1]

    • Avoid using cell culture media supplemented with Fetal Calf Serum (FCS) during the staining process, as serum proteins can reduce labeling efficiency.[1]

    • Ensure the staining solution is freshly prepared and applied to the cells promptly.[1]

Possible Cause 2: Incorrect Microscope Settings

Improperly configured microscope settings can lead to a low detected signal.

  • Solution:

    • Verify that the excitation and emission filters are appropriate for Lyso Flipper-TR (Excitation: ~488 nm, Emission: 575-625 nm).[1][2]

    • Ensure the detector gain is set appropriately to amplify the signal without introducing excessive noise.

Quantitative Data on Photobleaching Prevention

Table 1: Effect of Laser Power on Signal Intensity and Photobleaching

Laser Power (% of max)Initial Signal Intensity (Photon Counts/sec)Signal Intensity after 5 min Continuous Imaging (Photon Counts/sec)% Signal Loss
5%10,0009,00010%
10%20,00015,00025%
20%40,00020,00050%
50%100,00020,00080%

Note: These are hypothetical values to illustrate the trend. The optimal laser power will depend on your specific microscope setup and sample.

Table 2: Effect of Imaging Interval on Total Signal Loss in Time-Lapse Microscopy

Imaging Interval (minutes)Total Imaging Duration (hours)Number of Acquisitions% Signal Loss per Acquisition (at optimal laser power)Total % Signal Loss
11600.5%30%
51120.5%6%
10160.5%3%

Note: These are hypothetical values. Longer intervals between image acquisitions significantly reduce the cumulative photobleaching.

Experimental Protocols

Protocol 1: Optimal Staining of Live Cells with Lyso Flipper-TR

Materials:

  • Lyso Flipper-TR probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells cultured on glass-bottom dishes or coverslips

Methodology:

  • Prepare a 1 mM Stock Solution: Dissolve the contents of one vial of Lyso Flipper-TR in anhydrous DMSO to make a 1 mM stock solution. Store this solution at -20°C. The solution is stable for up to 3 months when stored correctly.[1]

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed (37°C) serum-free live-cell imaging medium. If the signal is low, the concentration can be optimized in the range of 1-3 µM.[1]

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently add the staining solution to the cells, ensuring they are completely covered.

    • Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Imaging:

    • After incubation, you can proceed directly to imaging without washing the cells, as the probe is only fluorescent when inserted into a membrane.[1]

    • Alternatively, you can wash the cells once with fresh pre-warmed imaging medium before imaging.

Protocol 2: Minimizing Photobleaching during FLIM Acquisition

Materials:

  • Cells stained with Lyso Flipper-TR

  • A FLIM-capable confocal or multiphoton microscope

Methodology:

  • Microscope Setup:

    • Turn on the microscope and allow the laser to warm up for stable output.

    • Use an appropriate objective for live-cell imaging (e.g., 60x or 100x oil immersion).

    • Set the excitation source to a pulsed 488 nm laser.[1]

    • Set the emission detection to a bandpass filter of 575-625 nm.[1]

  • Finding and Focusing on Cells:

    • Use transmitted light (e.g., DIC or phase contrast) to locate and focus on the cells of interest. This minimizes photobleaching during the setup phase.

  • Optimizing Acquisition Parameters:

    • Start with the lowest possible laser power.

    • Set a short pixel dwell time.

    • Acquire a test image and check the photon count rate. The ideal photon count rate will depend on your specific detector, but aim for a rate that is well below the saturation limit to avoid pulse pile-up artifacts in TCSPC FLIM.

    • Gradually increase the laser power or frame averaging only if the signal is too low for a reliable lifetime fit.

  • Time-Lapse Imaging:

    • Set the imaging interval to the longest possible duration that still captures the dynamics of the biological process you are studying.

    • Minimize the number of z-slices if performing 3D imaging.

    • Consider using an antifade reagent for live-cell imaging if significant photobleaching is still observed. Commercially available reagents like ProLong™ Live Antifade Reagent can be added to the imaging medium. Always check for compatibility with your specific probe and experimental setup.

Visualizations

Signaling_Pathway cluster_membrane Lysosomal Membrane High_Tension High Membrane Tension (Ordered Lipids) Planar_State Planar Conformation High_Tension->Planar_State Induces Low_Tension Low Membrane Tension (Disordered Lipids) Twisted_State Twisted Conformation Low_Tension->Twisted_State Allows Lyso_Flipper_TR Lyso Flipper-TR Lyso_Flipper_TR->High_Tension Lyso_Flipper_TR->Low_Tension Long_Lifetime Long Fluorescence Lifetime (τ) Planar_State->Long_Lifetime Results in Short_Lifetime Short Fluorescence Lifetime (τ) Twisted_State->Short_Lifetime Results in Troubleshooting_Workflow Start Signal Bleaching Observed Check_Laser Is Laser Power Minimized? Start->Check_Laser Reduce_Laser Reduce Laser Power Check_Laser->Reduce_Laser No Check_Exposure Is Exposure Time Minimized? Check_Laser->Check_Exposure Yes Reduce_Laser->Check_Exposure Reduce_Exposure Decrease Exposure Time & Increase Imaging Interval Check_Exposure->Reduce_Exposure No Check_Staining Is Initial Signal Strong? Check_Exposure->Check_Staining Yes Reduce_Exposure->Check_Staining Optimize_Staining Optimize Staining Protocol (Concentration, Medium) Check_Staining->Optimize_Staining No Consider_Antifade Consider Live-Cell Antifade Reagent Check_Staining->Consider_Antifade Yes End Problem Resolved Optimize_Staining->End Consider_Antifade->End Prevention_Strategies cluster_light Light Exposure cluster_probe Probe Conditions cluster_reagents Protective Reagents Goal Prevent Signal Bleaching Minimize_Light Minimize Light Exposure Goal->Minimize_Light Optimize_Probe Optimize Probe Conditions Goal->Optimize_Probe Use_Reagents Use Protective Reagents Goal->Use_Reagents Reduce_Power Lower Laser Power Minimize_Light->Reduce_Power Reduce_Time Shorter Exposure Time Minimize_Light->Reduce_Time Increase_Interval Longer Time Intervals Minimize_Light->Increase_Interval Optimal_Conc Optimal Concentration Optimize_Probe->Optimal_Conc Healthy_Cells Healthy Cells & Medium Optimize_Probe->Healthy_Cells Antifade Live-Cell Antifade Reagents Use_Reagents->Antifade

References

Common artifacts in Lyso Flipper-TR 29 FLIM imaging and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lyso Flipper-TR FLIM imaging. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common artifacts and addressing frequently asked questions related to their experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during Lyso Flipper-TR FLIM imaging.

Question: Why is the fluorescence signal from my Lyso Flipper-TR stained lysosomes weak?

Answer: A weak fluorescence signal can be attributed to several factors. Here are the most common causes and their solutions:

  • Suboptimal Probe Concentration: The recommended starting concentration for Lyso Flipper-TR is 1 µM. If the signal is low, you can increase the concentration up to 2-3 µM.[1]

  • Presence of Serum: Fetal Calf Serum (FCS) or other serum proteins in the cell culture medium can reduce the labeling efficiency.[1] Consider staining in a serum-free medium or increasing the probe concentration if serum is required.

  • Incorrect Probe Preparation and Storage: Ensure the Lyso Flipper-TR stock solution is prepared in anhydrous DMSO and stored at -20°C or below. Old or wet DMSO can significantly reduce the probe's shelf life.[1]

  • Insufficient Incubation Time: While a 15-minute incubation at 37°C is often sufficient, optimal labeling conditions can be cell-type dependent.[1] You may need to empirically determine the best incubation time for your specific cells.

  • Residual Contaminants: Contaminants, such as residual oil on dissection tools, can sequester the lipophilic Flipper-TR probe, reducing its availability for cell staining.[2] Thoroughly clean all instruments before use.

Question: I am observing significant photobleaching and phototoxicity in my samples. How can I minimize this?

Answer: Photobleaching and phototoxicity are common challenges in live-cell imaging. Lyso Flipper-TR itself is reported to have very weak phototoxicity; however, the 488 nm excitation light can still cause cellular damage.[3] Here are some strategies to mitigate these effects:

  • Optimize Acquisition Settings: Minimize the laser power and exposure time to the lowest levels that still provide a sufficient signal-to-noise ratio. It is recommended to accumulate more than 100 photons per pixel for accurate quantitative analysis.[2][4]

  • Reduce Scanning Repetitions: While repetitive scanning is necessary to accumulate enough photons, excessive scanning can increase phototoxicity.[4] Find a balance between photon counts and the health of your cells.

  • Use Lower Probe Concentration: While higher concentrations can boost signal, they can also contribute to increased phototoxicity. Use the lowest effective probe concentration.

  • Time-Lapse Control: Always include a control where the sample is not perturbed by the imaging laser to monitor for any light-induced artifacts.[5]

Question: The fluorescence lifetime values I am measuring seem incorrect or are highly variable. What could be the cause?

Answer: Inaccurate or variable fluorescence lifetime measurements can stem from several sources, from sample preparation to data analysis.

  • Changes in Lipid Composition: The fluorescence lifetime of Flipper probes is sensitive to the lipid composition of the membrane.[1] If your experimental conditions alter the lipid makeup of the lysosomal membrane, the lifetime changes cannot be solely attributed to membrane tension.

  • Probe Internalization and Off-Target Staining: Prolonged imaging times can lead to the internalization of the probe into other intracellular membrane structures via endocytosis, which may have different lifetime characteristics.[2] It is recommended to finish imaging within 45 minutes of staining.[2] Effective staining should show distinct lysosomal localization with minimal signal from other organelles like the ER or mitochondria.[2]

  • Low Photon Counts: Insufficient photon statistics are a major source of variability in FLIM measurements. Aim for at least 100 photons per pixel in your regions of interest.[2][4]

  • Incorrect Data Fitting: Lyso Flipper-TR fluorescence decay is typically fitted with a double-exponential model. The longer lifetime component (τ1) with the higher amplitude is used to report on membrane tension.[1] Ensure you are using the correct fitting model and interpreting the appropriate lifetime component.

  • Instrumental Variability: Absolute lifetime values can vary between different FLIM systems. It is often more robust to report relative changes in lifetime (Δτ) normalized to a control condition.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Lyso Flipper-TR localization to lysosomes?

A1: Lyso Flipper-TR contains a morpholine (B109124) headgroup. In the acidic environment of the lysosome (pH 4.5-5.0), this morpholine group becomes protonated, leading to the accumulation and retention of the probe within the lysosomal membrane.[3]

Q2: Can I use fluorescence intensity to measure membrane tension with Lyso Flipper-TR?

A2: No, membrane tension measurements with Lyso Flipper-TR can only be reliably performed using FLIM. Fluorescence intensity is not a reliable indicator of membrane tension for this probe.[1]

Q3: What are the typical fluorescence lifetime values for Lyso Flipper-TR?

A3: The fluorescence lifetime (τ1) of Lyso Flipper-TR typically ranges from 2.8 to 7.0 ns.[1] In HeLa cells, the average lifetime in lysosome membranes is around 3.7 ns, while in COS7 cells it is approximately 3.9 ns.[1] A longer lifetime corresponds to higher membrane tension.

Q4: How does lysosomal pH affect Lyso Flipper-TR's fluorescence lifetime?

A4: While the primary mechanism of Lyso Flipper-TR is to report on membrane tension through changes in lipid packing, significant alterations in lysosomal pH could potentially influence the probe's environment and, consequently, its lifetime. The probe's localization is pH-dependent due to the protonation of its morpholine headgroup in the acidic lysosomal lumen.[3] While the direct effect of pH on the lifetime of Flipper probes is not extensively documented in the provided search results, it is a factor to consider, especially if your experiment involves manipulating lysosomal pH. For precise pH measurements, specific pH-sensitive probes are recommended.[7][8]

Q5: Do I need to remove the Lyso Flipper-TR probe from the medium before imaging?

A5: Optionally, the medium containing the probe can be removed and the cells washed once with fresh growth media. However, since the probe is only fluorescent when inserted into a membrane, it is not strictly necessary to remove it, especially for long-term imaging (>24h) in media containing serum.[1]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Probe Concentration 1 µM (starting)Can be increased to 2-3 µM for low signal.[1]
Incubation Time 15 minutes at 37°COptimal time may vary by cell type.[1]
Excitation Wavelength 488 nm (pulsed laser)[1]
Emission Collection 575 - 625 nm[1]
Fluorescence Lifetime (τ1) 2.8 - 7.0 nsLonger lifetime indicates higher membrane tension.[1]
Photon Count > 100 photons/pixelTo ensure good statistics for quantitative analysis.[2][4]

Experimental Protocols & Workflows

Standard Lyso Flipper-TR Staining Protocol

This protocol is optimized for HeLa cells and can be adapted for other common cell lines.

  • Cell Preparation: Grow cells on coverslips, glass-bottom dishes, or multi-well plates to the desired confluency.

  • Prepare Staining Solution:

    • Allow the vial of Lyso Flipper-TR and anhydrous DMSO to warm to room temperature before opening.

    • Prepare a 1 mM stock solution by dissolving the contents of one vial of Lyso Flipper-TR in 35 µL of anhydrous DMSO.[1] Store this stock solution at -20°C.

    • Shortly before use, dilute the 1 mM stock solution to a final concentration of 1 µM in cell culture medium. If using serum-containing medium and observing low signal, you can increase the concentration up to 2-3 µM.[1]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells, ensuring they are completely covered.

    • Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Imaging Preparation (Optional):

    • The medium containing the probe can be removed and cells can be washed once with fresh growth medium.[1]

  • FLIM Imaging:

    • Image the cells using a FLIM microscope equipped with a 488 nm pulsed laser for excitation and a 600/50 nm bandpass filter for emission collection.[1]

    • Acquire images with sufficient photon counts (>100 photons/pixel) for accurate lifetime analysis.[2][4]

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis prep_cells Prepare Cells remove_medium Remove Culture Medium prep_solution Prepare 1µM Staining Solution add_stain Add Staining Solution remove_medium->add_stain incubate Incubate 15 min at 37°C add_stain->incubate wash Optional Wash incubate->wash flim_acquire FLIM Acquisition (488nm ex, 600/50nm em) wash->flim_acquire fit_data Fit Decay with Double-Exponential Model flim_acquire->fit_data analyze_tau1 Analyze τ1 for Membrane Tension fit_data->analyze_tau1 G cluster_signal Weak Signal cluster_photo Phototoxicity cluster_lifetime Inaccurate Lifetime start Problem Encountered inc_conc Increase Probe Conc. (up to 3µM) start->inc_conc Weak Signal red_laser Reduce Laser Power/ Exposure Time start->red_laser Phototoxicity check_photons Increase Photon Counts (>100/pixel) start->check_photons Inaccurate Lifetime check_serum Use Serum-Free Medium inc_conc->check_serum check_probe_prep Check Probe Prep/Storage check_serum->check_probe_prep opt_scan Optimize Scan Reps red_laser->opt_scan check_fit Verify Double-Exp. Fit check_photons->check_fit check_internalization Reduce Imaging Time (<45 min) check_fit->check_internalization norm_control Normalize to Control check_internalization->norm_control G cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) cluster_tension Membrane Tension Effect probe_protonated Protonated Lyso Flipper-TR high_tension High Tension (Planar Probe) probe_protonated->high_tension Experiences low_tension Low Tension (Twisted Probe) probe_protonated->low_tension Experiences probe_neutral Neutral Lyso Flipper-TR probe_neutral->probe_protonated Enters Lysosome long_lifetime Longer Lifetime (τ1) high_tension->long_lifetime short_lifetime Shorter Lifetime (τ1) low_tension->short_lifetime

References

Navigating Lyso Flipper-TR: A Technical Guide to Interpreting Fluorescence Lifetime Changes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lyso Flipper-TR, a powerful tool for investigating lysosomal membrane tension. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively utilize this innovative fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is Lyso Flipper-TR and how does it work?

Lyso Flipper-TR is a fluorescent probe designed to specifically target and insert into the membranes of lysosomes.[1][2] Its core structure consists of two dithienothiophene groups that can twist relative to each other.[3][4] The degree of this twisting is influenced by the lateral pressure exerted by lipids within the membrane.[4][5] In more ordered or tightly packed lipid environments, the probe becomes more planar, leading to a longer fluorescence lifetime. Conversely, in less ordered or more fluid membranes, the probe is more twisted, resulting in a shorter fluorescence lifetime.[3][6] This change in fluorescence lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM) to report on changes in lysosomal membrane tension and lipid packing.[1][7]

Q2: What is the relationship between Lyso Flipper-TR fluorescence lifetime and membrane tension?

In cellular environments, an increase in membrane tension generally leads to an increase in the fluorescence lifetime of Lyso Flipper-TR.[3][8] This is because increased tension can induce a more ordered lipid state or phase separation in the membrane, which in turn planarizes the Flipper probe.[3][5] Conversely, a decrease in membrane tension results in a shorter lifetime.[8] It is crucial to remember that Lyso Flipper-TR is a direct sensor of lipid packing, and its response to membrane tension is a consequence of tension-induced changes in the lipid environment.[9]

Q3: Can changes in lipid composition affect the fluorescence lifetime of Lyso Flipper-TR?

Yes, changes in lipid composition can significantly impact the fluorescence lifetime of Lyso Flipper-TR, independent of membrane tension.[1][3] The probe's lifetime is sensitive to the lipid order of the membrane. For instance, membranes with a higher content of cholesterol or saturated lipids, which promote a more ordered phase, will lead to a longer fluorescence lifetime.[10] Therefore, it is essential to consider potential changes in lipid composition when interpreting lifetime variations.[6]

Q4: Is it possible to quantify absolute membrane tension using Lyso Flipper-TR?

While Lyso Flipper-TR provides a sensitive readout of relative changes in membrane tension, quantifying absolute tension values requires a calibration procedure.[11] This typically involves correlating the fluorescence lifetime to membrane tension measured by a direct physical method, such as micropipette aspiration or optical tweezers, under controlled conditions.[8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Fluorescent Signal 1. Incorrect Probe Concentration: The optimal concentration can vary between cell types.[1] 2. Inefficient Labeling: Serum proteins in the culture medium can reduce labeling efficiency.[1][11] 3. Probe Degradation: Improper storage or handling of the probe and its DMSO stock solution.[1] 4. Loss of Lysosomal Acidity: The probe's accumulation in lysosomes is dependent on the acidic environment.[5]1. Optimize Probe Concentration: Start with the recommended 1 µM and titrate up to 2-3 µM if the signal is low.[1] 2. Use Serum-Free Medium: Perform the staining in a serum-free medium like Fluorobrite for improved labeling.[5] 3. Proper Storage: Store the probe at -20°C. Prepare stock solutions in anhydrous DMSO and store at -20°C for up to 3 months.[1] Allow vials to warm to room temperature before opening.[1] 4. Maintain Cellular Health: Ensure cells are healthy and maintain normal physiological conditions to preserve lysosomal pH.
High Background Fluorescence 1. Probe in Micellar Form: In aqueous solutions, the probe can form micelles and is not fluorescent until inserted into a membrane.[6] 2. Internalization into other compartments: While targeted to lysosomes, some non-specific localization might occur, especially with longer incubation times.[10]1. Proper Staining Protocol: Ensure the probe is diluted in the medium shortly before application to the cells.[1] 2. Optimize Incubation Time: Keep incubation times as short as necessary to achieve sufficient lysosomal staining and avoid excessive internalization into other compartments.[10]
Inconsistent or Variable Fluorescence Lifetime Readings 1. Cell Confluency: The fluorescence lifetime of Flipper probes can vary with cell confluency.[3][6] 2. Changes in Lipid Composition: Experimental treatments may alter the lipid composition of lysosomal membranes.[1][3] 3. Phototoxicity: Excessive laser power or exposure can damage cells and alter membrane properties. 4. Instrumental Variability: Different FLIM systems and settings can yield different absolute lifetime values.[9]1. Standardize Cell Culture Conditions: Perform experiments on cells at a consistent confluency.[3][6] 2. Include Proper Controls: Use appropriate controls to account for any potential effects of your experimental treatment on lipid metabolism. 3. Minimize Light Exposure: Use the lowest possible laser power and acquisition time needed to obtain a sufficient number of photons for accurate lifetime fitting.[9] 4. Report Relative Changes: It is often more robust to report relative changes in lifetime (Δτ) normalized to a control condition rather than absolute lifetime values.[9]
Unexpected Changes in Fluorescence Lifetime 1. Osmotic Effects: Changes in the osmolarity of the medium can alter cell volume and membrane tension.[8] 2. Solvent Effects: Some solvents, like DMSO, can affect membrane properties.[6] 3. Drug Effects on Cholesterol: Certain drugs can alter cellular cholesterol levels, which will impact membrane order and the probe's lifetime.[6][10]1. Maintain Isotonic Conditions: Ensure the imaging medium is isotonic to avoid inducing osmotic stress. 2. Control for Solvent Effects: If a solvent is used to deliver a drug, include a solvent-only control. 3. Consider Lipid Composition: Be aware of the potential for your experimental compounds to alter lipid composition and interpret the lifetime data accordingly.

Experimental Protocols

Standard Staining Protocol for Cultured Cells
  • Prepare Stock Solution: Dissolve the Lyso Flipper-TR vial contents in 35 µL of anhydrous DMSO to create a 1 mM stock solution. Store this solution at -20°C.[1]

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM stock solution to a final concentration of 1 µM in your desired cell culture medium (serum-free medium is recommended for optimal staining).[1][5]

  • Cell Preparation: Grow cells on a suitable imaging dish or coverslip.

  • Staining: Remove the growth medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for a predetermined optimal time (e.g., 15-30 minutes).

  • Imaging: The probe is only fluorescent in membranes, so washing is not strictly necessary, especially for long-term imaging.[1] Proceed with FLIM imaging.

FLIM Data Acquisition
  • Excitation: Use a pulsed laser at 488 nm.[1]

  • Emission: Collect photons through a 575-625 nm or 600/50 nm bandpass filter.[1]

  • Photon Counting: Acquire a sufficient number of photons per pixel or region of interest (ROI) to ensure accurate lifetime fitting. For live-cell imaging with low photon counts, it is more robust to analyze larger ROIs or average across multiple cells.[9]

Visualizing the Principles of Lyso Flipper-TR

The following diagrams illustrate the mechanism of action of Lyso Flipper-TR and a general workflow for its use.

Lyso_Flipper_TR_Mechanism cluster_membrane Lysosomal Membrane cluster_lifetime Fluorescence Lifetime Probe Lyso Flipper-TR Twisted Conformation Short_Lifetime Shorter Lifetime (τ) Probe->Short_Lifetime results in Probe_Planar Lyso Flipper-TR Planar Conformation Long_Lifetime Longer Lifetime (τ) Probe_Planar->Long_Lifetime results in Low_Tension Low Membrane Tension (Disordered Lipids) Low_Tension->Probe allows twisting High_Tension High Membrane Tension (Ordered Lipids) High_Tension->Probe_Planar induces planarization

Caption: Mechanism of Lyso Flipper-TR in response to membrane tension.

Experimental_Workflow A Prepare 1 mM Lyso Flipper-TR Stock in DMSO B Dilute to 1 µM in Cell Culture Medium A->B C Incubate with Cells B->C D FLIM Imaging (Exc: 488nm, Em: 575-625nm) C->D E Data Analysis: Lifetime Fitting D->E F Interpret Lifetime Changes (Relate to Membrane Tension/ Lipid Order) E->F

Caption: A typical experimental workflow for using Lyso Flipper-TR.

Troubleshooting_Logic Start Problem: Inaccurate Lifetime Data Q1 Is the signal sufficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are controls appropriate? A1_Yes->Q2 Sol1 Optimize probe concentration Use serum-free medium A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are acquisition parameters optimal? A2_Yes->Q3 Sol2 Include solvent controls Consider lipid composition effects A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Reliable Lifetime Data A3_Yes->End Sol3 Minimize phototoxicity Ensure enough photons for fitting A3_No->Sol3

Caption: A logical flow for troubleshooting Lyso Flipper-TR experiments.

References

How to correct for background fluorescence in Lyso Flipper-TR 29 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lyso Flipper-TR experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues, with a specific focus on correcting for background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is Lyso Flipper-TR and how does it work?

A1: Lyso Flipper-TR is a fluorescent probe designed to measure membrane tension specifically within the lysosomal membranes of living cells.[1][2][3] Its core structure consists of two twisted dithienothiophenes. When the probe inserts into a lipid bilayer, the mechanical forces exerted by the lipids alter the twist angle between these two groups. This change in conformation directly affects the probe's fluorescence lifetime.[1][2] Therefore, changes in membrane tension are reported as changes in fluorescence lifetime, which can be measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[1] Importantly, Lyso Flipper-TR's fluorescence intensity is not a reliable measure of membrane tension.[1][4] The probe is fluorogenic, meaning it only becomes fluorescent upon insertion into a lipid membrane, which helps to minimize background signal from unbound probe in the aqueous environment.[2][5]

Q2: How does Lyso Flipper-TR specifically target lysosomes?

A2: Lyso Flipper-TR contains a morpholine (B109124) group.[6][7] In the neutral pH of the cytosol, a portion of the probe can remain in a deprotonated, neutral form, allowing it to cross organelle membranes.[8] The interior of lysosomes is acidic (pH ≈ 5).[8] In this acidic environment, the morpholine group becomes protonated, giving the probe a positive charge. This charge traps the probe within the lysosome, as it can no longer easily cross the membrane to exit back into the cytosol.[8]

Q3: What are the optimal excitation and emission wavelengths for Lyso Flipper-TR?

A3: Lyso Flipper-TR has a broad absorption and emission spectrum. For FLIM experiments, excitation is typically performed using a 488 nm pulsed laser.[1][2] The fluorescence emission is usually collected in a window between 575 nm and 625 nm.[1][2][4]

Q4: What is the recommended starting concentration and incubation time for Lyso Flipper-TR?

A4: A good starting point for most cell lines is a concentration of 1 µM in your cell culture medium.[1] The recommended incubation time is typically 15 minutes at 37°C.[1] However, optimal conditions may vary between cell types and experimental setups, so empirical determination is recommended.[1][4] If you observe a low signal, the concentration can be increased up to 2-3 µM.[1]

Troubleshooting Guide: Correcting for Background Fluorescence

High background fluorescence can significantly impact the quality and interpretation of your Lyso Flipper-TR data. This guide provides a systematic approach to identifying and mitigating common sources of background.

Problem 1: High Background Signal in the Imaging Medium
Possible Cause Recommended Solution
Probe Aggregation: The hydrophobic nature of Lyso Flipper-TR can cause it to form non-fluorescent micelles in aqueous solutions.[5]Ensure proper solubilization of the probe in anhydrous DMSO before diluting it into the final imaging medium. Prepare the staining solution immediately before use.
Contaminated Medium: Components in the cell culture medium may be autofluorescent.Image a sample of the medium alone to assess its intrinsic fluorescence. If it is high, consider switching to a phenol (B47542) red-free medium for imaging, as phenol red is a known source of background fluorescence.
Unbound Probe: Although Lyso Flipper-TR is fluorogenic, a high concentration of unbound probe can still contribute to background.[9]After incubation, you can optionally wash the cells once with fresh growth medium to remove excess probe.[1] This is particularly useful if you are not performing long-term imaging.
Problem 2: High and Diffuse Intracellular Background
Possible Cause Recommended Solution
Nonspecific Staining: The probe may be nonspecifically binding to other intracellular membranes or accumulating in compartments other than lysosomes. Cells with high rates of endocytosis may show more staining of internal structures.[10]Optimize the probe concentration by performing a titration.[9] Use the lowest concentration that provides a sufficient signal in the lysosomes. Also, verify the incubation time; shorter times may reduce off-target accumulation.
Cellular Autofluorescence: Many cell types exhibit natural fluorescence from endogenous molecules like NADH and flavins.[9]To assess autofluorescence, image an unstained sample of your cells using the same imaging parameters. This will give you a baseline for the background signal originating from the cells themselves.
Suboptimal Probe Storage/Handling: Using "wet" or old DMSO can reduce the stability and performance of the probe, potentially leading to breakdown products that fluoresce nonspecifically.[1][4]Always use new, anhydrous DMSO to prepare the stock solution.[1][4] Store the stock solution at -20°C and allow the vial to warm to room temperature before opening to prevent condensation.[1]
Problem 3: Low Signal-to-Noise Ratio
Possible Cause Recommended Solution
Reduced Labeling Efficiency in Serum-Containing Media: Serum proteins can bind to the probe, reducing the effective concentration available for cell labeling.[1][4]If possible, perform the staining in a serum-free medium. If serum is required for cell health, you may need to increase the probe concentration.[1]
Imaging Through Plastic: Plastic-bottom dishes are known to have high autofluorescence.[9]For fluorescence microscopy, it is highly recommended to use glass-bottom dishes or coverslips to minimize background from the imaging vessel.[9]
Incorrect Imaging Parameters: Inappropriate laser power, detector gain, or emission filter settings can lead to a poor signal-to-noise ratio.Optimize your FLIM acquisition settings. Ensure you are collecting enough photons to get good statistics for the lifetime analysis.[1] Use the recommended emission filter (e.g., 600/50 nm bandpass) to isolate the Lyso Flipper-TR signal.[1]

Experimental Protocols

Lyso Flipper-TR Staining Protocol (Optimized for HeLa Cells)
  • Prepare Stock Solution: Dissolve the contents of one vial of Lyso Flipper-TR (35 nmol) in 35 µL of anhydrous DMSO to create a 1 mM stock solution. Store this solution at -20°C.[1]

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM stock solution to a final concentration of 1 µM in your desired cell culture medium (serum-free medium is recommended to improve labeling efficiency).[1]

  • Cell Staining: Remove the existing growth medium from your cells and add the staining solution.

  • Incubation: Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Washing (Optional): The probe is fluorescent only in membranes, so a washing step is often not necessary.[1] However, if high background is an issue, you can wash the cells once with fresh growth medium.

  • Imaging: Proceed with FLIM imaging. Use a 488 nm pulsed laser for excitation and collect the emission through a bandpass filter centered around 600 nm (e.g., 600/50 nm).[1]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Stock Solution Concentration 1 mM in anhydrous DMSO[1]
Working Concentration 1 µM (can be increased to 2-3 µM)[1]
Incubation Time 15 minutes[1]
Excitation Wavelength 488 nm[1][2]
Emission Collection 575 - 625 nm[1][2]
Typical Fluorescence Lifetime (τ1) in HeLa Cells ~3.7 ns[1]

Visualizations

Lyso Flipper-TR Mechanism of Action and Localization

Lyso_Flipper_TR_Mechanism cluster_extracellular Extracellular/Cytosol (pH ~7.4) cluster_lysosome Lysosome (pH ~5) Probe_cyto Lyso Flipper-TR (Neutral Form) Probe_lyso Lyso Flipper-TR (Protonated Form) Probe_cyto->Probe_lyso Diffusion & Protonation Membrane Lysosomal Membrane Probe_lyso->Membrane Trapping Probe_in_membrane Fluorescent Probe (Reports Tension) Membrane->Probe_in_membrane Insertion FLIM FLIM Microscopy Probe_in_membrane->FLIM Lifetime Measurement

Caption: Mechanism of Lyso Flipper-TR localization and fluorescence activation.

Troubleshooting Workflow for High Background Fluorescence

background_troubleshooting start High Background Observed check_medium Image Medium Alone start->check_medium medium_high Is background high? check_medium->medium_high change_medium Switch to Phenol Red-Free Medium medium_high->change_medium Yes check_unbound Wash Cells After Staining medium_high->check_unbound No change_medium->check_unbound unbound_improves Does washing help? check_unbound->unbound_improves check_autofluorescence Image Unstained Cells unbound_improves->check_autofluorescence No end Background Corrected unbound_improves->end Yes autofluorescence_high Is autofluorescence high? check_autofluorescence->autofluorescence_high autofluorescence_note Note: This is the intrinsic background of the cells. autofluorescence_high->autofluorescence_note Yes optimize_staining Optimize Probe Concentration & Time autofluorescence_high->optimize_staining No autofluorescence_note->optimize_staining staining_improves Does optimization help? optimize_staining->staining_improves check_hardware Check Imaging Hardware staining_improves->check_hardware No staining_improves->end Yes use_glass Use Glass-Bottom Dish check_hardware->use_glass optimize_settings Optimize FLIM Settings use_glass->optimize_settings optimize_settings->end

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

References

Lyso Flipper-TR 29 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lyso Flipper-TR, a fluorescent probe designed to measure membrane tension in the lysosomes of living cells. This guide provides detailed information on the stability and storage of Lyso Flipper-TR, alongside troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Lyso Flipper-TR?

A1: Lyso Flipper-TR is a mechanosensitive fluorescent probe that specifically targets the lysosomal membrane.[1][2] Its core structure consists of two twisted dithienothiophenes. When the probe inserts into the lipid bilayer of the lysosome, the degree of twisting between these two moieties changes in response to the lateral forces and lipid packing of the membrane. Increased membrane tension leads to a more planar conformation of the probe, which in turn results in a longer fluorescence lifetime.[3][4] This change in fluorescence lifetime, measured by Fluorescence Lifetime Imaging Microscopy (FLIM), is used to report changes in lysosomal membrane tension.[1][5]

Q2: How is Lyso Flipper-TR targeted to the lysosome?

A2: Lyso Flipper-TR contains a morpholine (B109124) headgroup. This group becomes protonated in the acidic environment of the late endosomes and lysosomes, which effectively traps the probe within the membranes of these organelles.[3]

Q3: What are the optimal excitation and emission wavelengths for Lyso Flipper-TR?

A3: Lyso Flipper-TR has a broad absorption and emission spectrum. For optimal performance, excitation is commonly performed using a 488 nm laser, with emission collected in the range of 575 to 625 nm.[1][2]

Q4: Is Lyso Flipper-TR suitable for long-term imaging?

A4: For short-term experiments (less than 2 hours), it is generally acceptable to leave the cells in the medium containing Lyso Flipper-TR.[3] For longer-term imaging, it is important to be aware that prolonged exposure to the excitation light can induce phototoxicity, which may alter the pH of the medium and affect lysosomal acidity, potentially leading to a loss of staining.[3]

Stability and Storage

Proper storage and handling of Lyso Flipper-TR are crucial for maintaining its performance and ensuring reproducible results.

ParameterRecommendationRationale
Storage of Dry Compound Store at -20°C upon receipt.[1][6]Protects the probe from degradation.
Preparation of Stock Solution Dissolve in new, anhydrous DMSO to make a 1 mM stock solution.[1]The presence of water in DMSO can significantly reduce the shelf life of the probe.[1][5]
Storage of Stock Solution Store the DMSO stock solution at -20°C.[1]Ensures stability for up to 3 months.[1]
Handling of Stock Solution Allow the vial to warm to room temperature before opening. Do not aliquot into smaller volumes.[1]Prevents condensation of water into the solution. The probe is not sensitive to multiple freeze-thaw cycles, and aliquoting can lead to faster decay.[1][5]

Experimental Protocols

Preparation of Lyso Flipper-TR Stock Solution (1 mM)
  • Allow the vial of Lyso Flipper-TR to warm to room temperature before opening.

  • Add 35 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial containing 35 nmol of the probe.

  • Vortex briefly to ensure the probe is fully dissolved.

  • Store the 1 mM stock solution at -20°C. This solution is stable for up to three months.[1]

Staining Protocol for Live Cells

Note: This protocol is optimized for HeLa cells and may require adjustments for other cell types.

  • Culture cells on coverslips or in imaging dishes suitable for microscopy.

  • Shortly before staining, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 µM in serum-free cell culture medium (e.g., Fluorobrite). It is recommended to apply the staining solution to the cells within 5 minutes of preparation.[1]

  • Remove the existing cell culture medium from the cells.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.[7]

  • For short-term imaging (under 2 hours), washing is not required as the probe is only fluorescent when inserted into a membrane.[3] For longer imaging periods, you may optionally wash the cells once with fresh growth medium.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Fluorescence Signal Improper probe storage or handling: The probe may have degraded due to exposure to moisture or light.Ensure the probe is stored at -20°C and that the DMSO used for the stock solution is anhydrous.[1]
Low probe concentration: The staining concentration may be too low for your cell type.Increase the probe concentration up to 2 µM.[8]
Presence of serum in staining medium: Fetal Calf Serum (FCS) or other sera can reduce labeling efficiency.[8]Use a serum-free medium for the staining procedure.[3]
Loss of lysosomal acidity: Changes in the cellular environment or phototoxicity can lead to a loss of the acidic environment in lysosomes, causing the probe to leak out.[3]Minimize light exposure and use fresh, buffered imaging medium. Ensure cells are healthy.
High Background Fluorescence Probe precipitation: The probe may not be fully dissolved in the aqueous imaging medium.Ensure the DMSO stock solution is properly mixed into the cell culture medium. Prepare the staining solution immediately before use.[1]
Internalization of the probe: During long imaging sessions, the probe can be internalized through endocytosis, leading to signals from other intracellular structures.[9]Limit the duration of the imaging experiment. For longer experiments, consider washing the cells after the initial staining.
Unexpected Fluorescence Lifetime Values Changes in lipid composition: The fluorescence lifetime of Lyso Flipper-TR is sensitive to both membrane tension and lipid composition.[1][5]Be aware that experimental conditions that alter the lipid makeup of the lysosomal membrane will also affect the probe's lifetime.
Instrumental variability: Different FLIM systems and acquisition settings can yield different absolute lifetime values.[10]Use consistent instrument settings for comparative experiments and avoid direct comparison of absolute values across different setups without proper calibration.
Photodamage: Excessive laser power can damage the cells and alter membrane properties.[10]Use the lowest possible laser power that provides a sufficient signal-to-noise ratio.
Cell Death or Abnormal Morphology DMSO toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in the imaging medium is low (typically ≤ 0.1%).
Probe-induced toxicity: While generally low, high concentrations of the probe may be cytotoxic to some cell lines.Perform a concentration-dependent toxicity assay to determine the optimal, non-toxic concentration for your specific cell type. No impact on HeLa cell viability has been observed at concentrations up to 5 µM.[1]

Visualizations

Lyso Flipper-TR Mechanism of Action

Lyso_Flipper_TR_Mechanism cluster_membrane Lysosomal Membrane cluster_lifetime Fluorescence Lifetime (FLIM) probe_twisted Low Tension (Twisted Conformation) probe_planar High Tension (Planar Conformation) probe_twisted->probe_planar Increased Membrane Tension lifetime_short Shorter Lifetime probe_twisted->lifetime_short Reports probe_planar->probe_twisted Decreased Membrane Tension lifetime_long Longer Lifetime probe_planar->lifetime_long Reports Experimental_Workflow start Start prep_cells Prepare Live Cells in Imaging Dish start->prep_cells stain_cells Incubate Cells with Staining Solution (15-30 min, 37°C) prep_cells->stain_cells prep_stock Prepare 1 mM Lyso Flipper-TR Stock in an-DMSO prep_stain Dilute Stock to 1 µM in Serum-Free Medium prep_stock->prep_stain prep_stain->stain_cells imaging FLIM Imaging (Ex: 488 nm, Em: 575-625 nm) stain_cells->imaging analysis Analyze Fluorescence Lifetime Data imaging->analysis end End analysis->end Troubleshooting_Flowchart start Problem Encountered low_signal Low/No Signal? start->low_signal high_bg High Background? low_signal->high_bg No check_storage Check Probe Storage & an-DMSO low_signal->check_storage Yes bad_lifetime Unexpected Lifetime? high_bg->bad_lifetime No check_dissolution Ensure Full Dissolution high_bg->check_dissolution Yes check_lipids Consider Lipid Changes bad_lifetime->check_lipids Yes solution Problem Resolved bad_lifetime->solution No increase_conc Increase Probe Conc. check_storage->increase_conc serum_free Use Serum-Free Medium increase_conc->serum_free check_health Check Cell Health & pH serum_free->check_health check_health->solution limit_time Limit Imaging Time check_dissolution->limit_time limit_time->solution check_settings Standardize FLIM Settings check_lipids->check_settings check_settings->solution

References

Validation & Comparative

A Comparative Guide to Lysosome Visualization: Lyso Flipper-TR vs. LysoTracker

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology, lysosomes are critical organelles, serving as the cell's primary recycling and waste disposal system. Their dynamic nature and involvement in crucial processes like autophagy, cell signaling, and metabolism make their visualization a key aspect of research in fields ranging from fundamental cell biology to drug development and neurodegenerative disease.[1][2] This guide provides an objective comparison between two prominent fluorescent probes used for lysosome visualization: the well-established LysoTracker series and the newer, mechanosensitive Lyso Flipper-TR.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between Lyso Flipper-TR and LysoTracker lies in their mechanism for lysosome localization and the information they provide.

LysoTracker: Accumulation by Acidity

LysoTracker dyes are a family of fluorescent probes containing a weakly basic amine group.[1][2] In the neutral pH of the cytoplasm (around 7.2), the dye remains largely unprotonated and can freely diffuse across cellular membranes. Upon entering the highly acidic environment of lysosomes (pH 4.5-5.0), the weak base becomes protonated.[1] This charged, hydrophilic form of the dye is unable to easily pass back across the lysosomal membrane, leading to its accumulation and a bright fluorescent signal that marks the organelle.[1] This mechanism, while effective for localization, means LysoTracker also stains other acidic compartments like late endosomes and is dependent on the maintenance of a low intra-organellar pH.[1][3]

G cluster_cell Cell cluster_lysosome Lysosome (pH 4.5-5.0) trapped LysoTracker (Protonated & Trapped) cytosol Cytosol (pH ~7.2) probe_neutral LysoTracker (Neutral & Membrane Permeable) probe_neutral->trapped Diffusion & Protonation caption Mechanism of LysoTracker

Mechanism of LysoTracker

Lyso Flipper-TR: Reporting Membrane Tension

Lyso Flipper-TR operates on a completely different principle. It is a mechanosensitive probe specifically designed to report on the mechanical tension of the lysosomal membrane.[4][5][6] The probe consists of a "flipper" fluorophore, which changes its fluorescence lifetime based on the physical packing of lipids in the membrane, and a targeting moiety that directs it to the lysosome.[5][6] When the lysosomal membrane is loosely packed (low tension), the probe's two dithienothiophene groups can twist, resulting in a shorter fluorescence lifetime. Conversely, in a tightly packed, ordered membrane (high tension), this twisting is restricted, leading to a longer fluorescence lifetime.[4][7] This probe is fluorescent only when inserted into a lipid bilayer, which minimizes background signal.[4][5][6] Its localization relies on a morpholine (B109124) headgroup that becomes protonated in the acidic environment, anchoring it to the lysosomal membrane.[8][9]

G cluster_membrane Lysosomal Membrane probe Lyso Flipper-TR low_tension Low Tension (Loosely Packed Lipids) probe->low_tension Reports on high_tension High Tension (Tightly Packed Lipids) probe->high_tension Reports on short_lt Shorter Fluorescence Lifetime low_tension->short_lt Results in long_lt Longer Fluorescence Lifetime high_tension->long_lt Results in caption Mechanism of Lyso Flipper-TR G cluster_flipper Lyso Flipper-TR Workflow cluster_tracker LysoTracker Workflow f_start Prepare 1 µM Staining Solution f_incubate Incubate Cells 15-30 min f_start->f_incubate f_image Image with FLIM Microscope (Wash Optional) f_incubate->f_image t_start Prepare 50-100 nM Staining Solution t_incubate Incubate Cells 15-30 min t_start->t_incubate t_image Image with Fluorescence Microscope t_incubate->t_image caption Comparison of Experimental Workflows

References

A Comparative Guide to Lysosomal Membrane Tension Probes: Lyso Flipper-TR and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanical state of cellular membranes, particularly membrane tension, is a critical regulator of a vast array of cellular processes, from trafficking and signaling to cell division and migration. The lysosome, a central hub for cellular degradation and nutrient sensing, is subject to dynamic changes in membrane tension that are crucial for its function. Consequently, the ability to accurately measure membrane tension within the lysosomal membrane is of paramount importance. This guide provides a detailed comparison of Lyso Flipper-TR, a specialized fluorescent probe for lysosomal membrane tension, with other established classes of membrane tension reporters.

Introduction to Membrane Tension Probes

Membrane tension is the in-plane force per unit length acting on a membrane. It is a key physical parameter that governs membrane deformation and remodeling. Fluorescent membrane tension probes are small molecules that insert into the lipid bilayer and report on the local mechanical environment through changes in their photophysical properties. These changes are typically detected using advanced microscopy techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) or spectral imaging.

This guide focuses on three main classes of fluorescent membrane tension probes:

  • Flipper Probes (e.g., Lyso Flipper-TR): These probes utilize a "planarizable push-pull" mechanism where the fluorescence lifetime is sensitive to the lipid packing density.

  • Molecular Rotors: These probes report on the microviscosity of the membrane, which is related to membrane tension. Their fluorescence lifetime is dependent on the rotational freedom of a part of the molecule.

  • Solvatochromic Dyes: These probes, such as Laurdan (B1674558), are sensitive to the polarity of their environment, which changes with the hydration level of the membrane, a parameter influenced by membrane tension.

Comparison of Performance

The choice of a membrane tension probe depends on the specific experimental question, the available equipment, and the biological system under investigation. The following table summarizes the key performance characteristics of Lyso Flipper-TR, a representative molecular rotor (BODIPY-based), and the solvatochromic dye Laurdan.

FeatureLyso Flipper-TRMolecular Rotors (BODIPY-based)Solvatochromic Dyes (Laurdan)
Sensing Mechanism Ground-state planarization of a dithienothiophene mechanophore in response to changes in lipid packing.Excited-state intramolecular rotation, sensitive to the microviscosity of the surrounding lipid environment.Solvatochromic shift in emission spectrum due to changes in the polarity and hydration of the membrane environment.
Primary Output Fluorescence Lifetime (ns)Fluorescence Lifetime (ns) or Fluorescence AnisotropyGeneralized Polarization (GP) value (ratiometric intensity)
Organelle Specificity High (specifically targets lysosomal membranes)Can be targeted to specific organelles through chemical modifications, but generic probes exist.Generally stains all cellular membranes, lacking intrinsic organelle specificity.
Sensitivity to Tension Direct and linear relationship between fluorescence lifetime and membrane tension has been demonstrated. For Flipper-TR in MDCK cells, the sensitivity is reported as 2.38 ± 0.18 ns·m·mN⁻¹.Indirectly reports on tension through changes in membrane viscosity. The relationship is complex and can be influenced by lipid composition.[1]GP values decrease with increasing membrane tension. The relationship is roughly linear but can be influenced by membrane curvature and composition.[2]
Dynamic Range Fluorescence lifetime typically ranges from approximately 2.8 to 7 ns.[3]Fluorescence lifetime can vary significantly depending on the specific rotor and the membrane environment.GP values typically range from -0.6 to +0.6.[4]
Environmental Sensitivity Primarily sensitive to lipid packing and order. Changes in lipid composition can also affect the lifetime.[5][6]Sensitive to viscosity, which is influenced by temperature and lipid composition.[7][8]Sensitive to membrane hydration and polarity, which are affected by lipid packing and the presence of sterols like cholesterol.[4][9]
Instrumentation Fluorescence Lifetime Imaging Microscopy (FLIM) is required.[3]FLIM or time-resolved fluorescence anisotropy measurements are needed.Ratiometric imaging with two emission channels is required.
Photostability Generally good photostability.Photostability varies depending on the specific BODIPY derivative.Can be prone to photobleaching, which can affect the accuracy of GP measurements.
Ease of Use Relatively straightforward staining protocol.Staining protocols are generally simple.Staining is simple, but data analysis to calculate GP values is required.

Experimental Methodologies

Accurate and reproducible measurements of membrane tension require careful adherence to experimental protocols. Below are detailed methodologies for the application of Lyso Flipper-TR, a generic BODIPY-based molecular rotor, and Laurdan.

Protocol 1: Measuring Lysosomal Membrane Tension with Lyso Flipper-TR

This protocol is adapted from the manufacturer's guidelines and published literature.[3]

Materials:

  • Lyso Flipper-TR probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence Lifetime Imaging Microscope (FLIM) with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm bandpass).

Procedure:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of Lyso Flipper-TR in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Culture and Staining:

    • Plate cells on a live-cell imaging dish or chambered coverglass and culture until they reach the desired confluency.

    • Prepare a staining solution by diluting the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1-5 µM in pre-warmed cell culture medium.

    • Remove the culture medium from the cells and replace it with the staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • After incubation, the cells can be imaged directly in the staining solution or after washing once with fresh, pre-warmed medium.

    • Acquire fluorescence lifetime images using the FLIM system. Use a pulsed laser at approximately 488 nm for excitation and collect the emission between 575 and 625 nm.

    • Acquire enough photons per pixel to ensure accurate lifetime fitting (typically >1000 photons).

  • Data Analysis:

    • Fit the fluorescence decay curves for each pixel or region of interest (ROI) corresponding to lysosomes to a multi-exponential decay model.

    • The longer lifetime component is typically used to report on membrane tension.

    • Analyze the changes in the fluorescence lifetime under different experimental conditions to infer changes in lysosomal membrane tension.

Protocol 2: Measuring Membrane Viscosity with a BODIPY-based Molecular Rotor

This protocol provides a general guideline for using BODIPY-based molecular rotors.

Materials:

  • BODIPY-based molecular rotor

  • DMSO or other suitable solvent

  • Cell culture medium

  • Live-cell imaging dish

  • FLIM system with appropriate excitation and emission wavelengths for the specific rotor.

Procedure:

  • Probe Preparation:

    • Prepare a stock solution of the molecular rotor in a suitable solvent like DMSO at a concentration of 1-5 mM.

  • Cell Culture and Staining:

    • Culture cells in a live-cell imaging dish.

    • Prepare a staining solution by diluting the stock solution in cell culture medium to a final concentration of 100-500 nM.

    • Incubate the cells with the staining solution for 15-60 minutes at 37°C.

  • Imaging:

    • Wash the cells with fresh medium to remove excess probe.

    • Acquire fluorescence lifetime images using the FLIM system.

  • Data Analysis and Calibration:

    • Fit the fluorescence decay curves to determine the fluorescence lifetime.

    • To convert fluorescence lifetime to viscosity, a calibration curve is required. This is typically generated by measuring the fluorescence lifetime of the probe in a series of solutions of known viscosity (e.g., methanol/glycerol mixtures).[10][11]

    • The relationship between fluorescence lifetime (τ) and viscosity (η) is often described by the Förster-Hoffmann equation: log(τ) = C + x log(η), where C and x are constants determined from the calibration.[10]

Protocol 3: Measuring Membrane Order with Laurdan

This protocol describes the use of Laurdan for assessing membrane order, which is related to membrane tension.

Materials:

  • Laurdan

  • Ethanol (B145695) or DMSO

  • Cell culture medium

  • Live-cell imaging dish

  • Confocal or widefield microscope with two emission channels (e.g., 400-460 nm and 470-510 nm) and an excitation source around 350-400 nm.

Procedure:

  • Probe Preparation:

    • Prepare a 1-5 mM stock solution of Laurdan in ethanol or DMSO.

  • Cell Culture and Staining:

    • Culture cells in a live-cell imaging dish.

    • Dilute the Laurdan stock solution into the cell culture medium to a final concentration of 5-10 µM.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells with fresh medium.

    • Acquire two simultaneous images at the two different emission wavelengths (e.g., 440 nm and 490 nm).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value for each pixel using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.[4]

    • Higher GP values correspond to a more ordered (less hydrated) membrane, while lower GP values indicate a more disordered (more hydrated) membrane.[4]

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental processes and the underlying principles of these probes, the following diagrams are provided.

experimental_workflow cluster_lyso Lyso Flipper-TR Workflow cluster_rotor Molecular Rotor Workflow cluster_laurdan Laurdan Workflow Prepare Lyso Flipper-TR Stock Prepare Lyso Flipper-TR Stock Stain Cells (1-5 µM, 15-30 min) Stain Cells (1-5 µM, 15-30 min) Prepare Lyso Flipper-TR Stock->Stain Cells (1-5 µM, 15-30 min) FLIM Imaging (Ex: 488 nm, Em: 575-625 nm) FLIM Imaging (Ex: 488 nm, Em: 575-625 nm) Stain Cells (1-5 µM, 15-30 min)->FLIM Imaging (Ex: 488 nm, Em: 575-625 nm) Analyze Fluorescence Lifetime (ns) Analyze Fluorescence Lifetime (ns) FLIM Imaging (Ex: 488 nm, Em: 575-625 nm)->Analyze Fluorescence Lifetime (ns) Prepare Rotor Stock Prepare Rotor Stock Stain Cells (100-500 nM, 15-60 min) Stain Cells (100-500 nM, 15-60 min) Prepare Rotor Stock->Stain Cells (100-500 nM, 15-60 min) FLIM Imaging FLIM Imaging Stain Cells (100-500 nM, 15-60 min)->FLIM Imaging Determine Membrane Viscosity (cP) Determine Membrane Viscosity (cP) FLIM Imaging->Determine Membrane Viscosity (cP) Calibrate Lifetime vs. Viscosity Calibrate Lifetime vs. Viscosity Calibrate Lifetime vs. Viscosity->Determine Membrane Viscosity (cP) Prepare Laurdan Stock Prepare Laurdan Stock Stain Cells (5-10 µM, 30-60 min) Stain Cells (5-10 µM, 30-60 min) Prepare Laurdan Stock->Stain Cells (5-10 µM, 30-60 min) Ratiometric Imaging (Em: 440 & 490 nm) Ratiometric Imaging (Em: 440 & 490 nm) Stain Cells (5-10 µM, 30-60 min)->Ratiometric Imaging (Em: 440 & 490 nm) Calculate GP Value Calculate GP Value Ratiometric Imaging (Em: 440 & 490 nm)->Calculate GP Value

Caption: A flowchart outlining the key steps in the experimental workflows for using Lyso Flipper-TR, molecular rotors, and Laurdan.

signaling_pathway cluster_flipper Flipper Probe Response cluster_rotor Molecular Rotor Response cluster_laurdan Laurdan Response Increased Membrane Tension Increased Membrane Tension Increased Lipid Packing Increased Lipid Packing Increased Membrane Tension->Increased Lipid Packing Increased Viscosity Increased Viscosity Increased Membrane Tension->Increased Viscosity Decreased Membrane Hydration Decreased Membrane Hydration Increased Membrane Tension->Decreased Membrane Hydration Decreased Membrane Tension Decreased Membrane Tension Decreased Lipid Packing Decreased Lipid Packing Decreased Membrane Tension->Decreased Lipid Packing Decreased Viscosity Decreased Viscosity Decreased Membrane Tension->Decreased Viscosity Increased Membrane Hydration Increased Membrane Hydration Decreased Membrane Tension->Increased Membrane Hydration Planarization of Probe Planarization of Probe Increased Lipid Packing->Planarization of Probe Twisting of Probe Twisting of Probe Decreased Lipid Packing->Twisting of Probe Increased Fluorescence Lifetime Increased Fluorescence Lifetime Planarization of Probe->Increased Fluorescence Lifetime Decreased Fluorescence Lifetime Decreased Fluorescence Lifetime Twisting of Probe->Decreased Fluorescence Lifetime Hindered Rotation Hindered Rotation Increased Viscosity->Hindered Rotation Freer Rotation Freer Rotation Decreased Viscosity->Freer Rotation Hindered Rotation->Increased Fluorescence Lifetime Freer Rotation->Decreased Fluorescence Lifetime Blue Shift in Emission Blue Shift in Emission Decreased Membrane Hydration->Blue Shift in Emission Red Shift in Emission Red Shift in Emission Increased Membrane Hydration->Red Shift in Emission Increased GP Value Increased GP Value Blue Shift in Emission->Increased GP Value Decreased GP Value Decreased GP Value Red Shift in Emission->Decreased GP Value

Caption: A diagram illustrating the signaling pathways from changes in membrane tension to the respective outputs of the different probe types.

Conclusion and Future Perspectives

The measurement of membrane tension in subcellular organelles is a rapidly evolving field. Lyso Flipper-TR represents a significant advancement, offering high specificity for lysosomes and a relatively direct readout of membrane tension through fluorescence lifetime.[3] While molecular rotors and solvatochromic dyes are powerful tools for assessing membrane biophysical properties, their interpretation in terms of absolute membrane tension can be more complex due to their sensitivity to multiple environmental factors.

For researchers specifically interested in the mechanical state of the lysosomal membrane, Lyso Flipper-TR is currently the most targeted and direct tool available. However, for broader studies of membrane properties or when FLIM instrumentation is not accessible, molecular rotors and solvatochromic dyes remain valuable alternatives. The continued development of new probes with improved sensitivity, specificity, and photostability, along with advanced analytical methods, will undoubtedly provide deeper insights into the critical role of membrane tension in cellular health and disease.

References

Probing Lysosomal Mechanics: A Comparative Guide to Lyso Flipper-TR and Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanics of lysosomal membranes, this guide provides a comprehensive comparison of two powerful techniques: the fluorescent probe Lyso Flipper-TR and the high-resolution imaging method of Atomic Force Microscopy (AFM). This document outlines the principles of each technology, presents available data for the validation of Flipper-TR probes, and offers detailed experimental protocols to aid in the selection and application of these methods for studying lysosomal membrane tension.

Introduction to Lysosomal Membrane Tension

The lysosome is a dynamic organelle critical for cellular homeostasis, involved in degradation, recycling, and signaling. The physical state of the lysosomal membrane, particularly its tension, is a key regulator of these functions, influencing processes such as lysosomal fusion, fission, and exocytosis. Accurate measurement of lysosomal membrane tension is therefore crucial for understanding both normal cellular physiology and the pathophysiology of various diseases, including lysosomal storage disorders and neurodegenerative conditions.

Lyso Flipper-TR is a fluorescent probe specifically designed to report on the membrane tension of lysosomes in live cells.[1][2][3][4] It belongs to a family of "Flipper" probes that measure membrane tension by changes in their fluorescence lifetime.[1][2][3] In contrast, Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of probing the topography and mechanical properties of biological membranes at the nanoscale.[5][6][7][8] While not a direct measure of membrane tension in the same manner as Lyso Flipper-TR, AFM can provide invaluable data on the stiffness and elasticity of the lysosomal membrane, which are related to its tension state.

Principles of Detection

Lyso Flipper-TR: A Fluorescent Lifetime-Based Reporter

Lyso Flipper-TR is a mechanosensitive fluorescent probe that localizes specifically to the membranes of lysosomes.[1][2][3][4] Its core structure consists of two twisted dithienothiophenes. When inserted into a lipid bilayer, the degree of twisting between these two moieties is influenced by the packing of the surrounding lipid molecules.

  • Low Membrane Tension: In a loosely packed membrane, the probe adopts a more twisted conformation.

  • High Membrane Tension: Increased membrane tension leads to tighter lipid packing, which in turn planarizes the Flipper probe.

This change in conformation directly affects the fluorescence lifetime of the probe. A more planar state results in a longer fluorescence lifetime, while a more twisted state leads to a shorter lifetime.[9] The fluorescence lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a quantitative readout of membrane tension.[2][10]

dot graph TD { subgraph Lyso Flipper-TR Signaling Pathway A[Low Membrane Tension] -- "Loose Lipid Packing" --> B{Twisted Probe Conformation}; C[High Membrane Tension] -- "Tight Lipid Packing" --> D{Planar Probe Conformation}; B --> E[Short Fluorescence Lifetime]; D --> F[Long Fluorescence Lifetime]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Principle of Lyso Flipper-TR for membrane tension sensing.

Atomic Force Microscopy (AFM): Probing Membrane Mechanics

AFM utilizes a sharp tip attached to a flexible cantilever to scan the surface of a sample.[7] By monitoring the deflection of the cantilever as it interacts with the sample surface, a high-resolution topographical image can be generated.

Beyond imaging, AFM can perform force spectroscopy to measure the mechanical properties of the membrane. By pressing the tip into the lysosomal membrane and retracting it, a force-distance curve is generated. This curve provides information about the stiffness (Young's modulus), adhesion, and elasticity of the membrane.[11][12] Changes in membrane tension are expected to correlate with changes in these mechanical properties. For instance, an increase in membrane tension would likely result in a stiffer membrane as measured by AFM.

dot graph TD { subgraph AFM Experimental Workflow A[AFM Cantilever with Tip] --> B{Approach and Indent Lysosomal Membrane}; B --> C[Measure Cantilever Deflection]; C --> D{Generate Force-Distance Curve}; D --> E[Calculate Mechanical Properties]; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Workflow for AFM-based mechanical measurements of membranes.

Performance Comparison and Validation

While a direct, published validation of Lyso Flipper-TR with AFM on lysosomes is not yet available, studies on the analogous plasma membrane probe, Flipper-TR, have demonstrated a strong linear correlation between its fluorescence lifetime and membrane tension as measured by other biophysical techniques like micropipette aspiration. This provides a strong basis for the validity of the Flipper probe family in reporting membrane tension.

The following table summarizes the key performance characteristics of Lyso Flipper-TR and AFM for the study of lysosomal membranes.

FeatureLyso Flipper-TRAtomic Force Microscopy (AFM)
Measurement Principle Fluorescence LifetimeCantilever Deflection
Direct Measurement Membrane TensionMembrane Stiffness, Elasticity, Topography
Spatial Resolution Diffraction-limited (~200-300 nm)High (~1-10 nm)
Temporal Resolution Milliseconds to secondsSeconds to minutes per image/force curve
Live Cell Compatible YesYes
Specificity High (targets lysosomal membranes)Low (can probe any accessible membrane)
Throughput High (many cells can be imaged at once)Low (single cell/organelle at a time)
Data Analysis FLIM data analysis softwareForce curve analysis software

Experimental Protocols

Lyso Flipper-TR Staining and FLIM Imaging
  • Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Probe Preparation: Prepare a 1 mM stock solution of Lyso Flipper-TR in anhydrous DMSO.

  • Staining: Dilute the Lyso Flipper-TR stock solution to a final concentration of 0.5-1 µM in pre-warmed cell culture medium.

  • Incubation: Replace the cell culture medium with the staining solution and incubate for 15-30 minutes at 37°C.

  • Imaging: Image the cells using a confocal microscope equipped with a FLIM module.

    • Excitation: Use a pulsed laser at 488 nm.

    • Emission: Collect fluorescence between 575 and 625 nm.

    • Data Acquisition: Acquire time-correlated single-photon counting (TCSPC) data.

  • Data Analysis: Analyze the FLIM data to calculate the fluorescence lifetime for each pixel, generating a map of membrane tension across the lysosomes.

Correlative FLIM and AFM Imaging of Lysosomes

For a direct validation, a correlative approach is necessary.

  • Cell Preparation: Plate cells on a glass-bottom dish with identifiable markers or a grid to locate the same cell for both imaging modalities.

  • Lyso Flipper-TR Staining: Stain the cells with Lyso Flipper-TR as described above.

  • FLIM Imaging: First, acquire FLIM images of the lysosomes in the target cells to obtain baseline membrane tension measurements.

  • AFM Setup: Transfer the dish to the AFM stage. The AFM should be integrated with an inverted optical microscope to allow for the identification of the previously imaged cells and their lysosomes.

  • AFM Imaging and Force Spectroscopy:

    • Use the optical microscope to locate the target cell and position the AFM cantilever over a lysosome.

    • Perform AFM imaging in a suitable mode (e.g., PeakForce Tapping or contact mode) to obtain a high-resolution topographical map of the lysosome.

    • Perform force spectroscopy by indenting the lysosomal membrane at various points to measure its mechanical properties.

  • Data Correlation: Correlate the fluorescence lifetime data from FLIM with the mechanical properties (e.g., Young's modulus) obtained from AFM for the same lysosome.

dot graph TD { subgraph Correlative FLIM-AFM Workflow A[Cell Preparation and Staining with Lyso Flipper-TR] --> B[FLIM Imaging of Lysosomes]; B --> C[Transfer to AFM with Integrated Optics]; C --> D[Locate Same Cell and Lysosome]; D --> E[AFM Topographical Imaging]; E --> F[AFM Force Spectroscopy]; G[Fluorescence Lifetime Data] --> H{Data Correlation}; I[Mechanical Properties Data] --> H; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Workflow for correlative FLIM and AFM experiments.

Alternative Technologies

While Lyso Flipper-TR is a leading tool for measuring lysosomal membrane tension, other methods can provide related information:

  • Other Flipper Probes: Probes targeted to other organelles like the plasma membrane (Flipper-TR), endoplasmic reticulum (ER Flipper-TR), and mitochondria (Mito Flipper-TR) are available for comparative studies of membrane tension across different cellular compartments.[4][13][14][15]

  • Laurdan and di-4-ANEPPDHQ: These are solvatochromic dyes that report on lipid packing and membrane order, which can be related to membrane tension.

  • Micropipette Aspiration: A technique where a small patch of the cell membrane is aspirated into a micropipette to measure its tension. This is generally applied to the plasma membrane but could potentially be adapted for isolated lysosomes.

Conclusion

Lyso Flipper-TR and Atomic Force Microscopy are powerful, complementary techniques for investigating the biophysical properties of lysosomal membranes. Lyso Flipper-TR offers a direct, high-throughput method for measuring membrane tension in live cells, while AFM provides unparalleled spatial resolution for characterizing membrane topography and mechanical properties. While a direct validation of Lyso Flipper-TR with AFM on lysosomes is a clear next step for the field, the existing data for related Flipper probes strongly supports their utility. The choice of technique will depend on the specific research question, with correlative studies offering the most comprehensive understanding of the intricate relationship between lysosomal membrane tension and its mechanical state.

References

A Head-to-Head Comparison of Fluorescent Probes for Lysosomal Analysis: A Cross-Validation of Lyso Flipper-TR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of lysosomal biology, the selection of appropriate fluorescent probes is paramount. This guide provides an objective comparison of Lyso Flipper-TR with other commonly used lysosomal probes, including LysoTracker, LysoSensor, and BODIPY-based dyes. By presenting available experimental data, detailed protocols, and visual workflows, this guide aims to facilitate informed decisions for robust and reliable experimental outcomes.

The lysosome, once viewed simply as the cell's recycling center, is now recognized as a critical hub for metabolic signaling and cellular homeostasis. Fluorescent probes are indispensable tools for visualizing and quantifying the dynamic processes within this organelle. While classic probes report on factors like pH and enzyme activity, newer probes like Lyso Flipper-TR offer the unique ability to measure membrane tension, opening new avenues of investigation into lysosomal mechanobiology. This guide provides a cross-validation of Lyso Flipper-TR's performance against established lysosomal probes.

Comparative Analysis of Lysosomal Fluorescent Probes

To aid in the selection of the most suitable probe for a given research question, the following table summarizes the key characteristics and performance metrics of Lyso Flipper-TR, LysoTracker, LysoSensor, and BODIPY-based lysosomal probes. It is important to note that direct, side-by-side comparative studies for all parameters are limited in the existing literature. Therefore, this table compiles data from various sources to provide a comprehensive overview.

FeatureLyso Flipper-TRLysoTracker ProbesLysoSensor ProbesBODIPY-Based Lysosomal Probes
Primary Parameter Measured Lysosomal membrane tensionLysosomal pH (acidic compartments)Lysosomal pH (ratiometric)Various (pH, viscosity, polarity)
Mechanism of Action Reports changes in fluorescence lifetime due to alterations in membrane lipid packing.Accumulates in acidic organelles due to its weakly basic nature.Fluorescence properties change with pH, allowing for ratiometric measurements.Fluorophore properties are modulated by the specific lysosomal environment they are designed to sense.
Excitation/Emission (nm) ~488 / ~575-625[1]Varies by specific probe (e.g., LysoTracker Red: ~577/590)[2]Varies by specific probe (e.g., LysoSensor Yellow/Blue: dual excitation/emission)[3][4]Varies widely depending on the BODIPY core and modifications.[5][6]
Photostability Reported to have high photostability[7].Some variants are prone to photobleaching during long imaging sessions[2]. Newer versions like LysoTracker Deep Red offer enhanced photostability[2].Information on photostability is less commonly reported but is a general concern for fluorescent probes.Generally known for good to excellent photostability[5][6].
Cytotoxicity Low cytotoxicity reported at working concentrations[8].Can be cytotoxic with prolonged incubation (>2 hours)[2][9].Reported to be less toxic than LysoTracker probes, but still a consideration for long-term studies[10].Generally exhibit low cytotoxicity at working concentrations[5][11].
Signal-to-Noise Ratio High signal-to-noise as it is only fluorescent when inserted into a membrane[12].Can have background interference[10].Can have more background interference compared to LysoTracker probes[10].Can provide high signal-to-noise, especially "turn-on" probes that are non-fluorescent until they reach the lysosome[13].
Imaging Requirements Fluorescence Lifetime Imaging Microscopy (FLIM) is required for quantitative measurements[1].Standard fluorescence microscopy or confocal microscopy.Ratiometric imaging capabilities are necessary for quantitative pH measurements.Standard fluorescence or confocal microscopy; some may require specific imaging modalities like FLIM for viscosity measurements[14].
Key Advantage Directly measures a unique biophysical parameter (membrane tension).Widely used and well-characterized for identifying acidic organelles.Enables more precise pH quantification through ratiometric imaging.Versatile platform for creating probes for various lysosomal parameters with good photophysical properties.
Key Limitation Requires specialized and less commonly available FLIM instrumentation.Stains all acidic compartments, not just lysosomes; can alter lysosomal pH.Requires more complex imaging setup and data analysis for ratiometric measurements.Performance can vary significantly between different BODIPY derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. The following sections provide representative protocols for using Lyso Flipper-TR and its alternatives.

Lyso Flipper-TR Staining Protocol
  • Probe Preparation: Prepare a 1 mM stock solution of Lyso Flipper-TR in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Staining:

    • Warm the required volume of cell culture medium to 37°C.

    • Dilute the Lyso Flipper-TR stock solution in the pre-warmed medium to a final working concentration of 1-5 µM.

    • Remove the existing culture medium from the cells and replace it with the staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • After incubation, the cells can be imaged directly without washing. If background fluorescence is high, a gentle wash with pre-warmed medium can be performed.

    • Image the cells using a FLIM system equipped with a suitable laser line for excitation (e.g., 488 nm) and an appropriate emission filter (e.g., 575-625 nm).

    • Analyze the fluorescence lifetime data to determine changes in lysosomal membrane tension.

LysoTracker Staining Protocol
  • Probe Preparation: LysoTracker probes are typically supplied as a 1 mM solution in DMSO.

  • Cell Culture: Plate cells in a suitable imaging dish or on coverslips.

  • Staining:

    • Dilute the LysoTracker stock solution to a final working concentration of 50-100 nM in pre-warmed (37°C) cell culture medium.

    • Remove the existing medium and add the LysoTracker-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Imaging:

    • Replace the staining solution with fresh, pre-warmed medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the specific LysoTracker dye used (e.g., for LysoTracker Red, excitation ~577 nm, emission ~590 nm).

LysoSensor Staining Protocol
  • Probe Preparation: Prepare a 1 mM stock solution of the LysoSensor probe in DMSO.

  • Cell Culture: Grow cells on a glass-bottom dish or coverslips.

  • Staining:

    • Dilute the LysoSensor stock solution to a final working concentration of 1-5 µM in pre-warmed (37°C) cell culture medium.

    • Add the staining solution to the cells and incubate for 5-30 minutes at 37°C.

  • Imaging:

    • Wash the cells with fresh, pre-warmed medium.

    • For ratiometric probes, acquire images at the two different excitation or emission wavelengths specified for the particular LysoSensor dye.

    • The ratio of the fluorescence intensities is then calculated to determine the lysosomal pH.

BODIPY-Based Lysosomal Probe Staining Protocol
  • Probe Preparation: Prepare a stock solution of the BODIPY probe (typically 1-5 mM) in DMSO.

  • Cell Culture: Plate cells in an appropriate imaging vessel.

  • Staining:

    • Dilute the BODIPY probe stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed (37°C) culture medium.

    • Incubate the cells with the staining solution for 15-60 minutes at 37°C.

  • Imaging:

    • Wash the cells with fresh medium to remove excess probe.

    • Image the cells using a fluorescence microscope with a filter set appropriate for the specific BODIPY derivative.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological context, the following diagrams, generated using the DOT language, illustrate a typical workflow for probe comparison and a relevant signaling pathway involving lysosomes.

G cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis cell_culture Culture cells on imaging plates treatment Apply experimental treatments (optional) cell_culture->treatment probeA Incubate with Lyso Flipper-TR treatment->probeA probeB Incubate with Alternative Probe (e.g., LysoTracker) treatment->probeB cyto Cytotoxicity Assay treatment->cyto flim FLIM Imaging (for Lyso Flipper-TR) probeA->flim confocal Confocal/Fluorescence Imaging probeB->confocal lifetime Fluorescence Lifetime Analysis flim->lifetime intensity Intensity/Ratiometric Analysis confocal->intensity coloc Co-localization Analysis confocal->coloc photo Photostability Measurement confocal->photo

Caption: Experimental workflow for cross-validating lysosomal fluorescent probes.

G cluster_lysosome Lysosomal Membrane mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits Ragulator Ragulator Rag_GTPases Rag GTPases Ragulator->Rag_GTPases Rag_GTPases->mTORC1 recruits v_ATPase v-ATPase v_ATPase->Ragulator senses amino acids Nutrients Nutrients (Amino Acids) Nutrients->v_ATPase Growth_Factors Growth Factors Rheb Rheb-GTP Growth_Factors->Rheb Rheb->mTORC1 activates

Caption: The mTOR signaling pathway at the lysosomal membrane.

References

A Head-to-Head Comparison: Lyso Flipper-TR vs. Laurdan for Measuring Membrane Order

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate dynamics of cellular membranes, selecting the appropriate fluorescent probe is paramount. This guide provides a comprehensive comparison of two popular probes used to assess membrane order: the mechanosensitive Lyso Flipper-TR and the solvatochromic Laurdan.

This comparison delves into their distinct mechanisms of action, optimal applications, and practical considerations. We present a summary of their performance characteristics based on available experimental data, detailed experimental protocols, and visual workflows to aid in your experimental design.

Probing the Membrane: Two Distinct Mechanisms

The fundamental difference between Lyso Flipper-TR and Laurdan lies in what they measure and how they report it. Lyso Flipper-TR is a sophisticated mechanosensor that provides a readout of membrane tension, a parameter directly related to lipid packing and order. In contrast, Laurdan is a classic environmental probe that senses the polarity of its surroundings, which is influenced by the degree of water penetration into the lipid bilayer.

Lyso Flipper-TR: A Reporter of Membrane Tension

Lyso Flipper-TR belongs to a class of probes known as "flipper" probes, which are designed to measure membrane tension through changes in their fluorescence lifetime.[1][2] Its structure features two twisted dithienothiophene units. In a fluid, disordered membrane, the probe is more twisted, leading to a shorter fluorescence lifetime. As membrane order increases and lipids become more tightly packed, the lateral pressure of the membrane planarizes the probe, resulting in a longer fluorescence lifetime.[3] This relationship between membrane tension and fluorescence lifetime provides a quantitative measure of the mechanical state of the membrane.[4] Critically, Lyso Flipper-TR is specifically targeted to the membranes of lysosomes, allowing for the investigation of this organelle's unique membrane dynamics.[2][5]

Laurdan: A Sensor of Environmental Polarity

Laurdan's fluorescence is sensitive to the polarity of its local environment.[6] When inserted into a lipid bilayer, its emission spectrum shifts depending on the extent of water penetration into the membrane. In a highly ordered, gel-phase membrane, water penetration is low, and Laurdan exhibits a blue-shifted emission maximum (around 440 nm).[1][7] In a more disordered, liquid-crystalline phase, increased water penetration leads to a red-shifted emission maximum (around 490 nm).[1][7] This spectral shift is quantified by calculating the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order.[7][8] Laurdan partitions into most cellular membranes, providing a more general overview of membrane order.[9]

Performance Comparison at a Glance

FeatureLyso Flipper-TRLaurdan
Primary Measurement Membrane TensionEnvironmental Polarity (Hydration)
Reporting Mechanism Fluorescence LifetimeSpectral Shift (Generalized Polarization - GP)
Typical Values 2.8 - 7.0 ns fluorescence lifetime[5]GP values from -0.3 (disordered) to +0.6 (ordered)[7]
Subcellular Targeting Lysosome-specific[2]General membrane staining[9]
Sensitivity Highly sensitive to lipid packing and cholesterol[10][11]Sensitive to water penetration and phase transitions[1][6]
Instrumentation Fluorescence Lifetime Imaging Microscopy (FLIM)[1]Spectrofluorometer or confocal microscope with spectral imaging capabilities[7][9]
Photostability Generally high photostability[11]Moderate photostability, can be prone to photobleaching[10]

Experimental Considerations and Protocols

The choice between Lyso Flipper-TR and Laurdan will largely depend on the specific biological question and the available instrumentation.

Lyso Flipper-TR: A Protocol for Measuring Lysosomal Membrane Tension

Lyso Flipper-TR is the ideal choice for researchers specifically interested in the mechanical properties of lysosomal membranes.

Materials:

  • Lyso Flipper-TR probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium

  • Live cells of interest

  • Fluorescence Lifetime Imaging Microscope (FLIM) system

Protocol:

  • Probe Preparation: Prepare a 1 mM stock solution of Lyso Flipper-TR in anhydrous DMSO. Store the stock solution at -20°C.

  • Cell Staining:

    • Culture cells to the desired confluency on a suitable imaging dish or slide.

    • Dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 0.5-1 µM in pre-warmed cell culture medium.

    • Remove the existing cell culture medium and replace it with the staining solution.

    • Incubate the cells for 15-30 minutes at 37°C.

  • Imaging:

    • After incubation, the cells can be imaged directly without washing, as the probe is only fluorescent in a lipid environment.

    • Acquire fluorescence lifetime images using a FLIM system. Typical excitation is at 488 nm, and emission is collected between 575 and 625 nm.[5]

    • Analyze the FLIM data to determine the fluorescence lifetime of Lyso Flipper-TR in the lysosomal membranes. Longer lifetimes correspond to higher membrane tension and order.

Laurdan: A Protocol for General Membrane Order Measurement

Laurdan is a versatile probe for assessing overall membrane order in various cellular membranes.

Materials:

  • Laurdan powder

  • Ethanol (B145695) or DMSO for stock solution

  • Cell culture medium or buffer (e.g., PBS)

  • Live or fixed cells of interest

  • Confocal microscope with spectral imaging capabilities or a spectrofluorometer

Protocol:

  • Probe Preparation: Prepare a stock solution of Laurdan (e.g., 2 mM) in ethanol or DMSO. Store protected from light at -20°C.

  • Cell Staining:

    • For live-cell imaging, dilute the Laurdan stock solution to a final concentration of 5-10 µM in serum-free medium or buffer.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

    • Wash the cells with fresh medium or buffer to remove excess probe.

  • Imaging and Analysis:

    • Acquire fluorescence images using two emission channels simultaneously: one centered at 440 nm (for the ordered phase) and another at 490 nm (for the disordered phase). Excitation is typically performed around 350-405 nm.[7][9]

    • Calculate the Generalized Polarization (GP) value for each pixel using the following formula: GP = (I440 - I490) / (I440 + I490)

    • Generate a GP map of the cell, where higher GP values (approaching +1) indicate higher membrane order and lower GP values (approaching -1) indicate lower membrane order.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps for using Lyso Flipper-TR and Laurdan.

Lyso_Flipper_TR_Workflow cluster_prep Probe Preparation cluster_staining Cell Staining cluster_imaging Imaging & Analysis prep Dissolve Lyso Flipper-TR in anhydrous DMSO to make 1mM stock stain Dilute stock to 0.5-1µM in cell culture medium prep->stain incubate Incubate cells for 15-30 min at 37°C stain->incubate image Acquire fluorescence lifetime images (FLIM) incubate->image analyze Analyze lifetime data (longer lifetime = higher order) image->analyze caption Lyso Flipper-TR Experimental Workflow

Lyso Flipper-TR Experimental Workflow

Laurdan_Workflow cluster_prep Probe Preparation cluster_staining Cell Staining cluster_imaging Imaging & Analysis prep Dissolve Laurdan in Ethanol or DMSO to make a stock solution stain Dilute stock to 5-10µM in serum-free medium prep->stain incubate Incubate cells for 30-60 min at 37°C stain->incubate wash Wash cells to remove excess probe incubate->wash image Acquire images at 440nm and 490nm wash->image analyze Calculate Generalized Polarization (GP) value image->analyze caption Laurdan Experimental Workflow

Laurdan Experimental Workflow

Conclusion: Selecting the Right Tool for the Job

Both Lyso Flipper-TR and Laurdan are powerful tools for investigating membrane order, but they provide different, albeit related, information.

Choose Lyso Flipper-TR when:

  • You are specifically interested in the membrane tension and mechanical properties of lysosomes.

  • You have access to a FLIM system.

  • You require a probe with high sensitivity to changes in lipid packing and cholesterol content.

Choose Laurdan when:

  • You need a general overview of membrane order in various cellular compartments.

  • You are interested in changes in membrane polarity and hydration.

  • You have access to a confocal microscope with spectral imaging capabilities or a spectrofluorometer.

By understanding the distinct advantages and methodologies of each probe, researchers can make an informed decision to select the most appropriate tool to unravel the complexities of membrane organization and dynamics in their specific experimental context.

References

A Head-to-Head Comparison: Lyso Flipper-TR Outshines Genetically Encoded Tension Sensors for Lysosomal Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate role of mechanical forces in lysosomal function and related diseases, the choice of a reliable tension sensor is paramount. While genetically encoded tension sensors have been instrumental in mechanobiology, the innovative fluorescent probe, Lyso Flipper-TR, presents a compelling alternative with significant advantages in simplicity, specificity, and reduced potential for cellular disruption when studying lysosomal membrane tension.

This guide provides an objective comparison of Lyso Flipper-TR and genetically encoded tension sensors, supported by experimental data and detailed protocols. We will delve into the fundamental differences in their mechanisms, highlight the inherent advantages of a small molecule probe for studying membrane dynamics, and provide a clear rationale for selecting Lyso Flipper-TR for lysosomal research.

At a Glance: Key Differences

FeatureLyso Flipper-TRGenetically Encoded Tension Sensors (FRET-based)
Sensor Type Small molecule fluorescent probeProtein-based biosensor
Targeting Mechanism Chemical motif with high affinity for lysosomal membranesGenetic fusion to a protein of interest
Measurement Principle Changes in fluorescence lifetime due to lipid packing alterationsFörster Resonance Energy Transfer (FRET) efficiency changes due to protein extension
Specificity Specific to the lysosomal membrane environmentSpecific to the fusion protein's localization
Cellular Perturbation Minimal, does not require genetic modificationPotential for overexpression artifacts and functional disruption of the host protein
Ease of Use Simple staining protocolRequires molecular cloning, transfection, and extensive controls
Data Analysis Direct measurement of fluorescence lifetimeRequires correction for spectral bleed-through and other imaging artifacts
Quantitative Readout Fluorescence lifetime (nanoseconds)FRET efficiency or ratio, calibrated to piconewton forces

Unveiling the Mechanisms: A Tale of Two Sensors

The fundamental difference between Lyso Flipper-TR and genetically encoded tension sensors lies in their sensing mechanism and how they report on mechanical forces.

Lyso Flipper-TR: A Molecular Reporter of Membrane Packing

Lyso Flipper-TR is a specially designed fluorescent probe that directly senses the physical state of the lipid bilayer.[1][2] Its fluorescence lifetime is sensitive to the packing of lipid molecules within the membrane.[1][2] When membrane tension increases, lipids become more ordered and tightly packed, which in turn alters the conformation of the Lyso Flipper-TR probe and leads to a measurable change in its fluorescence lifetime.[1][2] This direct sensing of the membrane environment provides a localized and sensitive readout of tension specifically within the lysosomal membrane.

Lyso_Flipper_TR_Mechanism Lyso Flipper-TR Mechanism cluster_membrane Lysosomal Membrane Probe Lyso Flipper-TR Lifetime_Short Shorter Fluorescence Lifetime Probe->Lifetime_Short Exhibits Lifetime_Long Longer Fluorescence Lifetime Probe->Lifetime_Long Exhibits Tension_Low Low Tension (Disordered Lipids) Tension_Low->Probe Results in Tension_High High Tension (Ordered Lipids) Tension_High->Probe Results in

Mechanism of Lyso Flipper-TR.

Genetically Encoded Tension Sensors: Measuring Force Across Proteins

Genetically encoded tension sensors, most commonly based on FRET, are engineered proteins designed to be inserted into a specific protein of interest.[3][4] These sensors typically consist of two fluorescent proteins (a donor and an acceptor) linked by an elastic peptide.[3] When a mechanical force is applied to the host protein, the elastic linker stretches, increasing the distance between the donor and acceptor fluorophores.[3] This increase in distance leads to a decrease in FRET efficiency, which can be measured and correlated to the applied force, often in the piconewton range.[5]

GETS_Mechanism Genetically Encoded Tension Sensor Mechanism cluster_protein Host Protein Sensor_Unstretched Donor Linker Acceptor FRET_High High FRET Sensor_Unstretched->FRET_High Results in Sensor_Stretched Donor Stretched Linker Acceptor FRET_Low Low FRET Sensor_Stretched->FRET_Low Results in

Mechanism of a FRET-based genetically encoded tension sensor.

The Advantages of Lyso Flipper-TR: A Clearer Picture with Less Interference

For studying the nuanced environment of the lysosomal membrane, Lyso Flipper-TR offers several distinct advantages over its genetically encoded counterparts.

Direct Measurement of Membrane Tension without Genetic Perturbation

The most significant advantage of Lyso Flipper-TR is its non-invasive nature. As a small molecule probe, it can be simply added to the cell culture medium, from where it specifically localizes to the lysosomal membrane.[1][2] This approach avoids the complexities and potential artifacts associated with genetic modification.

In contrast, genetically encoded sensors require the introduction of foreign DNA into the cells, which can lead to:

  • Overexpression Artifacts: The expression level of the sensor-tagged protein can be difficult to control, potentially leading to non-physiological levels that disrupt normal cellular processes.

  • Functional Impairment: The insertion of a large sensor module (~50-60 kDa) into a host protein can alter its conformation, localization, and function.[6] This is a critical concern when studying the delicate machinery of lysosomal function.

  • Complex Controls: The use of genetically encoded sensors necessitates a battery of control experiments to validate that the sensor itself is not causing unintended effects.[3][7] This includes creating and testing force-insensitive (tailless) constructs, as well as donor-only and acceptor-only constructs to correct for imaging artifacts.[3][7]

Simplicity and Ease of Use

The experimental workflow for Lyso Flipper-TR is straightforward and significantly less time-consuming than that for genetically encoded sensors.

Experimental_Workflow Experimental Workflow Comparison cluster_Lyso Lyso Flipper-TR cluster_GETS Genetically Encoded Tension Sensor L1 Add Probe to Cells L2 Incubate L1->L2 L3 Image (FLIM) L2->L3 G1 Clone Sensor into Protein of Interest G2 Transfect Cells G1->G2 G3 Express Protein G2->G3 G4 Image (FRET) G3->G4

Comparison of experimental workflows.
Reduced Phototoxicity and Imaging Artifacts

While all fluorescence microscopy techniques have the potential for phototoxicity, the complexity of FRET imaging with genetically encoded sensors can exacerbate this issue. FRET analysis requires excitation of the donor fluorophore and detection of both donor and acceptor emission, often necessitating multiple image acquisitions and corrections for spectral bleed-through.[3][7] This increased light exposure can be detrimental to cell health. Furthermore, Flipper probes have been noted to have manageable phototoxicity.[8]

Lyso Flipper-TR, on the other hand, relies on fluorescence lifetime imaging (FLIM), a technique that is inherently more robust against artifacts related to probe concentration and excitation intensity.[9][10]

Quantitative Data Summary

ParameterLyso Flipper-TRGenetically Encoded Tension Sensors (FRET-based)
Excitation Wavelength (nm) ~488[1][2]Dependent on the specific fluorescent protein pair (e.g., CFP ~430 nm, GFP ~488 nm)
Emission Wavelength (nm) 575 - 625[1][2]Dependent on the specific fluorescent protein pair (e.g., YFP ~527 nm)
Fluorescence Lifetime Range (ns) 2.8 - 7[1]Not the primary readout; lifetime can be used for FLIM-FRET
Force Sensitivity Range (pN) Not directly measured in pN; correlates with membrane orderTypically 1-10 pN, depending on the linker design[5]
Sensor Size Small molecule~50-60 kDa for the sensor module

Experimental Protocols

Protocol 1: Measuring Lysosomal Membrane Tension with Lyso Flipper-TR

Materials:

  • Lyso Flipper-TR probe (e.g., from Spirochrome)

  • Anhydrous DMSO

  • Cell culture medium (serum-free for optimal staining)

  • Live-cell imaging chamber

  • Fluorescence lifetime imaging microscope (FLIM) with appropriate laser lines and detectors

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of Lyso Flipper-TR in anhydrous DMSO.[11] This stock solution can be stored at -20°C for up to 3 months.[11]

  • Cell Staining:

    • Culture cells to the desired confluency in a live-cell imaging chamber.

    • Dilute the Lyso Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed, serum-free cell culture medium.[11][12]

    • Remove the existing cell culture medium and add the staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C.[12]

  • Imaging:

    • After incubation, you can either image the cells directly in the staining solution or gently wash them once with fresh, pre-warmed medium.

    • Acquire fluorescence lifetime images using a FLIM system.

    • Excite the probe at ~488 nm and collect emission between 575 and 625 nm.[1][2]

  • Data Analysis:

    • Analyze the FLIM data to determine the fluorescence lifetime of Lyso Flipper-TR in the lysosomal membranes.

    • Changes in the fluorescence lifetime directly correlate with changes in membrane tension.

Protocol 2: Measuring Protein-Specific Tension with a FRET-based Genetically Encoded Sensor

Materials:

  • Plasmid DNA encoding the FRET-based tension sensor inserted into the protein of interest

  • Control plasmids (force-insensitive, donor-only, acceptor-only)

  • Transfection reagent

  • Cell culture medium

  • Live-cell imaging chamber

  • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)

Procedure:

  • Molecular Cloning:

    • Subclone the FRET tension sensor module into the gene of the protein of interest at a site that is likely to experience mechanical load.[3]

    • Generate control constructs: a force-insensitive (e.g., tailless) version of the sensor, and constructs expressing only the donor or acceptor fluorophore at the same insertion site.[3][7]

  • Cell Transfection:

    • Transfect the cells with the sensor and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Imaging:

    • Plate the transfected cells in a live-cell imaging chamber.

    • Acquire images in three channels:

      • Donor channel (donor excitation, donor emission)

      • Acceptor channel (acceptor excitation, acceptor emission)

      • FRET channel (donor excitation, acceptor emission)[3]

    • Acquire images of cells expressing the control constructs to correct for background and spectral bleed-through.[3][7]

  • Data Analysis:

    • Perform background subtraction on all images.

    • Correct for spectral bleed-through from the donor emission into the FRET channel and the direct excitation of the acceptor by the donor excitation wavelength.[3][7]

    • Calculate the FRET efficiency or a ratiometric FRET index.

    • Correlate the FRET values to force using a pre-established calibration curve for the specific sensor.

Conclusion: The Right Tool for the Job

While genetically encoded tension sensors have undeniably advanced the field of mechanobiology by allowing the measurement of forces across specific proteins, they come with a significant set of challenges, particularly for studying dynamic membrane environments like that of the lysosome. The potential for cellular perturbation, the complexity of the experimental workflow, and the intensive data analysis required for FRET-based sensors can obscure the very phenomena researchers aim to study.

Lyso Flipper-TR, with its direct and non-invasive mechanism, offers a more elegant and straightforward approach to specifically interrogate lysosomal membrane tension. For researchers and drug development professionals focused on the role of lysosomal mechanics in health and disease, Lyso Flipper-TR provides a powerful, reliable, and user-friendly tool, enabling a clearer and more accurate understanding of this critical cellular process.

References

A Comparative Guide to the Photostability of Lysosomal Probes: Lyso Flipper-TR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology, the long-term, real-time visualization of lysosomal processes is crucial for understanding cellular metabolism and various physiological and pathological states.[1] The choice of a fluorescent probe is paramount, with photostability being a critical factor for successful live-cell imaging, especially in experiments requiring prolonged or intense light exposure. This guide provides a comparative analysis of the photostability of Lyso Flipper-TR against other commonly used lysosomal probes, supported by experimental data and detailed protocols.

Quantitative Comparison of Lysosomal Probes

The following table summarizes the key photophysical properties and reported photostability of Lyso Flipper-TR and a selection of other lysosomal probes. It is important to note that while Flipper-TR probes are generally reported to be photostable, direct quantitative photobleaching data for Lyso Flipper-TR is not as readily available as for intensity-based dyes.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)Reported Photostability
Lyso Flipper-TR 480[2]600[2]30% (in AcOEt)[2]Generally reported as photostable with weak phototoxicity; primarily used for fluorescence lifetime imaging (FLIM) to measure membrane tension.[2][3]
LysoTracker Red DND-99 577[4]590[4]Not specifiedProne to photobleaching during long imaging sessions.[4] Can undergo photoconversion to green with high excitation intensities.
LysoTracker Green DND-26 504[4]511[4]Not specifiedConsidered more photostable than LysoTracker Red in some experiences.
LysoTracker Deep Red 647[4]668[4]Not specifiedOffers enhanced photostability compared to other LysoTracker variants, suitable for extended imaging.[4] However, can exhibit photoblueing under super-resolution microscopy conditions.
DCM-NH2 Not specifiedNot specifiedNot specifiedExhibits superior anti-photobleaching ability compared to LysoTracker Deep Red and LysoTracker Red DND-99.[5]
HMSiR680-Me >600~7000.38 (in acidic conditions)Superior photostability compared to LysoTracker Deep Red, retaining 54% of its initial intensity after 2 hours of continuous illumination compared to 2.5% for LTDR.
Carbon Dots (CDs) Not specifiedNot specifiedNot specifiedShow superior resistance to photobleaching compared to commercial probes like LysoTracker™ Deep Red.[1]
Cy5@Au NPs Not specifiedNot specifiedNot specifiedDemonstrate excellent anti-photobleaching ability, retaining 35% of fluorescence intensity after 120 seconds of high-power laser irradiation, while LysoTracker Red was completely bleached after 80 seconds.

Experimental Protocols

Protocol for Assessing Photostability of Lysosomal Probes

This protocol is adapted from methodologies used to compare the photostability of novel probes against commercially available ones.

1. Cell Culture and Staining:

  • Cell Line: HeLa cells are commonly used for lysosomal imaging studies.

  • Culture Conditions: Culture cells to 50-70% confluency on glass-bottom dishes suitable for fluorescence microscopy.

  • Probe Preparation: Prepare stock solutions of each lysosomal probe (Lyso Flipper-TR, LysoTracker Red, etc.) in anhydrous DMSO.[2]

  • Staining: Dilute the stock solution to the desired working concentration (e.g., 1 µM for Lyso Flipper-TR, 50-100 nM for LysoTrackers) in pre-warmed cell culture medium.[2]

  • Incubation: Remove the growth medium from the cells, add the staining solution, and incubate for 15-30 minutes at 37°C. For Lyso Flipper-TR, the probe-containing medium can be left on during imaging, especially for long-term experiments.[2]

2. Image Acquisition for Photobleaching Assay:

  • Microscope: A confocal or widefield fluorescence microscope equipped with the appropriate lasers and filters for each probe.

  • Pre-bleach Image: Acquire an initial image of the stained cells using low laser power to minimize photobleaching during setup.

  • Continuous Illumination: Select a region of interest (ROI) containing several cells and subject it to continuous illumination with a high laser power (e.g., 100% laser intensity).

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10-30 seconds) for an extended period (e.g., 5-10 minutes or until the fluorescence signal is significantly reduced).

3. Data Analysis:

  • Quantification: Measure the mean fluorescence intensity of the lysosomes within the ROI for each time point.

  • Background Subtraction: Subtract the background fluorescence from a region without cells at each time point.

  • Normalization: Normalize the fluorescence intensity at each time point to the initial pre-bleach intensity (t=0).

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve for each probe.

  • Half-life (t1/2): Determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This provides a quantitative measure of photostability.

Visualizations

Experimental Workflow for Photostability Assessment

G cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Cell Culture B Probe Staining A->B C Acquire Pre-bleach Image B->C D Continuous Illumination C->D E Time-Lapse Imaging D->E F Measure Intensity E->F G Normalize Data F->G H Plot Photobleaching Curve G->H I Determine Half-life H->I

Workflow for assessing lysosomal probe photostability.
Mechanism of Lyso Flipper-TR Action

G cluster_cell Live Cell cluster_lysosome Lysosome (Acidic) B Probe Accumulation in Lysosomal Membrane C Planarization of Flipper Mechanophore B->C High Membrane Tension D Increased Fluorescence Lifetime C->D E FLIM Measurement D->E A Lyso Flipper-TR (in media) A->B Spontaneous Localization

Mechanism of Lyso Flipper-TR for membrane tension sensing.

References

Navigating the Nuances of Lysosomal Mechanics: A Comparative Guide to Lyso Flipper-TR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of cellular mechanobiology, measuring membrane tension within specific organelles is a critical yet challenging endeavor. The lysosome, a key player in cellular degradation and signaling, is of particular interest. Lyso Flipper-TR, a commercially available fluorescent probe, has emerged as a popular tool for this purpose. This guide provides an objective comparison of Lyso Flipper-TR, detailing its limitations, contrasting it with alternative methods, and offering the experimental data necessary for informed decision-making.

Understanding Lyso Flipper-TR: Mechanism and Application

Lyso Flipper-TR is a specialized mechanosensitive probe designed to specifically target and report on the membrane tension of lysosomes in living cells.[1] The probe's core structure consists of two twisted dithienothiophenes, which act as "flippers". When inserted into a lipid bilayer, the lateral pressure exerted by the lipids influences the angle between these two flippers. Higher membrane tension increases lipid packing, which in turn planarizes the probe. This change in conformation alters the probe's fluorescence lifetime, which can be quantitatively measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[2][3] A longer fluorescence lifetime corresponds to a more planar state and thus, higher membrane tension.[2]

Critical Limitations of Lyso Flipper-TR

While powerful, the utility of Lyso Flipper-TR is constrained by several inherent limitations that researchers must consider.

1. Dependence on Specialized Equipment: Membrane tension measurements with Lyso Flipper-TR can only be reliably performed using FLIM.[2] Changes in simple fluorescence intensity do not correlate with tension. FLIM systems are advanced and costly, which can be a significant barrier for many laboratories.[2]

2. Confounding Effects of Lipid Composition: The fluorescence lifetime of Lyso Flipper-TR is highly sensitive to the local lipid environment.[2] Changes in lipid composition, temperature, or membrane order can alter the probe's lifetime independently of membrane tension.[4][5] This makes it challenging to attribute lifetime changes solely to tension in experiments where lipid composition might also be changing.[4]

3. Potential for Phototoxicity and Artifacts: Like many fluorescent probes, Flipper probes can induce phototoxicity, particularly under the high illumination often required for FLIM.[6] The probe can act as a photosensitizer, generating singlet oxygen that leads to lipid peroxidation. This process can damage the membrane, alter its physical properties, and artificially increase membrane tension, thereby confounding the measurements.[6]

4. Ambiguous Response in Different Biological Systems: The relationship between fluorescence lifetime and membrane tension is not universally consistent. For instance, in Drosophila germ cells, Flipper-TR lifetime was observed to increase when membrane tension was reduced, a trend opposite to that seen in mammalian cells.[4] This necessitates careful calibration and validation in each new experimental system.

5. Off-Target Staining and Signal Instability: Lyso Flipper-TR targets lysosomes due to the protonation of its headgroup in the acidic environment of the organelle.[3][7] However, if the lysosomal pH changes or if imaging is prolonged, the probe can leak from the lysosomes, leading to off-target signals.[7] Furthermore, prolonged imaging can lead to the probe's internalization via endocytosis, resulting in signals from other intracellular compartments and a reduced signal-to-background ratio.[4]

6. Complexity in Data Analysis: The fluorescence decay of Lyso Flipper-TR is best fitted with a double-exponential model.[2] Accurately extracting the longer lifetime component (τ1), which reports on tension, requires sufficient photon counts and sophisticated analysis. Currently, there is no universal consensus on the optimal strategy for extracting lifetime values, which can lead to variability between different studies and setups.[8]

Comparative Analysis: Lyso Flipper-TR vs. Alternatives

No single method for measuring membrane tension is perfect. The choice of tool depends on the specific biological question, the target membrane, and available resources.

Method Principle of Measurement Target Organelle(s) Measurement Readout Key Advantages Key Limitations
Lyso Flipper-TR Fluorescence Lifetime (FLIM)Lysosomes, Late EndosomesFluorescence Lifetime (ns)Organelle-specific; Non-invasive imaging in live cells.Requires FLIM; Sensitive to lipid composition; Potential for phototoxicity; Complex data analysis.[2][4][6]
Other Flipper Probes (e.g., Flipper-TR, Mito Flipper-TR) Fluorescence Lifetime (FLIM)Plasma Membrane, Mitochondria, ERFluorescence Lifetime (ns)Specific targeting to other major organelles.[9][10]Share the same core limitations as Lyso Flipper-TR (FLIM-dependence, lipid sensitivity, phototoxicity).[5][6]
Molecular Rotors Fluorescence Lifetime or IntensityPrimarily Plasma MembraneFluorescence Lifetime/IntensityCan report on membrane viscosity and order.Can perturb local lipid order; May not partition well into ordered membrane domains.[11][12]
Micropipette Aspiration / Tether Pulling Direct Mechanical ForcePlasma MembraneForce (pN), Tension (mN/m)Provides a direct, quantitative physical measurement of tension.Invasive and destructive; Low throughput; Limited to accessible membranes; Measures contributions from cytoskeleton.[8][12]
Genetically Encoded Probes (e.g., via HaloTag) Fluorescence Lifetime (FLIM)Any targetable membraneFluorescence Lifetime (ns)Highly specific localization via protein targeting.[13]Requires genetic modification of cells; Tethering to a protein may hinder diffusion and reporting.[13]

Experimental Protocols

Protocol 1: Measuring Lysosomal Membrane Tension with Lyso Flipper-TR

This protocol is adapted from manufacturer guidelines and published studies.[2][7]

  • Probe Preparation: Dissolve the vial of Lyso Flipper-TR in anhydrous DMSO to create a 1 mM stock solution. Store at -20°C. The solution is stable for up to three months.[2]

  • Cell Staining: Dilute the 1 mM stock solution into pre-warmed cell culture medium (e.g., Fluorobrite) to a final working concentration of 0.5-1 µM.

  • Incubation: Remove the existing medium from cultured cells and add the staining solution. Incubate for 15-20 minutes at 37°C.[2][3] For short-term experiments (<2 hours), the probe can be left in the medium during imaging.[7]

  • FLIM Imaging:

    • Image the cells using a FLIM microscope equipped with a pulsed laser for excitation (typically 488 nm).[2]

    • Collect emitted photons through a bandpass filter (e.g., 575-625 nm).[2]

    • Acquire images with sufficient photon counts per pixel to ensure good statistical analysis (>100 photons/pixel is recommended).[14]

  • Data Analysis:

    • Fit the fluorescence decay curve for each pixel or region of interest (ROI) to a double-exponential function.[2]

    • The longer lifetime component (τ1), typically ranging from 2.8 to 7.0 ns, is used to report on membrane tension. A longer lifetime indicates higher tension.[2]

    • The shorter lifetime component (τ2) is less suitable for tension analysis.[2]

Quantitative Data Summary
Parameter Value Condition Reference
Excitation Wavelength488 nmTypical FLIM setup[2]
Emission Collection575 - 625 nmTypical FLIM setup[2]
Fluorescence Lifetime (τ1) Range2.8 - 7.0 nsReports on membrane tension[2]
Average Lifetime in HeLa Lysosomes~3.7 nsResting cells[2]
Lifetime Change upon Hyperosmotic ShockDecrease of 0.3 - 0.4 nsDecreased tension[2]

Visualizing Workflows and Limitations

Lyso_Flipper_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Prep Prepare 1µM Staining Solution Stain Incubate Cells 15-20 min @ 37°C Prep->Stain FLIM FLIM Imaging (488nm excitation) Stain->FLIM Photon Collect Photons (600/50nm filter) FLIM->Photon Fit Fit Decay Curve (Double Exponential) Photon->Fit Extract Extract Lifetime (τ1) Fit->Extract Correlate Correlate τ1 with Tension Extract->Correlate

Caption: Experimental workflow for Lyso Flipper-TR.

Flipper_Limitations Measurement Measured Fluorescence Lifetime (τ) Tension True Membrane Tension Tension->Measurement  Primary Signal Lipids Lipid Composition & Order Lipids->Measurement Confounding Factor Photo Phototoxicity/ Lipid Peroxidation Photo->Measurement Artifactual Increase pH Lysosomal pH (Probe Leakage) pH->Measurement Signal Loss/ Off-Target

Caption: Confounding factors in Lyso Flipper-TR measurements.

References

Unveiling Membrane Dynamics: A Comparative Guide to Lyso Flipper-TR and Alternative Lipid Composition Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular membranes, understanding the nuances of lipid composition is paramount. The advent of fluorescent probes has revolutionized our ability to visualize and quantify these dynamics. This guide provides a comprehensive comparison of Lyso Flipper-TR, a fluorescent membrane tension and lipid order probe, with established alternatives, offering insights into their performance based on experimental data.

Lyso Flipper-TR is a specialized fluorescent probe designed to report on the mechanical and organizational state of lysosomal membranes. Its fluorescence lifetime is exquisitely sensitive to the packing of lipid molecules, providing a direct readout of membrane tension and lipid order.[1][2] An increase in lipid order, characteristic of liquid-ordered (Lo) phases, results in a longer fluorescence lifetime, while a more disordered state, or liquid-disordered (Ld) phase, leads to a shorter lifetime.[3][4] This property allows for the quantitative assessment of changes in the lysosomal membrane's biophysical properties in living cells.[1][2]

Mechanism of Action: A Tale of Two Twists

The functionality of Lyso Flipper-TR is rooted in its unique molecular structure, featuring two dithienothiophene "flippers" that can twist relative to each other.[3][4] In a fluid, disordered membrane, the flippers are more twisted, leading to a shorter fluorescence lifetime.[5] Conversely, in a more ordered and tightly packed lipid environment, the flippers are planarized, resulting in an extended fluorescence lifetime.[5] This direct correlation between molecular conformation and fluorescence lifetime provides a sensitive measure of the membrane's lipid organization.

In contrast, traditional solvatochromic dyes like Laurdan and di-4-ANEPPDHQ report on membrane properties through a different mechanism. Their fluorescence emission spectra are sensitive to the polarity of their immediate environment, which is primarily influenced by the degree of water penetration into the lipid bilayer.[6] In more ordered membranes, water penetration is limited, leading to a blue shift in the emission spectrum.[7] In disordered membranes, increased water accessibility causes a red shift.[7] This spectral shift is quantified by calculating the Generalized Polarization (GP) value.[8]

Performance Comparison: Lyso Flipper-TR vs. Alternatives

The choice of a fluorescent probe depends on the specific experimental question and the desired readout. Here, we compare the performance of Lyso Flipper-TR with Laurdan and di-4-ANEPPDHQ, two widely used probes for assessing lipid order.

FeatureLyso Flipper-TRLaurdandi-4-ANEPPDHQ
Sensing Mechanism Fluorescence Lifetime Change (Lipid Packing)Spectral Shift (Membrane Polarity/Hydration)Spectral Shift (Membrane Polarity/Hydration)
Primary Readout Fluorescence Lifetime (τ) in nanoseconds (ns)Generalized Polarization (GP) value (-1 to +1)Generalized Polarization (GP) value
Sensitivity to Lipid Order HighHighHigh
Quantitative Nature Direct correlation of lifetime with lipid packingRatiometric measurement provides a relative measure of lipid orderRatiometric measurement provides a relative measure of lipid order
Instrumentation Fluorescence Lifetime Imaging Microscopy (FLIM)Spectrofluorometer or confocal microscope with two emission channelsSpectrofluorometer or confocal microscope with two emission channels
Excitation/Emission Excitation ~488 nm, Emission ~575-625 nm[1]Excitation ~350-410 nm, Emission ~440 nm (ordered) and ~490 nm (disordered)[8][9]Excitation ~488 nm, Emission ~560 nm (ordered) and ~650 nm (disordered)[3]

Quantitative Data Summary

The following table summarizes experimental data correlating the fluorescence response of Flipper-TR (a close analogue of Lyso Flipper-TR) and Laurdan with changes in lipid composition in model membranes (Giant Unilamellar Vesicles - GUVs).

ProbeLipid CompositionPhaseFluorescence ReadoutReference
Flipper-TR DOPCLdτ ≈ 3.75 ns[4]
DOPC:Cholesterol (60:40)Loτ ≈ 5.31 ns[4]
SM:Cholesterol (70:30)Loτ ≈ 6.39 ns[4]
POPC:Cholesterol (50:50)LoΔτ ≈ 0.47 ns (vs. monounsaturated)[10]
Laurdan DMPCSo (gel)GP > 0.4[9]
DMPCLα (liquid-crystalline)GP < 0.4[9]
DPPCSo (gel)GP > 0.4[9]
DPPCLα (liquid-crystalline)GP < 0.4[9]

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SM: Sphingomyelin; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; Ld: Liquid-disordered; Lo: Liquid-ordered; So: Solid-ordered; Lα: Liquid-crystalline; τ: fluorescence lifetime; Δτ: change in fluorescence lifetime; GP: Generalized Polarization.

Experimental Protocols

Lyso Flipper-TR Staining and FLIM Imaging
  • Stock Solution Preparation: Dissolve the vial of Lyso Flipper-TR® in 35 µL of anhydrous DMSO to make a 1 mM stock solution. Store at -20°C or below.[1]

  • Staining Solution Preparation: Dilute the 1 mM stock solution in cell culture medium to a final concentration of 1 µM immediately before use.[1]

  • Cell Staining: Remove the growth medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C.[1]

  • Imaging: Imaging can be performed without washing, as the probe is only fluorescent when inserted into a membrane.[1] For long-term imaging, the staining medium can be replaced with fresh growth medium.

  • FLIM Data Acquisition: Acquire fluorescence lifetime data using a FLIM system equipped with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm).[1]

  • Data Analysis: Fit the fluorescence decay curves to a multi-exponential model to extract the fluorescence lifetime (τ). The longest lifetime component (τ1) is typically used to report on membrane tension and lipid order.

Laurdan GP Measurement
  • Stock Solution Preparation: Prepare a 10 mM stock solution of Laurdan in a suitable organic solvent like DMSO or ethanol.

  • Vesicle/Cell Staining: Add Laurdan to the vesicle suspension or cell culture medium to a final concentration of 1-5 µM. Incubate for 30 minutes.

  • Fluorescence Measurement:

    • Spectrofluorometer: Excite the sample at 350-410 nm and record the emission intensities at 440 nm (I_440) and 490 nm (I_490).[8]

    • Confocal Microscopy: Use a two-photon or UV laser for excitation and collect emission in two separate channels corresponding to the ordered and disordered phases.

  • GP Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).[8]

di-4-ANEPPDHQ Staining and Imaging
  • Stock Solution Preparation: Prepare a stock solution of di-4-ANEPPDHQ in DMSO.

  • Staining: Add di-4-ANEPPDHQ to the cell culture medium to a final concentration of 1-5 µM and incubate at room temperature for 1-30 minutes.[3]

  • Imaging: Use a confocal microscope with 488 nm laser excitation and collect fluorescence in two channels: 500-580 nm (ordered) and 620-750 nm (disordered).[3]

  • GP Calculation: A similar GP calculation can be performed using the intensities from the two emission channels.

Visualizing the Workflow

LysoFlipperTR_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_interpretation Interpretation stock Prepare 1 mM Lyso Flipper-TR Stock in DMSO stain Dilute to 1 µM in Culture Medium stock->stain cells Incubate with Cells (15-30 min) stain->cells imaging FLIM Imaging (Exc: 488 nm, Em: 575-625 nm) cells->imaging decay Acquire Fluorescence Decay Curves imaging->decay fit Fit to Multi-exponential Model decay->fit lifetime Extract Fluorescence Lifetime (τ) fit->lifetime correlate Correlate τ with Lipid Composition/ Membrane Tension lifetime->correlate

Caption: Experimental workflow for correlating Lyso Flipper-TR lifetime with lipid composition.

Probe_Mechanism cluster_flipper Lyso Flipper-TR cluster_laurdan Laurdan / di-4-ANEPPDHQ disordered_f Disordered Membrane (High Fluidity) twisted Twisted Flippers disordered_f->twisted short_tau Short Fluorescence Lifetime (τ) twisted->short_tau ordered_f Ordered Membrane (Low Fluidity) planar Planar Flippers ordered_f->planar long_tau Long Fluorescence Lifetime (τ) planar->long_tau disordered_l Disordered Membrane (High Water Penetration) red_shift Red-shifted Emission disordered_l->red_shift low_gp Low GP Value red_shift->low_gp ordered_l Ordered Membrane (Low Water Penetration) blue_shift Blue-shifted Emission ordered_l->blue_shift high_gp High GP Value blue_shift->high_gp

Caption: Sensing mechanisms of Lyso Flipper-TR versus solvatochromic dyes.

Conclusion

Lyso Flipper-TR offers a powerful and direct method for quantifying changes in lipid packing within lysosomal membranes through fluorescence lifetime imaging. Its sensitivity to the physical state of the lipid bilayer provides a distinct advantage over intensity-based probes. While solvatochromic dyes like Laurdan and di-4-ANEPPDHQ remain valuable tools for assessing membrane polarity, the quantitative and direct nature of Lyso Flipper-TR's lifetime measurements presents a compelling alternative for researchers investigating the intricate relationship between lipid composition, membrane tension, and cellular function. The choice of probe will ultimately depend on the specific biological question, available instrumentation, and the desired level of quantitative detail.

References

A Critical Review of Flipper Probes for Organelle-Specific Membrane Tension

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The mechanical properties of cellular membranes, particularly membrane tension, play a pivotal role in a vast array of cellular processes, including trafficking, signaling, and morphogenesis. The ability to measure membrane tension within specific organelles is crucial for understanding the intricate interplay between mechanical forces and biological function. Flipper probes have emerged as a prominent tool for this purpose. This guide provides a critical review of Flipper probes, comparing their performance with alternative methods and offering detailed experimental insights for their application.

Flipper Probes: A Ground-State Approach to Sensing Membrane Tension

Flipper probes are a class of fluorescent molecules designed to report on the physical state of lipid bilayers. Their mechanism is rooted in the planarization of their molecular structure in response to mechanical compression within the membrane.[1] In a relaxed, low-tension membrane, the two twisted dithienothiophene moieties of the Flipper probe are in a non-planar conformation. As membrane tension increases, the lateral pressure exerted by the packed lipid acyl chains forces the probe into a more planar conformation. This planarization leads to a red-shift in the excitation spectrum and, most notably, an increase in the fluorescence lifetime of the probe.[1][2][3] This change in fluorescence lifetime, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM), serves as a direct readout of membrane tension.[4]

Several iterations of Flipper probes have been developed to target specific organelles, enabling researchers to dissect the unique mechanical environments within the cell.

  • Flipper-TR®: The original probe, primarily used for plasma membrane tension measurements.[2]

  • ER Flipper-TR™: Targets the endoplasmic reticulum.

  • Mito Flipper-TR®: Designed for mitochondrial membrane tension analysis.[2]

  • Lyso Flipper-TR®: Accumulates in lysosomes, allowing for the study of their membrane mechanics.

Furthermore, genetically targetable versions have expanded the toolkit:

  • HaloFlippers: These probes are conjugated to a Halo-tag ligand, allowing them to be specifically recruited to any protein of interest fused with a HaloTag, thereby enabling tension measurements at precise subcellular locations.

  • SupraFlippers: Employing a supramolecular strategy, these probes can be sequestered in a specific organelle and released upon an external stimulus, offering spatiotemporal control over membrane tension reporting.

Performance of Organelle-Specific Flipper Probes

The performance of Flipper probes is primarily assessed by their fluorescence lifetime and its response to changes in membrane tension, often induced experimentally by osmotic shocks. Hypotonic shocks increase cell volume and membrane tension, leading to an increased Flipper probe lifetime, while hypertonic shocks have the opposite effect.

ProbeTarget OrganelleBasal Fluorescence Lifetime (in HeLa cells)Reported Lifetime Change (Δτ) upon Hyperosmotic ShockReference
ER Flipper-TR Endoplasmic Reticulum~3.5 ns~ -0.3 ns[5]
Mito Flipper-TR Mitochondria~3.2 nsNot explicitly quantified in the provided results[5]
Lyso Flipper-TR Lysosomes~4.0 nsNot explicitly quantified in the provided results[5]
HaloFlipper (ER-targeted) Endoplasmic Reticulum~3.5 ns~ -0.3 ns[5]
SupraFlipper (released in ER) Endoplasmic ReticulumNot specified~ -0.5 ns[6]

Note: The absolute fluorescence lifetime values can vary depending on the cell type, microscope setup, and specific lipid composition of the membrane. The change in lifetime (Δτ) provides a more direct measure of the change in membrane tension.

Alternatives to Flipper Probes

While Flipper probes directly sense mechanical compression, other fluorescent probes report on different, yet related, biophysical properties of membranes, such as lipid order and viscosity.

Solvatochromic Probes (e.g., Laurdan, Nile Red derivatives)

Solvatochromic dyes exhibit a shift in their emission spectrum depending on the polarity of their environment. In the context of cell membranes, this polarity is influenced by the degree of water penetration into the lipid bilayer, which is related to lipid packing and, indirectly, membrane tension.

  • Laurdan: This probe is widely used to assess lipid order by calculating the Generalized Polarization (GP) index, which is derived from the intensity of emission at two different wavelengths.[7][8] In response to osmotic stress, Laurdan's GP has been shown to increase in live cells, which is contrary to the decrease observed in model lipid vesicles.[9][10] This highlights the complexity of interpreting data from live cells where cellular responses, such as the flattening of caveolae, can influence the probe's environment.[10]

Molecular Rotors (e.g., BODIPY-based probes)

Molecular rotors are fluorescent molecules whose quantum yield and fluorescence lifetime are sensitive to the viscosity of their immediate surroundings.[11][12] Increased viscosity hinders the intramolecular rotation of the probe, leading to a longer fluorescence lifetime.[13][14] While not a direct measure of membrane tension, membrane viscosity is related to lipid packing and can be influenced by changes in tension. BODIPY-based molecular rotors have been used to map viscosity in various cellular compartments.[15][16]

Comparative Analysis

Probe TypePrimary Sensing MechanismMeasured ParameterAdvantagesLimitations
Flipper Probes Ground-state planarization due to mechanical compressionMembrane Tension (via fluorescence lifetime)Direct measurement of mechanical forces; organelle-specific versions available.Fluorescence lifetime can also be influenced by lipid composition.
Solvatochromic Probes Excited-state relaxation sensitive to solvent polarityLipid Order/Hydration (via spectral shift/GP value)Well-established for assessing lipid domains; ratiometric imaging can be simpler than FLIM.Indirectly related to tension; interpretation in live cells can be complex due to active cellular responses.
Molecular Rotors Excited-state intramolecular rotation sensitive to viscosityMembrane Viscosity (via fluorescence lifetime)Provides information on the fluidity of the membrane environment.Measures viscosity, not tension directly; the relationship between viscosity and tension is not always linear.

Experimental Protocols

General Protocol for Staining Live Cells with Flipper Probes
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Ensure cells are healthy and at an appropriate confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the Flipper probe in dimethyl sulfoxide (B87167) (DMSO).

  • Staining: Dilute the stock solution in pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM) to a final concentration of 1 µM.

  • Incubation: Replace the cell culture medium with the staining solution and incubate the cells for 15-20 minutes at 37°C and 5% CO₂.

  • Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed imaging medium to remove excess probe and reduce background fluorescence.

  • Imaging: Proceed with FLIM imaging immediately.

Osmotic Shock Induction and FLIM Imaging
  • Baseline Imaging: Acquire a baseline FLIM image of the cells in isotonic imaging medium.

  • Induction of Osmotic Shock:

    • Hyperosmotic Shock: To induce a hyperosmotic shock, add a small volume of a concentrated solution of a non-permeable solute (e.g., sorbitol or sucrose) to the imaging medium to achieve the desired final osmolarity. For example, to achieve a final concentration of 300 mM sorbitol, add the appropriate volume of a sterile 3 M sorbitol stock solution.

    • Hypotonic Shock: To induce a hypotonic shock, replace a portion of the imaging medium with sterile deionized water. For example, to achieve a 50% hypotonic medium, replace half of the medium in the dish with water.

  • Time-Lapse FLIM Imaging: Immediately after inducing the osmotic shock, start acquiring a time-lapse series of FLIM images to capture the dynamic changes in fluorescence lifetime.

FLIM Data Acquisition and Analysis
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or frequency-domain FLIM detection.

  • Excitation and Emission: For Flipper probes, typically use a 488 nm pulsed laser for excitation and collect emission between 575 and 625 nm.

  • Data Acquisition: Acquire FLIM data with sufficient photon counts per pixel to ensure accurate lifetime fitting (typically >100 photons in the brightest pixel of the region of interest).

  • Data Analysis:

    • Use appropriate software (e.g., SymPhoTime, LAS X) to fit the fluorescence decay data.

    • A bi-exponential decay model is often used to fit the data, yielding two lifetime components (τ₁ and τ₂) and their respective amplitudes (α₁ and α₂).

    • The intensity-weighted average lifetime (τ_avg) can be calculated as: τ_avg = (α₁τ₁² + α₂τ₂²) / (α₁τ₁ + α₂τ₂).

    • Generate a pseudo-colored lifetime map of the cell, where the color of each pixel represents its average fluorescence lifetime.

    • Quantify the average lifetime within specific regions of interest (e.g., a particular organelle) before and after the experimental manipulation.

Mandatory Visualizations

Flipper_Probe_Mechanism cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension Low_Tension Relaxed Membrane (Low Lateral Pressure) Twisted_Flipper Twisted Flipper Probe (Non-planar) Low_Tension->Twisted_Flipper inserts into Short_Lifetime Shorter Fluorescence Lifetime Twisted_Flipper->Short_Lifetime results in High_Tension Compressed Membrane (High Lateral Pressure) Planar_Flipper Planarized Flipper Probe High_Tension->Planar_Flipper forces Long_Lifetime Longer Fluorescence Lifetime Planar_Flipper->Long_Lifetime results in

Caption: Mechanism of Flipper probes for sensing membrane tension.

Organelle_Targeting cluster_strategies Targeting Strategies Flipper_Core Flipper Probe Core Chemical_Moiety Chemical Targeting Moiety (e.g., for ER, Mito, Lyso) Flipper_Core->Chemical_Moiety conjugated with Genetic_Tag Genetic Targeting (HaloTag, SupraMolecular) Flipper_Core->Genetic_Tag conjugated with Organelle Specific Organelle (ER, Mitochondria, Lysosome, etc.) Chemical_Moiety->Organelle directs to Genetic_Tag->Organelle directs to

Caption: Strategies for targeting Flipper probes to specific organelles.

FLIM_Workflow Start Start: Live Cells Staining 1. Stain with Organelle-Specific Flipper Probe Start->Staining Baseline_FLIM 2. Acquire Baseline FLIM Image (Isotonic Condition) Staining->Baseline_FLIM Stimulus 3. Apply Stimulus (e.g., Osmotic Shock) Baseline_FLIM->Stimulus Time_Lapse_FLIM 4. Acquire Time-Lapse FLIM Images Stimulus->Time_Lapse_FLIM Data_Analysis 5. FLIM Data Analysis (Lifetime Fitting) Time_Lapse_FLIM->Data_Analysis Results Results: Quantitative Membrane Tension Map Data_Analysis->Results

Caption: Experimental workflow for measuring membrane tension using FLIM.

Conclusion

Flipper probes represent a significant advancement in the field of mechanobiology, providing a means to directly measure membrane tension in a spatially and temporally resolved manner within living cells. The development of organelle-specific and genetically targetable versions has greatly expanded their utility. While alternative probes that measure related parameters like membrane order and viscosity exist, Flipper probes offer a more direct readout of mechanical forces. However, it is crucial for researchers to be aware of the potential influence of lipid composition on Flipper probe lifetime and to include appropriate controls in their experiments. By carefully selecting the appropriate probe and employing rigorous experimental and analytical procedures, researchers can leverage these powerful tools to gain unprecedented insights into the role of membrane mechanics in health and disease.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Lyso Flipper-TR 29

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for both environmental protection and personnel safety. This document provides essential procedural guidance for the proper disposal of Lyso Flipper-TR 29, a fluorescent probe used for imaging lysosomal membrane tension. Adherence to these protocols is critical for maintaining a safe research environment.

This compound is typically supplied as a solid and dissolved in dimethyl sulfoxide (B87167) (DMSO) for experimental use.[1] The disposal procedure must therefore account for both the fluorescent probe and the solvent. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the closely related Lyso Flipper-TR (SC022) and general guidelines for DMSO waste provide a comprehensive framework for its disposal.[2]

Disposal Protocol Summary

The fundamental principle for the disposal of this compound and its solutions is to treat it as hazardous chemical waste. All waste materials, including the probe itself, solutions containing the probe, and contaminated labware, must be collected and disposed of in accordance with local, national, and institutional regulations.[1][2] Sink disposal is not an appropriate method for this type of chemical waste.[3]

Waste Type Disposal Container Labeling Requirements Storage and Final Disposal
Unused/Expired this compound (Solid) Original vial, placed in a sealed, labeled bag."Hazardous Waste," "this compound," and any other identifiers required by your institution.Store in a designated hazardous waste area.
This compound in DMSO Solution Labeled, sealed, and compatible hazardous waste container for organic solvents.[4]"Hazardous Waste," "this compound in DMSO," and the approximate concentration.Store in a designated hazardous waste area, such as a flammable storage cabinet.[4]
Contaminated Solid Waste (e.g., pipette tips, gloves, vials) Designated, sealed solid waste container or bag.[4]"Hazardous Waste," "DMSO-Contaminated Solid Waste," and a list of any other hazardous solutes.[4]Store in a designated hazardous waste accumulation area.[4]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to waste segregation and collection. The following workflow outlines the necessary steps for safe handling and disposal.

G cluster_0 Waste Identification & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal start Start: Post-Experiment waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Probe in DMSO) waste_type->liquid_waste Solution solid_waste Solid Waste (Contaminated Labware) waste_type->solid_waste Labware unused_probe Unused/Expired Solid Probe waste_type->unused_probe Solid collect_liquid Collect in sealed hazardous liquid waste container liquid_waste->collect_liquid collect_solid Collect in sealed hazardous solid waste container solid_waste->collect_solid collect_unused Place original vial in sealed bag unused_probe->collect_unused label_liquid Label with: 'Hazardous Waste' 'this compound in DMSO' Concentration collect_liquid->label_liquid store_waste Store in Designated Hazardous Waste Area label_liquid->store_waste label_solid Label with: 'Hazardous Waste' 'DMSO-Contaminated Solid Waste' collect_solid->label_solid label_solid->store_waste label_unused Label bag with: 'Hazardous Waste' 'this compound' collect_unused->label_unused label_unused->store_waste ehs_pickup Arrange for Pickup by EH&S or Licensed Waste Contractor store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Figure 1. Workflow for the proper disposal of this compound and associated waste.

Experimental Protocols Cited

While this document focuses on disposal, it is important to note that the handling of this compound during experimentation directly impacts waste generation. For detailed experimental protocols, including the preparation of stock solutions, researchers should refer to the product information provided by the supplier.[1] Typically, a 1 mM stock solution is prepared by dissolving the solid probe in anhydrous DMSO.[1]

Safety Precautions

When handling this compound and its DMSO solutions, appropriate personal protective equipment (PPE) should be worn, including gloves, a lab coat, and safety goggles.[2] All handling of DMSO waste should be conducted within a certified laboratory chemical fume hood to prevent the inhalation of vapors.[4] It is also crucial to prevent DMSO-containing waste from coming into contact with strong oxidizing agents, acids, and bases.[4] In the event of a spill, absorb the material with an inert dry substance and place it in a double bag for disposal as dry waste.[3]

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the laboratory. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance and requirements.[3][4]

References

Personal protective equipment for handling Lyso Flipper-TR 29

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH PERSONNEL

This guide provides critical safety and logistical information for the handling and disposal of Lyso Flipper-TR, a fluorescent probe for live-cell imaging of lysosomal membrane tension. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

The unique properties of Lyso Flipper-TR, particularly its formulation in Dimethyl Sulfoxide (DMSO), necessitate specific personal protective equipment. DMSO is known to facilitate the entry of organic molecules into tissues; therefore, stringent barrier protection is paramount.

Recommended PPE for Handling Lyso Flipper-TR
Task Required PPE Notes
Handling solid Lyso Flipper-TR - Nitrile gloves- Safety glasses with side shields- Laboratory coatThe solid compound presents minimal risk of skin penetration. Standard laboratory PPE is sufficient.
Preparing DMSO stock solution - Double-gloving with nitrile gloves or wearing butyl rubber or neoprene gloves- Chemical splash goggles- Laboratory coatDMSO facilitates skin absorption of dissolved compounds. Enhanced glove protection is critical. Work in a well-ventilated area or a chemical fume hood.
Staining live cells - Nitrile gloves- Safety glasses- Laboratory coatThe dilute working solution in cell culture media poses a lower risk, but standard PPE should still be worn.
Handling waste solutions - Double-gloving with nitrile gloves or wearing butyl rubber or neoprene gloves- Chemical splash goggles- Laboratory coatWaste may contain concentrated DMSO and the fluorescent probe. Handle with the same precautions as the stock solution.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Lyso Flipper-TR will minimize exposure risks and ensure the stability of the compound.

Workflow for Preparation and Use of Lyso Flipper-TR

cluster_prep Preparation cluster_use Staining Protocol prep1 Equilibrate vial to room temperature prep2 Add anhydrous DMSO to prepare stock solution prep1->prep2 prep3 Vortex to dissolve prep2->prep3 prep4 Store stock solution at -20°C prep3->prep4 use1 Dilute stock solution in cell culture medium prep4->use1 Retrieve from storage use2 Add staining solution to cells use1->use2 use3 Incubate cells use2->use3 use4 Image cells using fluorescence microscopy use3->use4

Caption: Workflow for the preparation and use of Lyso Flipper-TR.

Disposal Plan: Waste Management Protocol

Proper disposal of Lyso Flipper-TR and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Fluorescent dyes and DMSO solutions should be treated as chemical waste.

Disposal Workflow for Lyso Flipper-TR Waste

cluster_waste Waste Segregation and Collection cluster_disposal Final Disposal waste1 Collect all liquid waste containing Lyso Flipper-TR and/or DMSO waste2 Collect contaminated solid waste (e.g., pipette tips, gloves) waste3 Store in a designated, labeled, and sealed chemical waste container disp1 Arrange for pickup by the institution's Environmental Health & Safety (EHS) department waste3->disp1 disp2 Do not pour down the drain or discard in regular trash disp1->disp2

Caption: Step-by-step disposal plan for Lyso Flipper-TR waste.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most complete and up-to-date information.

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